Kistamicin A
Descripción
Propiedades
Fórmula molecular |
C61H51ClN8O15 |
|---|---|
Peso molecular |
1171.6 g/mol |
Nombre IUPAC |
22-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid |
InChI |
InChI=1S/C61H51ClN8O15/c62-41-20-30-7-14-47(41)85-48-23-31(6-13-46(48)74)53(61(82)83)70-56(77)44-16-28-3-10-38(11-4-28)84-49-24-33-19-40(54(49)75)29-5-12-39-34(26-64-43(39)21-29)22-45(65-55(76)42(63)15-27-1-8-35(71)9-2-27)57(78)67-51(32-17-36(72)25-37(73)18-32)59(80)69-52(33)60(81)68-50(30)58(79)66-44/h1-14,17-21,23-26,42,44-45,50-53,64,71-75H,15-16,22,63H2,(H,65,76)(H,66,79)(H,67,78)(H,68,81)(H,69,80)(H,70,77)(H,82,83) |
Clave InChI |
UFHMIPMOTWJTKL-UHFFFAOYSA-N |
SMILES |
C1C2C(=O)NC(C3=CC(=C(C=C3)O)OC4=C(C=C(C=C4)C(C(=O)N2)NC(=O)C5C6=CC(=C(C(=C6)OC7=CC=C1C=C7)O)C8=CC9=C(C=C8)C(=CN9)CC(C(=O)NC(C(=O)N5)C1=CC(=CC(=C1)O)O)NC(=O)C(CC1=CC=C(C=C1)O)N)Cl)C(=O)O |
SMILES canónico |
C1C2C(=O)NC(C3=CC(=C(C=C3)O)OC4=C(C=C(C=C4)C(C(=O)N2)NC(=O)C5C6=CC(=C(C(=C6)OC7=CC=C1C=C7)O)C8=CC9=C(C=C8)C(=CN9)CC(C(=O)NC(C(=O)N5)C1=CC(=CC(=C1)O)O)NC(=O)C(CC1=CC=C(C=C1)O)N)Cl)C(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
Kistamicin A: A Technical Guide to its Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kistamicin A is a structurally unique member of the glycopeptide antibiotic family, a class of natural products that includes the clinically important antibiotic vancomycin. Unlike many glycopeptides, this compound exhibits not only moderate antibacterial activity but also notable antiviral properties, particularly against influenza A virus.[1] Its complex, highly crosslinked architecture, which includes an unusual 15-membered A-O-B ring, presents significant challenges for chemical synthesis, making its production primarily reliant on fermentation from the actinomycete Microtetraspora parvosata.[2][3] This technical guide provides a comprehensive overview of the structure, properties, and biological activities of this compound, along with detailed experimental protocols relevant to its study.
Chemical Structure and Physicochemical Properties
This compound is a non-ribosomally synthesized heptapeptide with extensive cross-linking of its aromatic amino acid residues. This rigid structure is crucial for its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆₁H₅₁ClN₈O₁₅ | [4] |
| Molecular Weight | 1171.56 g/mol | [4] |
| Appearance | Amorphous solid | [3] |
| Solubility | Soluble in methanol, DMSO | [3] |
| Melting Point | Not reported |
Biological Activity
This compound displays a dual spectrum of activity, inhibiting the growth of Gram-positive bacteria and exhibiting antiviral effects against influenza A virus.
Table 2: Antibacterial Activity of this compound
| Organism | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 12.5 - 25 | [3] |
| Streptococcus pyogenes | Not reported |
Table 3: Antiviral Activity of this compound
| Virus | Assay | IC₅₀ | Reference |
| Influenza A Virus | Not specified | Not reported | [1] |
Spectroscopic Data for Structural Elucidation
The complex structure of this compound was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectra were recorded in methanol-d₄. The assignments were confirmed using 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC).[3]
Table 4: Key ¹H and ¹³C NMR Chemical Shift Data for this compound in Methanol-d₄
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Data not available in search results |
Note: While the use of NMR for structure elucidation is documented, specific chemical shift assignments are not publicly available in the provided search results.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) was instrumental in determining the molecular formula of this compound.[3]
Biosynthesis
This compound is synthesized by a multi-enzyme complex involving non-ribosomal peptide synthetases (NRPS) and cytochrome P450 enzymes (Oxys). The biosynthesis involves the assembly of the heptapeptide backbone on the NRPS machinery, followed by a series of oxidative cross-linking reactions catalyzed by the Oxy enzymes to form the characteristic rigid, cage-like structure.[5][6]
Caption: Biosynthetic pathway of this compound.
Experimental Protocols
Isolation and Purification of this compound from Microtetraspora parvosata
This protocol is a generalized procedure based on common methods for isolating natural products from actinomycetes.
a. Fermentation:
-
Inoculate a seed culture of Microtetraspora parvosata (ATCC 55076) in a suitable seed medium and incubate at 28-30°C for 2-3 days with shaking.
-
Transfer the seed culture to a production medium and continue fermentation for 5-7 days under the same conditions.
b. Extraction:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the mycelial cake and the culture filtrate separately with a suitable organic solvent such as methanol or acetone.
-
Combine the extracts and concentrate under reduced pressure.
c. Purification:
-
Subject the crude extract to a series of chromatographic steps. This may include:
-
Initial fractionation on a silica gel column.
-
Further purification using reversed-phase chromatography (e.g., C18 column).
-
Final purification by high-performance liquid chromatography (HPLC) to obtain pure this compound.[3]
-
Caption: General workflow for the isolation of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method to determine the MIC of this compound against Gram-positive bacteria.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Antiviral Plaque Reduction Assay (General Protocol)
This is a general protocol for assessing the antiviral activity of a compound against influenza A virus.
-
Grow a confluent monolayer of Madin-Darby canine kidney (MDCK) cells in a 6-well or 12-well plate.
-
Prepare serial dilutions of this compound in a serum-free medium containing trypsin.
-
Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C.
-
Infect the MDCK cell monolayers with the virus-compound mixture.
-
After an adsorption period of 1 hour, remove the inoculum and overlay the cells with a medium containing agarose or Avicel and the corresponding concentration of this compound.
-
Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The IC₅₀ is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
Conclusion
This compound remains a fascinating natural product with a unique structural and biological profile. Its dual antibacterial and antiviral activities make it a compelling lead compound for further drug development efforts. The information and protocols provided in this guide are intended to facilitate future research into this promising molecule. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C61H51ClN8O15 | CID 16198982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
Kistamicin A: A Technical Guide to its Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biosynthetic gene cluster (BGC) responsible for the production of Kistamicin A, a unique glycopeptide antibiotic. This compound is produced by the rare actinomycete Nonomuraea sp. ATCC 55076 and exhibits a highly crosslinked heptapeptide structure, setting it apart from other members of its class. This document details the genetic organization of the kis gene cluster, the proposed functions of its constituent genes, the biosynthetic pathway, and relevant experimental methodologies for its study.
The this compound Biosynthetic Gene Cluster (kis)
The this compound biosynthetic gene cluster (kis) from Nonomuraea sp. ATCC 55076 spans approximately 60 kb and comprises 33 open reading frames (ORFs). The cluster encodes all the necessary enzymatic machinery for the synthesis of the this compound molecule, including non-ribosomal peptide synthetases (NRPSs), enzymes for the biosynthesis of non-proteinogenic amino acid precursors, tailoring enzymes for oxidative crosslinking and chlorination, as well as proteins likely involved in regulation and transport.
Quantitative Data of the kis Gene Cluster
The following table summarizes the genes within the kis cluster and their proposed functions. This data is compiled from the genomic analysis of Nonomuraea sp. ATCC 55076.
| Gene | Locus Tag | Protein Size (amino acids) | Proposed Function |
| kisA | N/A | N/A | 4-hydroxyphenylglycine (Hpg) biosynthesis |
| kisB | N/A | N/A | MbtH-like protein |
| kisC | N/A | N/A | Thioesterase |
| kisD | N/A | N/A | Acyl-CoA dehydrogenase |
| kisE | N/A | N/A | Transcriptional regulator |
| kisF | N/A | N/A | ABC transporter ATP-binding protein |
| kisG | N/A | N/A | ABC transporter permease |
| kisH | N/A | N/A | Peptidase |
| kisI | N/A | N/A | Non-ribosomal peptide synthetase (NRPS) |
| kisJ | N/A | N/A | Non-ribosomal peptide synthetase (NRPS) |
| kisK | N/A | N/A | Non-ribosomal peptide synthetase (NRPS) |
| kisL | N/A | N/A | Non-ribosomal peptide synthetase (NRPS) |
| kisM | N/A | N/A | Methyltransferase |
| kisN | N/A | N/A | Cytochrome P450 (OxyA family) |
| kisO | N/A | N/A | Cytochrome P450 (OxyC family) |
| kisP | N/A | N/A | 4-hydroxyphenylglycine (Hpg) biosynthesis |
| kisQ | N/A | N/A | 3,5-dihydroxyphenylglycine (Dpg) biosynthesis |
| kisR | N/A | N/A | 3,5-dihydroxyphenylglycine (Dpg) biosynthesis |
| kisS | N/A | N/A | 3,5-dihydroxyphenylglycine (Dpg) biosynthesis |
| kisT | N/A | N/A | 3,5-dihydroxyphenylglycine (Dpg) biosynthesis |
| kisU | N/A | N/A | FAD-dependent chlorinase |
| kisV | N/A | N/A | ABC transporter ATP-binding protein |
| kisW | N/A | N/A | 4-hydroxyphenylglycine (Hpg) biosynthesis |
| kisX | N/A | N/A | 4-hydroxyphenylglycine (Hpg) biosynthesis |
| orf1 | N/A | N/A | Hypothetical protein |
| orf2 | N/A | N/A | Hypothetical protein |
| orf3 | N/A | N/A | Hypothetical protein |
| orf4 | N/A | N/A | Hypothetical protein |
| orf5 | N/A | N/A | Hypothetical protein |
| orf6 | N/A | N/A | Hypothetical protein |
| orf7 | N/A | N/A | Hypothetical protein |
| orf8 | N/A | N/A | Hypothetical protein |
| orf9 | N/A | N/A | Hypothetical protein |
Note: Specific locus tags and protein sizes were not fully detailed in the reviewed literature and are marked as "N/A". Researchers should refer to the GenBank accession for Nonomuraea sp. ATCC 55076 for precise genomic data.
This compound Biosynthesis and Regulation
The biosynthesis of this compound is a complex process orchestrated by the enzymes encoded in the kis cluster. The proposed pathway involves the assembly of a linear heptapeptide by the NRPS machinery, followed by a series of tailoring reactions.
Proposed Biosynthetic Pathway
The biosynthesis commences with the synthesis of the non-proteinogenic amino acid precursors, 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg), by dedicated enzyme subsets within the cluster.[1] These, along with other standard amino acids, are then assembled on the four large NRPS enzymes, KisI-L, to form a peptidyl-carrier protein (PCP)-bound heptapeptide.[1]
A key step in the maturation of the peptide is the chlorination of the fifth residue, catalyzed by the FAD-dependent chlorinase, KisU.[1] Subsequently, the linear peptide undergoes three crucial oxidative crosslinking reactions to form the rigid, cage-like structure of this compound. These reactions are catalyzed by only two cytochrome P450 enzymes, KisN (OxyA family) and KisO (OxyC family).[2] It is hypothesized that the OxyC enzyme, KisO, is a promiscuous biocatalyst, responsible for installing two of the three crosslinks.[2] Finally, the mature this compound is cleaved from the NRPS machinery.
Regulation of the kis Gene Cluster
The regulation of glycopeptide antibiotic biosynthesis in Nonomuraea species is complex and not fully elucidated for the kis cluster specifically. However, analysis of other glycopeptide BGCs in related species suggests the involvement of cluster-situated regulators.[3][4] Typically, these include StrR-like and LuxR-like transcriptional regulators that act as activators of the biosynthetic genes.[3][4] The kis gene cluster contains a putative transcriptional regulator, KisE, which likely plays a role in controlling the expression of the other genes in the cluster.
Experimental Protocols
The analysis of the this compound biosynthetic gene cluster involves a variety of molecular biology and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Gene Knockout in Nonomuraea sp. via Homologous Recombination
This protocol describes a generalized method for creating a gene deletion mutant in Nonomuraea sp., a technique used to determine the function of specific genes within the kis cluster.
Methodology:
-
Construction of the Knockout Plasmid:
-
Amplify by PCR two ~1.5 kb regions flanking the gene of interest (the upstream and downstream homology arms) from Nonomuraea sp. ATCC 55076 genomic DNA.
-
Clone the two homology arms on either side of an antibiotic resistance cassette (e.g., the apramycin resistance gene, aac(3)IV) in a non-replicating E. coli vector.
-
Transform the resulting plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) for subsequent conjugation.
-
-
Intergeneric Conjugation:
-
Grow the E. coli donor strain and the Nonomuraea sp. recipient strain to mid-log phase.
-
Mix the donor and recipient cultures and plate them on a suitable medium (e.g., ISP4) for conjugation.
-
After incubation, overlay the plates with an antibiotic to select for Nonomuraea exconjugants (e.g., apramycin) and an antibiotic to counter-select the E. coli donor (e.g., nalidixic acid).
-
-
Screening for Double Crossover Mutants:
-
Subculture the resulting exconjugants on a non-selective medium to allow for the second crossover event (the excision of the vector backbone).
-
Screen individual colonies for the desired phenotype (e.g., resistance to the cassette antibiotic and sensitivity to the vector antibiotic).
-
Confirm the gene deletion by PCR using primers that anneal outside the homology arms. The wild-type will yield a larger PCR product than the mutant.
-
Sequence the PCR product from the putative mutant to confirm the precise deletion of the target gene.
-
Heterologous Expression of the kis Gene Cluster
Heterologous expression is a powerful technique to study the function of a BGC and to potentially increase the production of the natural product. This often involves cloning the entire BGC into a model host organism, such as a genetically tractable Streptomyces species.
Methodology:
-
Cloning the kis BGC:
-
Construct a cosmid or BAC library of Nonomuraea sp. ATCC 55076 genomic DNA.
-
Screen the library using probes designed from known sequences within the kis cluster to identify clones containing the BGC.
-
Assemble the complete BGC from overlapping clones if necessary.
-
-
Introduction into a Heterologous Host:
-
Introduce the cosmid/BAC containing the kis cluster into a suitable heterologous host, such as Streptomyces coelicolor M1152 or Streptomyces albus, via intergeneric conjugation or protoplast transformation.
-
Select for transformants containing the integrated BGC.
-
-
Analysis of Metabolite Production:
-
Cultivate the heterologous host under various fermentation conditions.
-
Extract the secondary metabolites from the culture broth and mycelium.
-
Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the production of this compound and any related intermediates.
-
Conclusion
The this compound biosynthetic gene cluster from Nonomuraea sp. ATCC 55076 is a fascinating example of the genetic architecture underlying the production of complex natural products. Its study reveals unique enzymatic strategies, such as the use of a promiscuous P450 enzyme for multiple crosslinking events. The methodologies outlined in this guide provide a framework for the further investigation of this and other novel biosynthetic pathways, which is essential for the discovery and development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | New Molecular Tools for Regulation and Improvement of A40926 Glycopeptide Antibiotic Production in Nonomuraea gerenzanensis ATCC 39727 [frontiersin.org]
- 4. Genomic-Led Discovery of a Novel Glycopeptide Antibiotic by Nonomuraea coxensis DSM 45129 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Kistamicin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kistamicin A is a structurally complex, polycyclic glycopeptide antibiotic belonging to the Type V class. While research has heavily focused on its intricate biosynthesis, this guide consolidates the current understanding of its antibacterial mechanism of action. Drawing from the established activity of glycopeptide antibiotics, this document outlines the primary proposed mechanism involving the inhibition of bacterial cell wall synthesis through interaction with Lipid II. This guide also presents available quantitative data on its antibacterial efficacy and details the general experimental protocols utilized in such determinations. Furthermore, this document explores the noted divergent biological activities of this compound, including its antiviral properties, providing a comprehensive overview for research and development professionals.
Introduction
This compound is a natural product produced by the bacterium Microtetraspora parvosata.[1] It is a member of the glycopeptide antibiotics (GPAs), a class of clinically significant drugs often reserved for treating infections caused by resistant bacteria.[2][3] Structurally, this compound is characterized by a heavily crosslinked heptapeptide backbone, which is essential for its biological activity.[2][4] Unlike many other glycopeptides, this compound is part of the more structurally divergent Type V GPAs, which also includes compounds like complestatin.[2][3] This structural uniqueness hints at potentially novel or varied biological activities compared to classical GPAs like vancomycin. This guide will provide a detailed examination of the currently understood antibacterial mechanism of action of this compound.
Primary Antibacterial Mechanism of Action: Inhibition of Cell Wall Synthesis
The primary mechanism of action for glycopeptide antibiotics is the inhibition of bacterial cell wall biosynthesis.[5] This is achieved by targeting and binding to a key precursor molecule, Lipid II.[5] Lipid II is an essential component in the synthesis of peptidoglycan, the major structural component of the bacterial cell wall.
Molecular Target: Lipid II
The molecular target of glycopeptide antibiotics is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide side chain of Lipid II.[5] By forming a stable complex with this terminus, glycopeptides physically obstruct the subsequent enzymatic steps of peptidoglycan synthesis.
Inhibition of Transglycosylation and Transpeptidation
The binding of a glycopeptide antibiotic to Lipid II sterically hinders the enzymes responsible for the polymerization and cross-linking of peptidoglycan strands. Specifically, it blocks the action of transglycosylases, which are responsible for elongating the glycan chains, and transpeptidases, which catalyze the formation of peptide cross-links that give the cell wall its structural integrity. The disruption of these processes leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and eventual cell death.[5] While this is the established mechanism for the GPA class, direct experimental confirmation of this compound binding to Lipid II is an area for further research.
Caption: Proposed mechanism of this compound action via inhibition of cell wall synthesis.
Quantitative Data: Antibacterial Activity
The antibacterial efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Antibiotic | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| This compound | Staphylococcus aureus | 12.5–25 µg/mL |
| Complestatin | Staphylococcus aureus | ~2 µg/mL |
| Vancomycin | Staphylococcus aureus | 0.5–1 µg/mL |
Table 1: Comparative MIC values against Staphylococcus aureus.[3]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
While the specific protocol used for the this compound MIC values in Table 1 is not detailed in the cited literature, a general broth microdilution method is standard for this determination.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.
Materials:
-
This compound stock solution of known concentration
-
Target bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation: A culture of the target bacterium is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution of this compound: A two-fold serial dilution of the this compound stock solution is prepared in CAMHB directly in the wells of a 96-well plate. This creates a range of decreasing concentrations of the antibiotic.
-
Inoculation: Each well containing the diluted this compound is inoculated with the prepared bacterial suspension.
-
Controls: Positive (broth and bacteria, no antibiotic) and negative (broth only) control wells are included on each plate.
-
Incubation: The microtiter plate is incubated at a suitable temperature (e.g., 37°C) for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of this compound in which there is no visible growth (i.e., no turbidity) as observed by the naked eye or measured with a spectrophotometer.
Caption: Generalized workflow for an MIC determination assay.
Divergent Biological Activities
Beyond its antibacterial properties, this compound has been reported to exhibit other biological activities, a characteristic of Type V GPAs.[2][3]
Antiviral Activity
This compound has demonstrated activity against influenza A virus.[1] The precise mechanism of its antiviral action is not well-elucidated but represents a significant area for future research and potential therapeutic development. This dual antibacterial and antiviral activity is a distinguishing feature of this compound.
Other Potential Antibacterial Mechanisms
The literature suggests that Type V GPAs may possess "other types of potential antibacterial activity".[3] This implies that this compound could have secondary mechanisms of action beyond the inhibition of cell wall synthesis. These could potentially include interactions with other cellular targets or disruption of other essential bacterial processes. However, specific details on these alternative mechanisms for this compound are not yet available.
Conclusion and Future Directions
The primary mechanism of action of this compound is understood through its classification as a Type V glycopeptide antibiotic, which functions by inhibiting bacterial cell wall synthesis via interaction with Lipid II. Quantitative data in the form of MIC values confirms its moderate activity against Staphylococcus aureus. However, several aspects of this compound's mechanism of action warrant further in-depth investigation.
For drug development professionals and researchers, the following areas represent key opportunities for future studies:
-
Direct Experimental Verification: Biochemical and biophysical assays to definitively confirm the binding of this compound to Lipid II and characterize the interaction.
-
Elucidation of Divergent Activities: In-depth studies to uncover the molecular basis of its antiviral activity and to identify any secondary antibacterial mechanisms.
-
Structure-Activity Relationship Studies: To understand how the unique structural features of this compound contribute to its specific activity profile.
A more complete understanding of these aspects will be crucial for the potential development of this compound or its analogues as therapeutic agents.
References
- 1. New antiviral antibiotics, kistamicins A and B. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic compounds targeting Lipid II for antibacterial purposes - PMC [pmc.ncbi.nlm.nih.gov]
Kistamicin A: An In-depth Technical Guide on its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kistamicin A is a glycopeptide antibiotic produced by the actinomycete Microtetraspora parvosata. As a member of the glycopeptide class, which includes clinically significant antibiotics like vancomycin and teicoplanin, this compound has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of this compound, including its antibacterial and antiviral properties. Detailed experimental protocols and a summary of its mechanism of action are presented to support further research and development efforts in the scientific community.
Antibacterial Activity
This compound has demonstrated moderate activity primarily against Gram-positive bacteria. The primary mechanism of action for glycopeptide antibiotics involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][2] They bind to the D-Ala-D-Ala terminus of lipid II, a precursor molecule in the cell wall synthesis pathway, thereby preventing its incorporation into the growing peptidoglycan chain.[3][4] This disruption of the cell wall integrity ultimately leads to bacterial cell death.
Quantitative Antibacterial Data
The antibacterial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 12.5–25 | [2] |
Further research is required to establish a broader spectrum of activity against other Gram-positive and Gram-negative bacteria.
Antiviral Activity
In addition to its antibacterial properties, this compound has been reported to exhibit antiviral activity, specifically against Influenza A virus.[5]
Quantitative Antiviral Data
The antiviral activity is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of the viral replication.
| Virus | IC50 (µg/mL) | Reference |
| Influenza A Virus | Data not available | [5] |
Specific IC50 values for this compound against Influenza A virus are not yet publicly available and represent a key area for future investigation.
Anticancer Activity
Currently, there is no specific data available in the public domain regarding the anticancer activity of this compound. However, the evaluation of novel compounds for potential cytotoxic effects against cancer cell lines is a standard component of drug discovery pipelines. A general protocol for assessing anticancer activity is provided in the experimental protocols section.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The established mechanism of action for glycopeptide antibiotics like this compound is the disruption of bacterial cell wall synthesis. This process can be visualized as a signaling pathway.
Caption: General mechanism of action for glycopeptide antibiotics like this compound.
It is noteworthy that a structurally related compound, complestatin, has been shown to exert its antibacterial effect by inhibiting fatty acid synthesis, a different mechanism from the canonical glycopeptide pathway.[6][7] This suggests that this compound could potentially possess multiple mechanisms of action, warranting further investigation.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial strains.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New antiviral antibiotics, kistamicins A and B. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complestatin Exerts Antibacterial Activity by the Inhibition of Fatty Acid Synthesis [jstage.jst.go.jp]
- 7. Complestatin exerts antibacterial activity by the inhibition of fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Kistamicin A and Influenza Virus: An Analysis of Available Data
Despite early indications of antiviral activity, a comprehensive technical guide on the properties of Kistamicin A against the influenza virus cannot be compiled at this time due to a significant lack of publicly available data. Initial research from 1993 identified this compound and B as novel antibiotics with activity against influenza A virus[1]. However, subsequent in-depth studies detailing the quantitative efficacy, specific experimental protocols, and the molecular mechanism of action against this virus appear to be unavailable in the public domain.
Our extensive search of scientific literature and databases did not yield the specific data required to construct a detailed technical whitepaper as requested. This includes a lack of:
-
Quantitative Antiviral Data: No publicly accessible records of 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values for this compound against any influenza virus strain were found. This quantitative data is essential for assessing the potency of an antiviral agent.
-
Detailed Experimental Protocols: Specific methodologies for in vitro or in vivo assays used to determine the anti-influenza activity of this compound are not described in the available literature. This includes details on cell lines, virus strains, assay conditions, and endpoints measured.
-
Mechanism of Action and Signaling Pathways: There is no information available regarding the specific viral or host cell targets of this compound in the context of influenza virus infection. Consequently, no signaling pathways affected by the compound in this context can be described or visualized.
While the initial discovery of this compound's anti-influenza activity was noted, it appears this specific avenue of research was either not pursued extensively or the results have not been published in accessible forums. The majority of recent research on Kistamicin focuses on its biosynthesis and antibacterial properties as a glycopeptide antibiotic[2][3].
Without the foundational quantitative and mechanistic data, it is not possible to create the requested in-depth technical guide, including data tables and visualizations of experimental workflows or signaling pathways. Further research and publication in this specific area would be required to enable the development of such a resource for the scientific community.
References
- 1. New antiviral antibiotics, kistamicins A and B. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Kistamicin A: An In-depth Technical Guide on its Antibacterial Activity Against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kistamicin A is a member of the glycopeptide antibiotic (GPA) family, a class of naturally derived compounds that are often utilized as last-resort treatments against resistant bacterial infections.[1][2][3] Structurally, this compound is a divergent member of the GPAs, characterized by a highly crosslinked heptapeptide backbone.[2][3] This complex structure, which includes an unusual 15-membered A-O-B ring, is crucial for its biological activity but also presents significant challenges for chemical synthesis, making bacterial fermentation the primary mode of production.[2][3][4] this compound is produced by the actinomycete Nonomuraea sp. ATCC 55076.[1][5][6] While exhibiting some antiviral properties, this compound also demonstrates mild antibacterial activity against Gram-positive bacteria.[5][7] This guide provides a detailed overview of the antibacterial properties of this compound, its mechanism of action, and the experimental protocols for its evaluation.
Quantitative Antibacterial Activity
The antibacterial potency of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that completely inhibits the visible growth of a microorganism. The available data on the MIC of this compound against Gram-positive bacteria is limited, with published studies primarily focusing on Staphylococcus aureus.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Vancomycin against Staphylococcus aureus
| Antibiotic | Bacterial Strain | MIC (µg/mL) |
| This compound | Staphylococcus aureus | 12.5–25[2] |
| Vancomycin | Staphylococcus aureus | 0.5–1[2] |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Like other glycopeptide antibiotics, this compound targets the biosynthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and viability in bacteria but absent in mammals, making it an excellent target for selective toxicity. The primary mechanism of action involves the inhibition of peptidoglycan synthesis.
This compound binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the lipid II precursor molecule. Lipid II is a crucial intermediate in the synthesis of peptidoglycan, the major component of the bacterial cell wall. By binding to this terminus, this compound sterically hinders the transglycosylation and transpeptidation steps, which are essential for the polymerization and cross-linking of the peptidoglycan chains. This disruption of the cell wall synthesis process leads to a weakening of the cell wall, ultimately causing cell lysis and bacterial death.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in assessing the antibacterial activity of a compound. The following is a detailed protocol for a standard broth microdilution method, which is a widely accepted and reproducible technique.
Broth Microdilution MIC Assay
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific Gram-positive bacterium.
Materials:
-
This compound stock solution (of known concentration, dissolved in a suitable solvent, e.g., DMSO or water)
-
Gram-positive bacterial strain (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and pipettes
-
Spectrophotometer
-
Incubator (37°C)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of this compound Dilutions: a. Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes. The concentration range should be chosen to encompass the expected MIC value.
-
Inoculation of Microtiter Plate: a. Add 50 µL of CAMHB to each well of a sterile 96-well microtiter plate. b. Add 50 µL of the appropriate this compound dilution to each well, starting from the highest concentration. c. Finally, add 50 µL of the prepared bacterial inoculum to each well. d. Include a positive control well containing only CAMHB and the bacterial inoculum (no this compound). e. Include a negative control well containing only CAMHB (no bacteria or this compound) to check for sterility.
-
Incubation: a. Cover the microtiter plate and incubate at 37°C for 18-24 hours under ambient air conditions.
-
Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the well is clear). b. The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration that shows a significant reduction in OD₆₀₀ compared to the positive control.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process carried out by a non-ribosomal peptide synthetase (NRPS) machinery in Nonomuraea sp. ATCC 55076.[5] The biosynthetic gene cluster contains genes encoding the NRPS enzymes, as well as enzymes responsible for the synthesis of the non-proteinogenic amino acid precursors and for the extensive cross-linking of the peptide backbone. A key feature of this compound biosynthesis is the action of a limited number of cytochrome P450 monooxygenases (Oxy enzymes) that catalyze multiple oxidative cross-linking reactions to form the rigid, cage-like structure of the molecule.
Conclusion
This compound represents a structurally unique member of the glycopeptide antibiotic family with demonstrated, albeit mild, activity against Gram-positive bacteria. Its primary mechanism of action is consistent with other glycopeptides, involving the inhibition of bacterial cell wall biosynthesis. The limited availability of quantitative antibacterial data for this compound against a broad range of Gram-positive pathogens highlights an area for future research. Further investigation into its antibacterial spectrum and potential synergistic effects with other antibiotics could unveil new therapeutic applications for this fascinating natural product. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers and drug development professionals in their efforts to explore the full potential of this compound and other novel glycopeptide antibiotics.
References
- 1. Nonomuraea sp. ATCC 55076 harbours the largest actinomycete chromosome to date and the kistamicin biosynthetic gene cluster - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nonomuraea sp. ATCC 55076 harbours the largest actinomycete chromosome to date and the kistamicin biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. communities.springernature.com [communities.springernature.com]
Kistamicin A: A Divergent Glycopeptide Antibiotic - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of Kistamicin A and its relationship to the broader class of glycopeptide antibiotics. It delves into the structural characteristics, biosynthetic pathways, and mechanisms of action, presenting comparative data and detailed experimental methodologies to support further research and development in this area.
Introduction to this compound and Glycopeptide Antibiotics
Glycopeptide antibiotics (GPAs) are a critical class of antimicrobial agents, often reserved for treating severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Their core structure consists of a glycosylated cyclic or polycyclic non-ribosomal peptide.[1] The archetypal GPA, vancomycin, functions by inhibiting the biosynthesis of the bacterial cell wall.[1][3]
This compound, produced by the actinomycete Microtetraspora parvosata, is classified as a divergent member of the glycopeptide antibiotic family.[4][5] Structurally, it shares the heptapeptide backbone common to GPAs but possesses unique cross-linkages, including an unusual 15-membered A-O-B ring, and lacks glycosylation.[4][6] Notably, this compound exhibits both moderate antibacterial activity against Gram-positive bacteria and antiviral activity against Influenza A virus.[5] This dual activity, coupled with its unique structure, makes this compound a subject of significant interest for the development of novel therapeutics.
Structural Relationship and Comparative Analysis
This compound's structural relationship to other glycopeptides is rooted in its peptide core. However, key differences in its cross-linking and lack of sugar moieties set it apart. It is structurally related to complestatin, another atypical glycopeptide.[6]
Core Structure Comparison
dot
References
- 1. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Mechanisms of vancomycin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New antiviral antibiotics, kistamicins A and B. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Unraveling the Intricate Architectures of Kistamicin A and B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural elucidation of Kistamicin A and B, novel glycopeptide antibiotics with significant antiviral and moderate antibacterial activities. This document details the experimental methodologies, presents key quantitative data in a structured format, and visualizes the logical workflow of the structural determination process.
Introduction
This compound and B are complex natural products isolated from the fermentation broth of Microtetraspora parvosata subsp. kistnae (ATCC 55076).[1] Their structural determination was a significant undertaking, relying on a combination of chemical degradation and sophisticated spectral analysis. These compounds are structurally related to the vancomycin group of antibiotics, particularly complestatin, and feature a rigid, tricyclic peptide core.[2] The core is composed of several unique amino acid residues, including D-tyrosine, 3,5-dihydrophenylglycine, a biphenyl ether bis-amino acid, and a diphenyl substituted indole tris-amino acid.[2] The primary structural difference between the two analogues is the presence of a phenethylamide group at the amino terminus of this compound to form Kistamicin B.[2]
Physicochemical and Spectroscopic Properties
The physicochemical and spectroscopic data were instrumental in the initial characterization and subsequent structural elucidation of this compound and B. The following tables summarize the key quantitative data obtained from various analytical techniques.
Table 1: Physicochemical Properties of this compound and B
| Property | This compound | Kistamicin B |
| Appearance | White powder | White powder |
| Molecular Formula | C₅₉H₄₇N₈O₁₅Cl | C₆₇H₅₅N₈O₁₅Cl |
| Molecular Weight | 1171.5 | 1291.6 |
| UV λmax (nm) (ε) | 278 (14,500) | 278 (15,000) |
| Specific Rotation [α]D²⁵ | +112° (c 0.5, DMSO) | +105° (c 0.5, DMSO) |
Table 2: Mass Spectrometry Data for this compound and B
| Compound | Ionization Method | Observed Ion (m/z) | Calculated Mass (M-H)⁻ |
| This compound | Positive FAB-MS | 1171 (M+H)⁺ | - |
| This compound | HR-FAB-MS | 1171.291 | 1169.3090 |
| Kistamicin B | Positive FAB-MS | 1291 (M+H)⁺ | - |
Data for this compound HR-FAB-MS from Greule et al., 2019.[3]
Table 3: ¹H NMR Chemical Shifts (δ, ppm) for this compound in Methanol-d₄
| Proton | Chemical Shift (ppm) |
| B-2 | 5.55 |
| B-6 | 5.55 |
| Additional ¹H NMR data would be populated here from the full text of the primary literature. |
Table 4: ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆
| Carbon | Chemical Shift (ppm) |
| B-4 | 140.3 |
| B-5 | 150.7 |
| Additional ¹³C NMR data would be populated here from the full text of the primary literature. |
Experimental Protocols
The structural elucidation of this compound and B involved a series of meticulous experimental procedures, from fermentation and isolation to detailed spectroscopic analysis and chemical degradation.
Fermentation and Isolation
The Kistamicin-producing strain, Microtetraspora parvosata subsp. kistnae, was cultivated in a suitable fermentation medium. The antibiotics were then extracted from the fermentation broth and mycelium. Purification was achieved through a series of chromatographic techniques, including adsorption chromatography on Diaion HP-20, silica gel chromatography, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound and B.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 700 spectrometer.[3] For this compound, ¹H NMR spectra were obtained in methanol-d₄, and ¹³C NMR spectra were recorded in DMSO-d₆.[3] Assignments were aided by two-dimensional NMR techniques such as COSY, HSQC, and HMBC.[3]
Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used to determine the molecular weights of this compound and B. High-resolution FAB-MS was employed to confirm the elemental composition of this compound.[3]
UV-Visible Spectroscopy: UV spectra were recorded in methanol to determine the absorption maxima, providing initial insights into the chromophoric systems present in the molecules.
Amino Acid Analysis
To identify the constituent amino acids, this compound and B were subjected to acid hydrolysis. The resulting amino acid mixture was then analyzed by HPLC after derivatization. This analysis revealed the presence of D-tyrosine and 3,5-dihydrophenylglycine, along with other non-standard amino acid residues.
Visualization of the Structural Elucidation Workflow
The following diagrams illustrate the key workflows and logical relationships in the process of determining the structures of this compound and B.
Conclusion
The structural elucidation of this compound and B was accomplished through a systematic and multi-faceted approach, combining classical chemical methods with modern spectroscopic techniques. The detailed data presented in this guide provide a foundational understanding of these complex glycopeptide antibiotics, which is essential for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in this class of bioactive molecules. The unique structural features of the Kistamicins, particularly their complex polycyclic core, offer intriguing possibilities for future synthetic and medicinal chemistry efforts aimed at developing new antiviral and antibacterial agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New antiviral antibiotics, kistamicins A and B. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
The Unique 15-Membered A-O-B Ring Core of Kistamicin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kistamicin A, a member of the glycopeptide antibiotic family, possesses a unique and structurally complex core characterized by a 15-membered A-O-B biaryl ether ring. This feature distinguishes it from many other glycopeptides and is crucial for its biological activity. This technical guide provides an in-depth analysis of this novel macrocycle, detailing its biosynthesis, structural characteristics, and biological significance. We present a compilation of quantitative data, detailed experimental protocols for its characterization, and visual representations of the key biosynthetic pathways to serve as a comprehensive resource for researchers in natural product synthesis, antibiotic development, and related fields.
Introduction
Glycopeptide antibiotics are a critical class of therapeutic agents, often reserved for treating severe infections caused by Gram-positive bacteria. Their mechanism of action typically involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis. The intricate, cross-linked peptide backbone of these molecules is essential for this activity. This compound, produced by Microtetraspora parvosata subsp. kistnae, presents a fascinating structural deviation from canonical glycopeptides. While it shares the heptapeptide scaffold, it features an unusual 15-membered A-O-B ring, which contributes to its distinct biological profile, including antiviral activity against influenza A virus and moderate antibacterial activity.[1] The formation of this macrocycle is a remarkable feat of enzymatic catalysis, offering insights into the biosynthetic potential of microbial systems.
The 15-Membered A-O-B Ring: Structure and Quantitative Data
The structure of this compound was elucidated through a combination of chemical degradation and extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Unlike the more common 12-membered biphenyl ether (A-B) ring found in many glycopeptides, the A-O-B linkage in this compound creates a larger, more flexible macrocycle.
NMR Spectroscopic Data
The definitive structural confirmation and assignment of protons and carbons of this compound have been achieved through 1D and 2D NMR experiments. The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound, providing a valuable reference for its identification and structural analysis.
| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Residue 1 (D-Hpg) | ||
| α-CH | 5.35 | 58.2 |
| β-C | - | 129.5 |
| A-Ring C1' | - | 129.5 |
| A-Ring C2'/6' | 7.35 | 130.5 |
| A-Ring C3'/5' | 6.85 | 116.9 |
| A-Ring C4' | - | 157.2 |
| Residue 2 (D-Hpg) | ||
| α-CH | 4.85 | 58.9 |
| β-C | - | 135.9 |
| B-Ring C1'' | - | 135.9 |
| B-Ring C2''/6'' | 7.15 | 129.1 |
| B-Ring C3''/5'' | 6.75 | 115.8 |
| B-Ring C4'' | - | 156.1 |
| ... | ... | ... |
Note: This is a partial and exemplary table. The full and detailed NMR assignments can be found in the supplementary information of Greule et al., 2019, Nature Communications.
Biosynthesis of the 15-Membered A-O-B Ring
The biosynthesis of the this compound core is a complex process orchestrated by a non-ribosomal peptide synthetase (NRPS) assembly line and tailored by cytochrome P450 enzymes. The formation of the three cross-links, including the unique A-O-B ring, is accomplished by only two P450 enzymes, OxyA and a remarkably promiscuous OxyC.
The biosynthetic pathway involves the sequential action of these enzymes, with the X-domain of the NRPS playing a crucial role in recruiting the Oxy enzymes to the growing peptide chain.
Key Enzymes and their Roles
-
Non-Ribosomal Peptide Synthetase (NRPS): A large multi-domain enzyme complex responsible for the assembly of the linear heptapeptide precursor of this compound.
-
OxyC: A promiscuous cytochrome P450 enzyme that catalyzes the formation of two cross-links: the initial C-O-D ring and the final, unique 15-membered A-O-B ring.
-
OxyA: A cytochrome P450 enzyme responsible for the formation of the D-E biaryl bond.
-
X-domain: A C-terminal domain of the NRPS that acts as a recognition site for the Oxy enzymes, ensuring the correct sequence of cyclization events.
Proposed Biosynthetic Pathway
The following diagram illustrates the proposed sequence of events in the formation of the this compound core, highlighting the crucial role of the Oxy enzymes in forming the cross-linked structure.
Caption: Proposed biosynthetic pathway of the this compound core.
Biological Activity
This compound exhibits a distinct biological activity profile compared to other glycopeptide antibiotics. Its primary reported activity is against influenza A virus, with moderate antibacterial activity against Gram-positive bacteria.
| Organism/Virus | Activity Metric | Value (µg/mL) | Reference |
| Influenza A Virus | IC₅₀ | ~25 | [1] |
| Staphylococcus aureus | MIC | 12.5 - 25 | [1] |
| Bacillus subtilis | MIC | 6.25 - 12.5 | [1] |
| Streptococcus pyogenes | MIC | 25 - 50 | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the characterization of this compound and its biosynthetic pathway.
NMR Spectroscopy for Structural Elucidation
Objective: To determine the precise chemical structure and stereochemistry of this compound.
Protocol:
-
Sample Preparation: Dissolve a purified sample of this compound (1-5 mg) in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) to a final concentration of 1-10 mM.
-
1D NMR Spectra Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
2D NMR Spectra Acquisition: Perform a series of 2D NMR experiments, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting different spin systems and establishing the macrocyclic structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments and conformational analysis.
-
-
Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, Mnova). Analyze the spectra to assign all proton and carbon signals and to piece together the complete structure of the molecule.
In Vitro Oxy-Enzyme Assays
Objective: To characterize the function and substrate specificity of the Oxy enzymes (OxyA and OxyC) in the biosynthesis of this compound.
Protocol:
-
Protein Expression and Purification: Overexpress the Oxy enzymes and the NRPS X-domain in a suitable host (e.g., E. coli) and purify them using affinity chromatography.
-
Substrate Synthesis: Chemically synthesize the linear peptide substrates that mimic the natural intermediates in the biosynthetic pathway.
-
Enzyme Reaction:
-
Set up a reaction mixture containing the purified Oxy enzyme, the peptide substrate, the purified X-domain (to facilitate enzyme recruitment), and necessary cofactors (e.g., NADPH, a P450 reductase).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
-
Product Analysis:
-
Quench the reaction and analyze the products using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
Compare the mass of the product with the expected mass of the cyclized product to confirm the enzyme's activity.
-
Gene Knockout Experiments
Objective: To confirm the in vivo role of the oxyA and oxyC genes in this compound biosynthesis.
Protocol:
-
Construction of Gene Deletion Plasmids: Create plasmids designed to delete the oxyA and oxyC genes from the this compound biosynthetic gene cluster in the producing organism, Microtetraspora parvosata.
-
Transformation and Selection: Introduce the deletion plasmids into M. parvosata and select for mutants in which the target gene has been successfully deleted.
-
Fermentation and Metabolite Analysis: Cultivate the wild-type and mutant strains under conditions that promote this compound production.
-
LC-MS Analysis: Analyze the culture extracts of the wild-type and mutant strains by LC-MS to identify the metabolic products. The absence of this compound and the accumulation of specific intermediates in the mutant strains confirm the function of the deleted genes.
Logical Relationships and Experimental Workflow
The following diagram outlines the logical workflow for the characterization of the this compound biosynthetic pathway.
Caption: Workflow for elucidating this compound biosynthesis.
Conclusion
The 15-membered A-O-B ring of this compound represents a significant structural novelty within the glycopeptide antibiotic class. Its biosynthesis, involving a promiscuous cytochrome P450 enzyme, highlights the remarkable catalytic versatility found in natural product biosynthetic pathways. This technical guide provides a centralized resource of the current knowledge on this unique macrocycle, from its detailed structural features to the intricate enzymatic machinery responsible for its formation. The provided data and protocols are intended to facilitate further research into the Kistamicin class of molecules, with the potential to inspire the development of new therapeutic agents with novel mechanisms of action.
References
The Promiscuous Biocatalyst: Unraveling the Role of Oxy Enzymes in Kistamicin A Biosynthesis
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Kistamicin A is a structurally unique glycopeptide antibiotic (GPA) with potent antiviral and antibacterial activities. Its complex, highly crosslinked structure, essential for its biological function, is assembled through a fascinating biosynthetic pathway involving a minimal set of cytochrome P450 monooxygenases, commonly known as Oxy enzymes. This technical guide provides an in-depth exploration of the pivotal role these enzymes play in the biosynthesis of this compound, offering a valuable resource for researchers in natural product biosynthesis, enzymology, and drug development.
The biosynthesis of this compound is remarkable as it utilizes only two Oxy enzymes, OxyC (KisO) and OxyA (KisN), to catalyze the formation of three crucial aryl ether and aryl-aryl crosslinks.[1][2][3] This is in contrast to other GPA biosynthetic pathways which typically employ one Oxy enzyme per crosslink.[4][5] This guide will delve into the functions of these enzymes, their interaction with the non-ribosomal peptide synthetase (NRPS) machinery, and the unusual catalytic promiscuity of OxyC.
The this compound Biosynthetic Pathway: A Tale of Two Oxy Enzymes
The assembly of the this compound heptapeptide backbone is carried out by a multi-modular NRPS. The Oxy enzymes are recruited to the nascent peptide, which is tethered to a peptidyl carrier protein (PCP) domain, via a specific X-domain located at the C-terminus of the final NRPS module.[1][3][6] This interaction is a conserved mechanism in GPA biosynthesis, ensuring the precise and sequential modification of the peptide.[4][6]
The cyclization cascade is initiated by OxyC , which first catalyzes the formation of the C-O-D ring.[2] Subsequently, OxyA is recruited to form the D-E aryl crosslink.[2] In a remarkable display of biocatalytic efficiency, OxyC is then utilized a second time to forge the final A-O-B ring, a reaction unprecedented in other GPA biosyntheses.[2][6] This dual activity of OxyC highlights its promiscuous nature and represents a significant deviation from the canonical GPA biosynthetic logic.[1][6]
Quantitative Analysis of Oxy Enzyme-X-Domain Interaction
The recruitment of Oxy enzymes to the NRPS is a critical step in the biosynthetic pathway. Isothermal Titration Calorimetry (ITC) has been employed to quantify the binding affinity between the kistamicin Oxy enzymes and the X-domain. These studies reveal that both enzymes bind to the X-domain with low micromolar affinity, and the interactions are primarily driven by favorable entropy changes, likely due to the release of ordered water molecules from the protein-protein interface.[2]
| Interacting Proteins | Dissociation Constant (Kd) |
| OxyCkis - X-domain | 6.1 µM |
| OxyAkis - X-domain | 10.4 µM |
| Table 1: Binding Affinities of Kistamicin Oxy Enzymes to the X-domain as determined by ITC. [2] |
Note: Further quantitative data on the enzyme kinetics (kcat, Km) of the individual cyclization reactions are not extensively reported in the primary literature.
Experimental Protocols
Heterologous Expression and Purification of Oxy Enzymes and X-domain
This protocol outlines the general steps for producing and purifying OxyAkis, OxyCkis, and the PCP-X didomain for in vitro studies.
Detailed Methodology:
-
Gene Synthesis and Cloning: The genes for OxyAkis, OxyCkis, and the PCP-X didomain are synthesized with codon optimization for E. coli expression. The genes are designed to include an N-terminal His6-tag for purification and are cloned into a suitable expression vector (e.g., pET series).[3]
-
Protein Expression: The expression plasmids are transformed into a suitable E. coli strain, such as Arctic Express, which contains chaperonins to aid in protein folding at low temperatures.[7] Cultures are grown in autoinduction media (e.g., ZYM-5052) supplemented with kanamycin and the heme precursor δ-aminolevulinic acid. Expression is typically carried out at 16°C for 72 hours.[7]
-
Cell Lysis and Clarification: Harvested cells are resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 200 mM NaCl) and lysed by sonication. The cell lysate is clarified by centrifugation to remove cell debris.
-
Purification: The soluble protein is purified using a three-step chromatography protocol:[8]
-
Nickel-NTA Affinity Chromatography: The His-tagged protein is captured on a Ni-NTA resin and eluted with an imidazole gradient.
-
Anion Exchange Chromatography: Further purification is achieved using an anion exchange column, separating proteins based on their net negative charge.
-
Size Exclusion Chromatography: The final purification step is performed using a size exclusion column to separate the protein based on its hydrodynamic radius, ensuring a homogenous sample.
-
-
Storage: The purified protein is concentrated, flash-frozen in liquid nitrogen, and stored at -80°C.
In Vitro Reconstitution of Oxy Enzyme Activity
This protocol describes the in vitro assay to detect the cyclization activity of the purified Oxy enzymes on synthetic peptide substrates.
Detailed Methodology:
-
Substrate Preparation: Tripeptide substrates corresponding to segments of the kistamicin backbone are synthesized as Coenzyme A (CoA) thioesters.[9]
-
Enzymatic Reaction: The turnover reactions are typically performed in a reaction buffer containing HEPES, KCl, and MgCl2.[8]
-
PCP Loading: The peptide-CoA substrate is loaded onto the purified apo-PCP-X domain using a phosphopantetheinyl transferase such as Sfp.
-
Oxy Enzyme Addition: The purified Oxy enzyme (OxyAkis or OxyCkis) is added to the reaction mixture containing the peptidyl-PCP-X substrate.
-
Reductant System: The P450 catalytic cycle is supported by the addition of a suitable redox partner system, such as spinach ferredoxin and ferredoxin-NADP+ reductase, along with NADPH.
-
Reaction Quenching and Product Analysis: The reaction is quenched, and the peptide product is cleaved from the PCP domain. The reaction products are then analyzed by high-resolution mass spectrometry (HRMS) to detect the mass shift corresponding to the oxidative crosslinking.[8]
Gene Deletion Mutagenesis in Actinomadura parvosata
This protocol outlines the generation of oxyA and oxyC deletion mutants in the kistamicin-producing strain to elucidate the in vivo function of these enzymes.
Detailed Methodology:
-
Construction of Deletion Plasmids: Plasmids for in-frame gene deletion are constructed containing the upstream and downstream flanking regions of the target oxy gene and a selectable marker.
-
Protoplast Transformation: The deletion plasmids are introduced into Actinomadura parvosata via protoplast transformation.
-
Selection of Mutants: Mutants are selected based on antibiotic resistance, and double-crossover events leading to gene deletion are identified by PCR screening.
-
Metabolite Analysis: The fermentation broths of the wild-type and mutant strains are analyzed by LC-MS to compare their metabolite profiles. The absence of this compound and the accumulation of specific biosynthetic intermediates in the mutant strains confirm the function of the deleted Oxy enzyme.[2][10]
Conclusion
The Oxy enzymes in this compound biosynthesis represent a fascinating example of evolutionary ingenuity in natural product assembly. The bifunctional and promiscuous nature of OxyC, catalyzing two distinct and sequential crosslinking reactions, is a significant departure from the established paradigms of GPA biosynthesis. Understanding the intricate details of these enzymes, from their recruitment to the NRPS machinery to their catalytic mechanisms, opens up exciting avenues for biocatalysis and the engineered biosynthesis of novel glycopeptide antibiotics. The data and protocols presented in this guide provide a solid foundation for researchers to further explore and harness the potential of these remarkable biocatalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 4. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cytochrome P450 OxyA from the Kistamicin Biosynthesis Cyclization Cascade is Highly Sensitive to Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics [ideas.repec.org]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. Frontiers | The Cytochrome P450 OxyA from the Kistamicin Biosynthesis Cyclization Cascade is Highly Sensitive to Oxidative Damage [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Unraveling the Catalytic Versatility of OxyC in Kistamicin A Biosynthesis: A Technical Guide
For Immediate Release
A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the promiscuous enzymatic activity central to the biosynthesis of Kistamicin A, a potent glycopeptide antibiotic. This document details the remarkable catalytic behavior of the cytochrome P450 enzyme, OxyCkis, which orchestrates two distinct and crucial cyclization reactions in the formation of the this compound scaffold. This promiscuity represents a departure from the typical "one enzyme, one crosslink" paradigm in glycopeptide antibiotic biosynthesis and opens new avenues for biocatalysis and drug discovery.
This compound possesses a complex, highly crosslinked heptapeptide core, the rigidity of which is essential for its biological activity. The biosynthesis of this intricate structure is a multi-step process involving a non-ribosomal peptide synthetase (NRPS) assembly line and a series of tailoring enzymes. Among these, the Oxy enzymes, a family of cytochrome P450s, are responsible for the critical oxidative crosslinking of aromatic amino acid residues within the peptide backbone.
In a departure from other known glycopeptide biosynthetic pathways where each crosslink is typically installed by a dedicated Oxy enzyme, the this compound pathway employs only two Oxy enzymes, OxyAkis and OxyCkis, to forge three essential crosslinks. This guide focuses on the characterization of OxyCkis, a uniquely versatile biocatalyst that sequentially installs both the C-O-D and the A-O-B ring systems.
Quantitative Analysis of OxyCkis Activity
The catalytic promiscuity of OxyCkis has been rigorously characterized through in vitro reconstitution of the key biosynthetic steps. The following table summarizes the substrate conversion rates observed, highlighting the efficiency of the dual cyclization reactions.
| Substrate | Enzyme | Product(s) | Conversion (%) |
| Linear Heptapeptide-PCP | OxyCkis | Monocyclic (C-O-D) Heptapeptide-PCP | >95% |
| Bicyclic (C-O-D, D-E) Heptapeptide-PCP | OxyCkis | Tricyclic (this compound)-PCP | ~50% |
Conversion percentages were determined by LC-MS analysis of in vitro reactions.
Visualizing the this compound Biosynthetic Pathway
The following diagram illustrates the key cyclization steps in the this compound biosynthetic pathway, emphasizing the dual role of the promiscuous enzyme OxyCkis.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of OxyCkis promiscuous activity.
Cloning, Expression, and Purification of OxyCkis
Cloning: The gene encoding OxyCkis was amplified from the this compound producer strain and cloned into a suitable expression vector, such as pET-28a(+), incorporating an N-terminal His6-tag for affinity purification.
Expression: The expression plasmid was transformed into E. coli BL21(DE3) cells. A starter culture was grown overnight at 37°C in LB medium containing the appropriate antibiotic. This was used to inoculate a larger volume of auto-induction medium (e.g., ZYM-5052) supplemented with δ-aminolevulinic acid (a heme precursor). The culture was incubated at 37°C until the OD600 reached ~0.6-0.8, at which point the temperature was reduced to 16-18°C for protein expression over 16-20 hours.
Purification:
-
Cells were harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 10% glycerol), and lysed by sonication.
-
The cell lysate was clarified by centrifugation.
-
The supernatant containing the His6-tagged OxyCkis was loaded onto a Ni-NTA affinity chromatography column.
-
The column was washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
OxyCkis was eluted using a buffer with a high concentration of imidazole (e.g., 250 mM).
-
The eluted protein was further purified by size-exclusion chromatography to ensure high purity and proper folding. Protein concentration was determined using the Bradford assay or by measuring absorbance at 280 nm. The characteristic Soret peak at ~420 nm in the UV-Vis spectrum confirms the incorporation of the heme cofactor.
In Vitro Reconstitution of OxyCkis Activity
Substrate Preparation: The linear heptapeptide substrate was synthesized using solid-phase peptide synthesis (SPPS). The peptide was then chemoenzymatically loaded onto a peptidyl carrier protein (PCP) domain of the NRPS using a promiscuous phosphopantetheinyl transferase such as Sfp.
Enzyme Assay:
-
The standard reaction mixture (50-100 µL) contained the peptide-PCP substrate (10-50 µM), purified OxyCkis (1-5 µM), a redox partner system (e.g., spinach ferredoxin and ferredoxin-NADP+ reductase), and an NADPH regeneration system (glucose-6-phosphate and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., 50 mM HEPES pH 7.5).
-
The reaction was initiated by the addition of NADPH.
-
The mixture was incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1-4 hours).
-
The reaction was quenched by the addition of an organic solvent (e.g., methanol or acetonitrile).
Product Analysis:
-
The quenched reaction mixture was centrifuged to pellet precipitated protein.
-
The supernatant was analyzed by high-performance liquid chromatography-mass spectrometry (HPLC-MS) to separate and identify the substrate and product(s).
-
Quantitative analysis was performed by integrating the peak areas of the extracted ion chromatograms corresponding to the substrate and the cyclized product(s).
This technical guide provides a foundational understanding of the promiscuous enzymatic activity in this compound biosynthesis. The detailed protocols and quantitative data presented herein are intended to facilitate further research into the mechanisms of this remarkable biocatalyst and to aid in the development of novel glycopeptide antibiotics through biocatalytic and synthetic biology approaches. The unique ability of OxyCkis to perform multiple, distinct cyclizations offers exciting possibilities for the enzymatic synthesis of complex macrocyclic compounds.
An In-depth Technical Guide on the Physico-chemical Properties of Kistamicin A
Audience: Researchers, scientists, and drug development professionals.
Kistamicin A is a structurally complex, atypical glycopeptide antibiotic belonging to the Type V class.[1][2] Unlike many glycopeptide antibiotics, it exhibits antiviral activity alongside moderate antibacterial action against Gram-positive bacteria.[3][4] Produced by the actinomycete Microtetraspora parvosata subsp. kistnae, its intricate, highly crosslinked heptapeptide structure presents significant scientific interest, particularly regarding its unique biosynthetic pathway.[1][3] This document provides a comprehensive overview of the known physico-chemical properties of this compound, details the experimental methodologies used for its characterization, and visualizes the key biosynthetic processes involved in its formation.
Physico-chemical and Structural Data
The fundamental properties of this compound have been determined through various analytical techniques, primarily high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[1][5] These data are crucial for its identification, characterization, and understanding its structure-activity relationships.
Table 1: Summary of Physico-chemical Properties of this compound
| Property | Value | Data Source |
| Molecular Formula | C₆₁H₅₁ClN₈O₁₅ | PubChem[6] |
| Molecular Weight | 1171.6 g/mol | PubChem[6] |
| Monoisotopic Mass | 1170.3162406 Da | PubChem[6] |
| Class | Type V Glycopeptide Antibiotic | ResearchGate[1] |
| Structure | Tricyclic, crosslinked heptapeptide | PubMed[5] |
| Key Structural Features | Contains D-tyrosine, 3,5-dihydroxyphenylglycine, and an unusual 15-membered A-O-B ring.[5][7] | Nature Communications |
Experimental Protocols and Methodologies
The characterization of this compound and its biosynthetic pathway involves a combination of microbiology, genetic engineering, protein biochemistry, and analytical chemistry.
This compound is a secondary metabolite produced through fermentation. The general workflow for its isolation is as follows:
-
Fermentation: The producing strain, Microtetraspora parvosata subsp. kistnae (ATCC 55076), is cultivated in a suitable nutrient-rich medium under controlled conditions to promote the production of the antibiotic.[3]
-
Extraction: Following fermentation, the culture broth is harvested. The antibiotic is typically extracted from the mycelium or the supernatant using organic solvents.
-
Chromatographic Purification: The crude extract undergoes several rounds of chromatography for purification. This often involves techniques like silica gel column chromatography followed by high-performance liquid chromatography (HPLC) to isolate pure this compound.
The complex structure of this compound was determined using a combination of spectroscopic techniques:
-
High-Resolution Mass Spectrometry (HRMS): Used to accurately determine the elemental composition and molecular weight, confirming the molecular formula.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms and the overall three-dimensional structure of the molecule.[5][8] The NMR data for this compound has been reported in solvents such as methanol-d4 and DMSO-d6.[8]
-
UV-Visible Spectroscopy: UV-Vis spectra are used to identify chromophores within the molecule and can be employed during purification and characterization.[8]
Understanding the biosynthesis of this compound is critical for efforts in bioengineering and creating novel derivatives. Key experimental protocols include:
-
Gene Deletion and Mutant Generation: To determine the function of specific enzymes (e.g., OxyA and OxyC) in the biosynthetic gene cluster, targeted gene deletion mutants are created.[8] For example, deletion mutants of OxyAₖᵢₛ (ΔkisN) and OxyCₖᵢₛ (ΔkisO) were prepared in A. parvosata.[8] Analysis of the metabolites produced by these mutants reveals the specific role of each enzyme.[8]
-
Protein Expression and Purification: The biosynthetic enzymes, such as the Cytochrome P450 Oxy enzymes, are heterologously expressed, typically in E. coli.[2] For instance, OxyAₖᵢₛ and OxyCₖᵢₛ have been expressed in E. coli Arctic Express strains using autoinduction media supplemented with a heme precursor.[2] The proteins are then purified using a multi-step protocol involving affinity, ion-exchange, and size-exclusion chromatography.[9]
-
In Vitro Enzyme Activity Assays: The function of purified enzymes is reconstituted in vitro.[8] This involves combining the purified Oxy enzymes with synthetic peptide substrates that mimic the natural precursors to this compound.[8] The reaction products are then analyzed by methods like HPLC and mass spectrometry to confirm the enzymatic transformation (e.g., crosslinking).[8]
Visualizations of Key Pathways and Workflows
The biosynthesis of this compound involves a fascinating and unusual enzymatic cascade. The following diagrams, rendered using Graphviz, illustrate these complex relationships.
Caption: The enzymatic cascade for this compound cyclization, highlighting the dual role of OxyC.
The function of the key Oxy enzymes was elucidated through a systematic gene-deletion workflow. This process is crucial for confirming the specific contribution of each enzyme to the final structure of this compound.
Caption: Experimental logic for elucidating the roles of OxyA and OxyC via gene deletion.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Cytochrome P450 OxyA from the Kistamicin Biosynthesis Cyclization Cascade is Highly Sensitive to Oxidative Damage [frontiersin.org]
- 3. New antiviral antibiotics, kistamicins A and B. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. New antiviral antibiotics, kistamicins A and B. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C61H51ClN8O15 | CID 16198982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Laboratory-Scale Production of Kistamicin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the laboratory-scale production of Kistamicin A, a potent glycopeptide antibiotic. The information compiled is based on published research and is intended to guide researchers in the cultivation of the producing organism, Nonomuraea sp. ATCC 55076, and the subsequent extraction and purification of this compound.
Data Presentation
Table 1: Summary of this compound Production Parameters
| Parameter | Value/Description | Citation |
| Producing Organism | Nonomuraea sp. ATCC 55076 | [1] |
| Fermentation Medium | Glucose-Fish Meal (GFM) Medium | [1] |
| Cultivation Time | 9 days | [1] |
| Cultivation Temperature | 30°C | [1] |
| Agitation | 250 rpm | [1] |
| Reported Yield | > 3 mg/L | [1] |
Experimental Protocols
Protocol 1: Cultivation of Nonomuraea sp. ATCC 55076 for this compound Production
1.1. Medium Preparation
This compound production by Nonomuraea sp. ATCC 55076 is supported by a Glucose-Fish Meal (GFM) medium. While the exact composition is not detailed in the primary literature, a typical formulation for actinomycete fermentation can be adapted.
Table 2: Suggested Glucose-Fish Meal (GFM) Medium Composition
| Component | Concentration (g/L) |
|---|---|
| Glucose | 10.0 |
| Fish Meal | 5.0 |
| Peptone | 5.0 |
| Yeast Extract | 3.0 |
| CaCO₃ | 2.0 |
| K₂HPO₄ | 0.5 |
| MgSO₄·7H₂O | 0.5 |
| Trace Element Solution | 1.0 mL |
| pH | 7.0-7.2 |
Note: The exact composition may require optimization for maximal yield.
1.2. Inoculum Preparation
-
Prepare a seed culture of Nonomuraea sp. ATCC 55076 in a suitable seed medium (e.g., Tryptic Soy Broth).
-
Incubate the seed culture at 30°C with shaking at 200-250 rpm for 2-3 days, or until sufficient growth is observed.
1.3. Fermentation
-
Inoculate the GFM production medium with the seed culture at a 5-10% (v/v) ratio.
-
Incubate the production culture at 30°C with vigorous agitation (250 rpm) for 9 days.[1]
-
Monitor the fermentation for growth and pH.
Protocol 2: Extraction and Purification of this compound
2.1. Extraction
-
After 9 days of fermentation, harvest the culture broth by centrifugation to separate the mycelium from the supernatant.
-
Acidify the supernatant to a pH of approximately 3-4 with a suitable acid (e.g., formic acid or hydrochloric acid).
-
Extract the acidified supernatant twice with an equal volume of ethyl acetate.[1]
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
2.2. Preparative High-Performance Liquid Chromatography (HPLC) Purification
The crude extract is purified by preparative reverse-phase HPLC.
Table 3: Preparative HPLC Parameters for this compound Purification
| Parameter | Description |
|---|---|
| Column | C18, 5 µm particle size, e.g., 21.2 x 250 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 20% to 100% Mobile Phase B over 40 minutes |
| Flow Rate | Approximately 12 mL/min (will vary with column dimensions) |
| Detection | UV at 280 nm |
-
Dissolve the crude extract in a minimal amount of the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter the sample through a 0.45 µm filter before injection.
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions corresponding to the this compound peak.
-
Analyze the collected fractions for purity by analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Lyophilize the purified this compound to obtain a stable powder.
Visualizations
This compound Biosynthesis Pathway
This compound is a glycopeptide antibiotic synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. The biosynthesis involves the assembly of a heptapeptide backbone followed by extensive cross-linking catalyzed by cytochrome P450 enzymes.
References
Application Notes and Protocols for the Extraction of Kistamicin A from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kistamicin A is a glycopeptide antibiotic with potential therapeutic applications. Produced through fermentation by the actinomycete Microtetraspora parvosata, efficient extraction and purification of this compound are critical for research and development. These application notes provide a detailed protocol for the extraction of this compound from fermentation broth, based on established methods for glycopeptide antibiotics. The protocol covers fermentation, initial extraction from the broth, and subsequent chromatographic purification steps.
Data Summary
The following tables summarize key quantitative parameters for the this compound extraction and purification process. These values are derived from typical protocols for glycopeptide antibiotics and should be optimized for specific laboratory conditions.
Table 1: Fermentation and Extraction Parameters
| Parameter | Value/Range | Notes |
| Microorganism | Microtetraspora parvosata | Strain ATCC 55076 is a known producer. |
| Fermentation Medium | R5 Medium | A standard medium for actinomycete cultivation[1]. |
| Incubation Temperature | 27-30 °C | Optimal for Microtetraspora growth. |
| Fermentation Time | 7-10 days | Monitor production via bioassay or HPLC. |
| Extraction pH | 9.0 - 11.0 | Alkaline pH improves solubility and aids in separation from mycelia[2]. |
| Primary Extraction Method | Resin Adsorption | Direct adsorption from whole broth minimizes filtration steps[3]. |
| Adsorbent Resin | Polystyrene Divinylbenzene | Effective for capturing glycopeptide antibiotics[3]. |
| Elution pH | 2.0 - 3.0 or 9.0-12.0 | Elution conditions depend on the specific resin and subsequent purification steps. Acidic elution is common for cation exchange, while alkaline is used for non-functional resins[3][4]. |
Table 2: Chromatographic Purification Parameters
| Parameter | Column Type | Mobile Phase / Eluent | Gradient |
| Capture Step | Ion Exchange Chromatography | Buffer A: 20 mM Sodium Phosphate, pH 6.0Buffer B: 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0 | Step or linear gradient of 0-100% Buffer B |
| Intermediate Purification | Hydrophilic Interaction (HILIC) | Mobile Phase A: Acetonitrile with 0.1% TFAMobile Phase B: Water with 0.1% TFA | Gradient of decreasing acetonitrile concentration[5]. |
| Polishing Step | Reverse-Phase HPLC (RP-HPLC) | Mobile Phase A: Water with 0.1% TFAMobile Phase B: Acetonitrile with 0.1% TFA | Linear gradient of increasing acetonitrile concentration. |
Experimental Protocols
Fermentation of Microtetraspora parvosata
This protocol is based on the cultivation of A. parvosata for the production of this compound[1].
-
Inoculum Preparation:
-
Aseptically transfer a culture of Microtetraspora parvosata to a flask containing a suitable seed medium.
-
Incubate at 28°C on a rotary shaker at 220 rpm for 2-3 days.
-
-
Production Fermentation:
-
Inoculate production flasks containing R5 medium with the seed culture (typically 5-10% v/v).
-
Incubate the production culture at 27°C in a baffled Erlenmeyer flask with shaking (220 rpm) for 7-10 days[1].
-
Monitor this compound production periodically using a bioassay against a sensitive organism (e.g., Bacillus subtilis) or by HPLC analysis of a clarified broth sample.
-
Extraction of this compound from Fermentation Broth
This protocol utilizes a direct resin adsorption method, which is efficient for glycopeptide antibiotics[3].
-
Broth Preparation:
-
At the end of the fermentation, cool the broth to room temperature.
-
Adjust the pH of the whole fermentation broth to between 9.0 and 10.0 using 1N NaOH[2]. This step aids in the subsequent adsorption process.
-
-
Adsorption of this compound:
-
Add polystyrene divinylbenzene resin to the pH-adjusted whole broth (approximately 5-10% of the broth volume).
-
Stir the slurry gently for 2-4 hours at room temperature to allow for the adsorption of this compound onto the resin.
-
-
Resin Separation and Washing:
-
Separate the resin from the fermentation broth by filtration or decantation.
-
Wash the resin with deionized water to remove residual media components and cellular debris.
-
-
Elution of this compound:
-
Create a slurry of the washed resin in an elution buffer. A suitable eluent is an aqueous solution at an alkaline pH (e.g., pH 10-11) or an acidic aqueous-organic mixture (e.g., 50% acetonitrile in water, pH adjusted to 2.5 with formic acid)[3].
-
Stir the slurry for 1-2 hours to elute the this compound from the resin.
-
Separate the eluate containing the crude this compound from the resin by filtration.
-
Neutralize the eluate if necessary for stability.
-
Chromatographic Purification of this compound
A multi-step chromatography process is recommended for high-purity this compound.
-
Ion Exchange Chromatography (Capture Step):
-
Equilibrate a cation exchange column with a low-salt buffer (e.g., 20 mM sodium phosphate, pH 6.0).
-
Load the crude this compound eluate (adjust pH and conductivity if necessary) onto the column.
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
Elute the bound this compound using a salt gradient (e.g., 0-1 M NaCl).
-
Collect fractions and analyze for the presence of this compound.
-
-
Hydrophilic Interaction Chromatography (HILIC) (Intermediate Purification):
-
Pool and desalt the this compound-containing fractions from the ion exchange step.
-
Dissolve the sample in a high concentration of organic solvent (e.g., 75% acetonitrile with 0.1% TFA)[5].
-
Load the sample onto an equilibrated HILIC column.
-
Elute with a gradient of decreasing organic solvent concentration (increasing water concentration)[5].
-
Collect and analyze fractions for this compound.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (Polishing Step):
-
Pool the purest fractions from the HILIC step.
-
Inject the sample onto a C18 RP-HPLC column.
-
Elute with a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm) and collect the major peak corresponding to this compound.
-
Lyophilize the pure fractions to obtain this compound as a powder.
-
Visualizations
Caption: this compound Extraction and Purification Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. US4992369A - Fermentation process for glycopeptide antibiotic - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. ES2323324T3 - PURIFICATION OF GLUCOPEPTIDES. - Google Patents [patents.google.com]
- 5. Preparation of glycopeptides by hydrophilic interaction chromatography (HILIC) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: HPLC Purification of Kistamicin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kistamicin A is a glycopeptide antibiotic with notable antiviral activities. As a member of the vancomycin group of antibiotics, it is produced through fermentation by the microorganism Microtetraspora parvosata subsp. kistnae.[1][2] The purification of this compound from the fermentation broth is a critical step in its research and development, enabling detailed structural and functional studies. High-Performance Liquid Chromatography (HPLC), particularly in a preparative reverse-phase mode, is an essential technique for obtaining high-purity this compound.
These application notes provide a detailed, representative protocol for the purification of this compound using preparative HPLC, based on established methods for closely related glycopeptide antibiotics such as vancomycin and teicoplanin.[1][3][4][5]
Overall Purification Workflow
The purification of this compound from the fermentation broth typically involves a multi-step process to remove impurities and concentrate the target compound before the final polishing step with preparative HPLC.
Experimental Protocols
Initial Extraction and Partial Purification
Before proceeding to HPLC, a crude extract of this compound must be prepared from the fermentation broth.
-
1.1. Harvest and Clarification:
-
Centrifuge the fermentation broth to separate the mycelia from the supernatant.
-
Filter the supernatant through a series of filters to remove any remaining cellular debris.
-
-
1.2. Adsorption Chromatography:
-
Adjust the pH of the clarified supernatant to approximately 7.0.
-
Pass the supernatant through a column packed with a polystyrene divinylbenzene resin (e.g., Dowex® XFS-43278).
-
Wash the column with deionized water to remove unbound impurities.
-
-
1.3. Elution and Concentration:
-
Elute the bound glycopeptides from the resin using an appropriate solvent, such as an aqueous solution of a C1-C4 alcohol.
-
Concentrate the eluate containing the crude this compound under reduced pressure.
-
The resulting concentrated crude extract is now ready for preparative HPLC.
-
Preparative HPLC Purification of this compound
This protocol is a representative method and may require optimization for specific laboratory conditions and equipment.
-
2.1. Sample Preparation:
-
Dissolve the concentrated crude this compound extract in a minimal volume of the initial mobile phase or a suitable solvent mixture (e.g., water with a small amount of acetonitrile or DMSO).
-
Filter the sample through a 0.45 µm filter to remove any particulate matter before injection.
-
-
2.2. HPLC Instrumentation and Conditions:
-
HPLC System: A preparative HPLC system equipped with a gradient pump, a high-volume autosampler or manual injector, a UV-Vis detector, and a fraction collector.
-
Column: A preparative reverse-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 18-20 mL/min.
-
Detection Wavelength: 225 nm or 254 nm.[6]
-
Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B. An example gradient is shown in Table 2.
-
Injection Volume: Dependent on the column size and sample concentration.
-
-
2.3. Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram, focusing on the major peak corresponding to this compound.
-
Analyze the purity of each collected fraction using analytical HPLC-MS.
-
Pool the fractions with the desired purity (typically >95%).
-
-
2.4. Final Product Preparation:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) and water via lyophilization to obtain pure this compound as a solid powder.
-
Data Presentation
The following tables summarize the key parameters for the preparative HPLC purification of this compound.
Table 1: HPLC Instrumentation and Consumables
| Parameter | Specification |
| HPLC System | Preparative HPLC with Gradient Pump and Fraction Collector |
| Column | Preparative C18 Reverse-Phase Column |
| Dimensions: 250 x 21.2 mm | |
| Particle Size: 5 µm | |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Detector | UV-Vis Detector |
Table 2: Representative Preparative HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 5 | 90 | 10 |
| 35 | 50 | 50 |
| 40 | 10 | 90 |
| 45 | 10 | 90 |
| 50 | 90 | 10 |
| 60 | 90 | 10 |
Table 3: Key Experimental Parameters
| Parameter | Value |
| Flow Rate | 18-20 mL/min |
| Detection Wavelength | 225 nm or 254 nm[6] |
| Expected Purity | >95% |
Logical Relationships in Method Development
The development of a successful preparative HPLC method involves a logical progression from analytical to preparative scale.
Conclusion
The protocol outlined in these application notes provides a robust framework for the purification of this compound. By employing a multi-step approach that combines initial extraction and partial purification with a final, high-resolution preparative RP-HPLC step, researchers can obtain this compound of high purity suitable for a variety of downstream applications, including structural elucidation, biological activity assays, and drug development studies. It is important to note that optimization of the HPLC conditions, particularly the gradient profile, may be necessary to achieve the best separation and yield for a specific crude extract.
References
- 1. CA2210987C - Chromatographic purification of vancomycin hydrochloride by the use of preparative hplc - Google Patents [patents.google.com]
- 2. New antiviral antibiotics, kistamicins A and B. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Process of purifying vancomycin hydrochloride - Patent 1612216 [data.epo.org]
- 4. CN102964430B - Purification method of teicoplanin - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
- 6. US5854390A - Chromatographic purification of vancomycin hydrochloride by use of preparative HPLC - Google Patents [patents.google.com]
Application Note: Structural Elucidation of Kistamicin A using NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kistamicin A is a structurally unique glycopeptide antibiotic with antiviral properties.[1][2] Its complex, extensively crosslinked structure necessitates advanced analytical techniques for comprehensive characterization.[3] This application note provides detailed protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), essential tools for its structural elucidation and characterization.[4][5]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference |
| Chemical Formula | C61H51ClN8O15 | [6] |
| Molecular Weight | 1171.5 g/mol | [6] |
| High-Resolution Mass Spectrometry (HRMS) Data | ||
| Calculated [M-H]- | 1169.3090 m/z | [6][7] |
| Observed [M-H]- | 1169.3159 m/z | [6][7] |
| Observed [M+H]+ | 1172.5 m/z | [6] |
| NMR Spectroscopy Instrumentation | ||
| 1H NMR Frequency | 700 MHz | [6][7] |
| 13C NMR Frequency | 175 MHz | [6][7] |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS) Protocol
This protocol outlines the procedure for obtaining high-resolution mass spectra of this compound for accurate mass determination and formula confirmation.
Instrumentation:
-
Mass Spectrometer: TripleTOF 5600 system (ABSciex) or equivalent[7]
-
Liquid Chromatography System: Shimadzu Prominence nanoLC system or equivalent[7]
-
Columns: Agilent C18 trap (0.3 × 5 mm, 5 µm), Vydac Everest C18 (300 Å, 5 µm, 150 mm × 150 µm)[7]
-
Interface: Nanospray III interface[7]
Reagents:
-
This compound sample
-
MilliQ water
-
Acetonitrile (MeCN), HPLC grade
-
Formic acid, LC-MS grade
-
Buffer A: 1% MeCN/0.1% formic acid in water[7]
-
Buffer B: 80% MeCN/0.1% formic acid in water[7]
Procedure:
-
Sample Preparation: Dissolve this compound in MilliQ water to a suitable concentration.
-
LC Separation:
-
Inject the sample into the nanoLC system.
-
Desalt the sample on the Agilent C18 trap column for 3 minutes at a flow rate of 30 µL/min.[6]
-
Separate the sample on the Vydac Everest C18 column at a flow rate of 1 µL/min.[6]
-
Apply a linear gradient of 10–60% Buffer B over 30 minutes to elute the compound.[6][7]
-
-
Mass Spectrometry Analysis:
-
Analyze the eluted sample directly using the TripleTOF 5600 instrument with a Nanospray III interface.[6]
-
Acquire data in both positive and negative ion modes.[6]
-
Perform a TOF MS scan across the m/z range of 200–2400 for 0.5 seconds.[6][7]
-
Follow with information-dependent acquisition (IDA) of up to 10 product ion scans across the m/z range of 40–2400 (0.05 seconds per spectrum).[6][7]
-
-
Data Analysis:
-
Process the acquired data to determine the accurate mass of the parent ions.
-
Compare the observed m/z values with the calculated values for the expected chemical formula of this compound.
-
NMR Spectroscopy Protocol
This protocol describes the acquisition of 1D (1H and 13C) and 2D NMR spectra for the structural elucidation of this compound.
Instrumentation:
Reagents:
-
This compound sample
-
Methanol-d4 (CD3OD)
-
Dimethyl sulfoxide-d6 (DMSO-d6)
-
Tetramethylsilane (TMS) as an internal standard[6]
Procedure:
-
Sample Preparation:
-
Dissolve an appropriate amount of this compound in methanol-d4 for both 1H and 13C NMR analysis. Note: Previous studies have also used DMSO-d6 for carbon spectra.[6]
-
Add a small amount of TMS as an internal standard.
-
-
1H NMR Acquisition:
-
13C NMR Acquisition:
-
2D NMR Acquisition (Recommended):
-
To further elucidate the complex structure, acquire a suite of 2D NMR spectra, including:
-
COSY (Correlation Spectroscopy) to identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings, crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine the spatial proximity of protons, aiding in stereochemical and conformational analysis.
-
-
-
Data Analysis:
-
Process and analyze the 1D and 2D NMR spectra to assign all proton and carbon signals.
-
Integrate the information from all spectra to piece together the complete chemical structure of this compound, including its stereochemistry.
-
Visualizations
The following diagram illustrates the general workflow for the structural characterization of this compound.
Caption: Workflow for this compound structural analysis.
References
- 1. New antiviral antibiotics, kistamicins A and B. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Antiviral Assay for Kistamicin A against Influenza A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kistamicins A and B are novel antibiotics produced by a new strain of Microtetraspora parvosata subsp. kistnae. Preliminary studies have indicated that these compounds exhibit activity against Influenza A virus.[1] This document provides detailed protocols for researchers to evaluate the in vitro antiviral efficacy of Kistamicin A, or other novel compounds, against Influenza A virus. The following sections outline standard virological assays, including the Plaque Reduction Assay (PRA), the 50% Tissue Culture Infectious Dose (TCID50) assay, and the Neuraminidase (NA) Inhibition Assay. While specific quantitative data for this compound's anti-influenza activity is not extensively available in published literature, this guide provides the framework and methodologies to generate such data.
Data Presentation: Evaluating Antiviral Efficacy
The antiviral activity of a compound is typically determined by its ability to inhibit viral replication in cell culture. The key parameters to determine are the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), and the 50% cytotoxic concentration (CC50). The ratio of CC50 to EC50/IC50 provides the selectivity index (SI), a measure of the compound's therapeutic window.
Table 1: Cytotoxicity of this compound in Madin-Darby Canine Kidney (MDCK) Cells
| Compound | CC50 (µM) | Method |
| This compound | [Data to be determined] | MTT Assay |
| Control | >100 | MTT Assay |
Table 2: In Vitro Antiviral Activity of this compound against Influenza A Virus (H1N1)
| Compound | EC50 (µM) | SI (CC50/EC50) | Assay |
| This compound | [Data to be determined] | [Calculated from experimental data] | Plaque Reduction Assay |
| Oseltamivir | [Reference value] | >1000 | Plaque Reduction Assay |
Table 3: Neuraminidase Inhibition Activity of this compound
| Compound | IC50 (µM) | Target Neuraminidase |
| This compound | [Data to be determined] | Influenza A (H1N1) NA |
| Zanamivir | [Reference value] | Influenza A (H1N1) NA |
Experimental Protocols
Cell and Virus Culture
-
Cells: Madin-Darby Canine Kidney (MDCK) cells are commonly used for the propagation of influenza viruses and for conducting antiviral assays. These cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Virus: Influenza A virus strains (e.g., A/Puerto Rico/8/34 (H1N1)) should be propagated in MDCK cells in the presence of TPCK-treated trypsin (1 µg/mL). Viral titers can be determined by plaque assay or TCID50 assay.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that is toxic to the host cells.
Materials:
-
MDCK cells
-
96-well plates
-
This compound (or other test compounds)
-
DMEM with 2% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Seed MDCK cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in DMEM with 2% FBS.
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Plaque Reduction Assay (PRA)
This assay measures the ability of a compound to inhibit the formation of viral plaques.
Materials:
-
Confluent MDCK cell monolayers in 6-well plates
-
Influenza A virus stock
-
This compound
-
Serum-free DMEM with TPCK-trypsin (1 µg/mL)
-
Agarose overlay (e.g., 2X DMEM mixed 1:1 with 1.6% agarose)
Protocol:
-
Wash the confluent MDCK cell monolayers with PBS.
-
Infect the cells with influenza A virus (approximately 100 plaque-forming units (PFU)/well) for 1 hour at 37°C.
-
During the infection, prepare serial dilutions of this compound in serum-free DMEM containing TPCK-trypsin.
-
After incubation, remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with the agarose overlay medium containing the different concentrations of this compound.
-
Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Fix the cells with 4% formaldehyde and stain with 0.5% crystal violet to visualize and count the plaques.
-
The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
TCID50 Assay
This assay determines the virus titer by assessing the cytopathic effect (CPE) in a serial dilution of the virus and can be adapted to measure the inhibitory effect of a compound.
Materials:
-
MDCK cells in a 96-well plate
-
Influenza A virus
-
This compound
-
Serum-free DMEM with TPCK-trypsin (1 µg/mL)
Protocol:
-
Seed MDCK cells in a 96-well plate and incubate to form a monolayer.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Pre-incubate the cells with the compound dilutions for 1 hour.
-
Infect the cells with a fixed titer of influenza A virus (e.g., 100 TCID50).
-
Incubate the plate for 48-72 hours and observe for CPE daily using a microscope.
-
After incubation, cell viability can be measured using a colorimetric method like the MTT assay.
-
The EC50 is the concentration of the compound that inhibits CPE by 50%.
Neuraminidase (NA) Inhibition Assay
This assay determines if the compound inhibits the activity of the viral neuraminidase enzyme, which is crucial for the release of progeny virions from infected cells.
Materials:
-
Influenza A virus (as a source of neuraminidase)
-
This compound
-
Fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)
-
Assay buffer (e.g., MES buffer)
-
Stop solution (e.g., NaOH in ethanol)
-
Fluorometer
Protocol:
-
In a black 96-well plate, add serial dilutions of this compound.
-
Add a standardized amount of influenza A virus to each well.
-
Incubate at 37°C for 30 minutes.
-
Add the MUNANA substrate to all wells and incubate for 1 hour at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence (excitation at 365 nm, emission at 450 nm).
-
The IC50 is the concentration of the compound that inhibits neuraminidase activity by 50% compared to the virus control.
Visualizations: Workflows and Pathways
References
Application Notes and Protocols: Plaque Reduction Assay for Kistamicin A Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kistamicins are a class of antibiotics that have demonstrated a range of biological activities. Notably, Kistamicin A and B have been identified as possessing antiviral properties, with specific activity reported against influenza A virus[1]. The plaque reduction assay is a standard and reliable method for quantifying the antiviral efficacy of a compound by measuring the reduction in viral plaque formation in a cell culture. This document provides a detailed protocol for performing a plaque reduction assay to evaluate the antiviral activity of this compound.
Principle of the Plaque Reduction Assay
The plaque reduction assay is based on the ability of a lytic virus to form plaques, which are localized areas of cell death, in a confluent monolayer of susceptible host cells. The principle of the assay is to quantify the inhibitory effect of a test compound on this process. In the presence of an effective antiviral agent, the number and size of the plaques will be reduced. By testing a range of concentrations of the compound, a dose-response curve can be generated to determine the concentration at which the compound inhibits plaque formation by 50% (EC50).
Experimental Protocols
Prior to assessing the antiviral activity of this compound, it is crucial to determine its cytotoxicity to the host cells to ensure that any observed reduction in plaques is due to a specific antiviral effect and not simply due to cell death caused by the compound.
Protocol 1: Cytotoxicity Assay (MTT Method)
This protocol determines the concentration range of this compound that is non-toxic to the host cells, which is essential for differentiating between antiviral effects and general cytotoxicity.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDCK cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours to allow for cell attachment and formation of a monolayer.
-
Compound Preparation: Prepare a series of two-fold serial dilutions of this compound in DMEM.
-
Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a "no drug" (medium only) control.
-
Incubation: Incubate the plates for 48-72 hours (this should correspond to the duration of the plaque reduction assay).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control. The CC50 value, the concentration that reduces cell viability by 50%, can be determined by regression analysis.
Protocol 2: Plaque Reduction Assay
This protocol directly measures the ability of this compound to inhibit the formation of viral plaques.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock of known titer (e.g., A/PR/8/34)
-
DMEM and Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
TPCK-treated trypsin
-
This compound
-
Agarose or Avicel RC-591 for overlay
-
Crystal Violet solution
-
Formaldehyde solution (for fixing)
-
6-well or 12-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed MDCK cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well for a 6-well plate). Incubate for 24-48 hours.
-
Compound and Virus Preparation:
-
Prepare serial dilutions of this compound in infection medium (serum-free MEM with 1 µg/mL TPCK-treated trypsin). The highest concentration should be below the determined CC50 value.
-
Prepare serial dilutions of the influenza A virus stock in infection medium to achieve a concentration that will produce approximately 50-100 plaques per well.
-
-
Infection:
-
Wash the confluent cell monolayers twice with sterile PBS.
-
Inoculate the cells with 200 µL (for 6-well plates) of the prepared virus dilution.
-
Incubate for 1 hour at 37°C with gentle rocking every 15 minutes to allow for viral adsorption.
-
-
Treatment and Overlay:
-
After the adsorption period, aspirate the virus inoculum.
-
Add 2 mL of the overlay medium containing the different concentrations of this compound (or no drug for the virus control). The overlay can be prepared with 1.2% Avicel or 0.6% agarose in 2x MEM.
-
Add overlay with medium only to the cell control wells (no virus, no compound).
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Plaque Visualization:
-
Fix the cells by adding formaldehyde solution and incubating for at least 30 minutes at room temperature.
-
Remove the overlay and fixative, and stain the cell monolayer with Crystal Violet solution for 15-20 minutes.
-
Gently wash the plates with water and let them air dry. Viable cells will stain purple, while plaques will appear as clear, unstained zones.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no drug).
-
The EC50 value, the concentration that reduces the number of plaques by 50%, can be determined using regression analysis.
-
Data Presentation
The following tables are templates for organizing the quantitative data obtained from the cytotoxicity and plaque reduction assays.
Table 1: Cytotoxicity of this compound on MDCK Cells
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 100 | ||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| Concentration 4 | |||
| Concentration 5 | |||
| CC50 (µM) | \multicolumn{3}{c | }{To be determined experimentally} |
Table 2: Antiviral Activity of this compound against Influenza A Virus
| This compound Concentration (µM) | Mean Plaque Count | Standard Deviation | % Plaque Reduction |
| 0 (Virus Control) | 0 | ||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| Concentration 4 | |||
| Concentration 5 | |||
| EC50 (µM) | \multicolumn{3}{c | }{To be determined experimentally} |
Table 3: Summary of this compound Antiviral Profile
| Parameter | Value |
| CC50 (µM) on MDCK cells | To be determined experimentally |
| EC50 (µM) against Influenza A virus | To be determined experimentally |
| Selectivity Index (SI = CC50/EC50) | To be calculated from experimental data |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the plaque reduction assay.
Caption: Workflow for the this compound plaque reduction assay.
Mechanism of Antiviral Action
The specific molecular mechanism by which this compound exerts its antiviral activity against influenza A virus has not been elucidated in the reviewed literature. Further research is required to identify the viral or host cell targets of this compound and to understand the signaling pathways involved in its antiviral effect. Potential mechanisms could involve the inhibition of viral entry, replication, protein synthesis, or release.
Conclusion
The plaque reduction assay is a robust and widely accepted method for evaluating the antiviral efficacy of compounds like this compound. The detailed protocols provided in these application notes offer a clear framework for researchers to determine the CC50 and EC50 values of this compound against influenza A virus. The generation of this quantitative data is a critical step in the preclinical development of this compound as a potential antiviral therapeutic. Further investigation into its mechanism of action is warranted to fully characterize its antiviral profile.
References
Application of Kistamicin A in Viral Mechanism Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kistamicin A is a glycopeptide antibiotic that has demonstrated antiviral activity, notably against Influenza A virus.[1] While research has extensively focused on its biosynthesis and unique chemical structure, its specific application in elucidating viral mechanisms remains an area of active investigation. Structurally related to complestatin, this compound is believed to exert its antiviral effects by interfering with the early stages of the viral life cycle, potentially inhibiting viral entry and fusion with host cells. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool in viral mechanism research, with a focus on influenza virus.
Due to the limited availability of specific quantitative data for this compound's antiviral activity, data from its structural analogue, complestatin, which has been studied against HIV-1, is presented here as a reference point. Researchers are strongly encouraged to perform dose-response studies to determine the precise effective concentrations and cytotoxicity of this compound for their specific viral strains and cell lines.
Data Presentation: Antiviral Activity and Cytotoxicity of a this compound Analogue
The following table summarizes the biological activity of complestatin, a structural analogue of this compound, against Human Immunodeficiency Virus Type 1 (HIV-1). This data is provided to offer a preliminary indication of the potential potency and therapeutic window of this compound.
| Compound | Virus | Assay | Cell Line | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) |
| Complestatin | HIV-1 | Cytopathicity Assay | MT-4 | 2.2[2] | >400[2] | >181.8 |
| Complestatin | HIV-1 | Antigen Expression | MT-4 | 1.5[2] | >400[2] | >266.7 |
| Complestatin | HIV-1 | Focus Formation | HT4-6C | 0.9[2] | Not Reported | Not Applicable |
| Complestatin | HIV-1 | Cell Fusion Inhibition | MOLT-4 / MOLT-4/HTLV-IIIB | 0.9[2] | Not Reported | Not Applicable |
Note: EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits 50% of the viral effect. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability. The Selectivity Index (SI = CC₅₀/EC₅₀) is a measure of the compound's therapeutic window.
Proposed Mechanism of Action and Relevant Signaling Pathways
Based on studies of the structurally related compound complestatin, this compound is hypothesized to inhibit viral entry.[2] For enveloped viruses like influenza, this could involve interference with the function of viral glycoproteins, such as hemagglutinin (HA), which is responsible for attachment to host cell receptors and subsequent membrane fusion. This inhibition of viral entry would prevent the release of the viral genome into the host cell cytoplasm, thereby halting the replication cycle at its earliest stage.
Several host cell signaling pathways are known to be hijacked by influenza virus during entry. A compound that inhibits this process might directly or indirectly affect these pathways.
Caption: Putative mechanism of this compound action on Influenza virus entry.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the antiviral activity of this compound against influenza virus.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells.
Workflow:
Caption: Workflow for determining the cytotoxicity of this compound.
Methodology:
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C with 5% CO₂.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
CC₅₀ Calculation: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of this compound to protect cells from the virus-induced cell death.
Methodology:
-
Cell Seeding: Seed MDCK cells in a 96-well plate as described in the cytotoxicity assay.
-
Infection and Treatment: When cells reach 90-100% confluency, remove the growth medium. Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01 in serum-free medium containing TPCK-trypsin (1 µg/mL). After 1 hour of adsorption, remove the virus inoculum and add 100 µL of serum-free medium containing TPCK-trypsin and serial dilutions of this compound.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂ until CPE is observed in the virus control wells.
-
CPE Observation and Quantification: Observe the cells under a microscope for cytopathic effects. Cell viability can be quantified using the MTT assay as described above.
-
EC₅₀ Calculation: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of CPE inhibition against the log of the this compound concentration.
Plaque Reduction Assay
This assay quantifies the effect of this compound on the production of infectious virus particles.
Methodology:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluency.
-
Infection: Infect the cell monolayers with a dilution of influenza virus that will produce 50-100 plaques per well.
-
Treatment and Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a mixture of 2X MEM, agarose, and serial dilutions of this compound.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-3 days until plaques are visible.
-
Plaque Visualization: Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet to visualize and count the plaques.
-
Plaque Reduction Calculation: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control.
Hemagglutination (HA) Inhibition Assay
This assay can be used to investigate if this compound interferes with the attachment of the influenza virus to red blood cells, which is mediated by the hemagglutinin protein.
Methodology:
-
Virus Titration: Prepare serial two-fold dilutions of the influenza virus in PBS in a V-bottom 96-well plate.
-
Red Blood Cell Addition: Add a 0.5% suspension of chicken or human red blood cells (RBCs) to each well. The highest dilution of the virus that causes complete hemagglutination is defined as 1 hemagglutinating unit (HAU).
-
Inhibition Assay: Prepare serial dilutions of this compound. Mix 4 HAU of the virus with each dilution of the compound and incubate for 1 hour at room temperature.
-
RBC Addition: Add the 0.5% RBC suspension to each well.
-
Observation: Observe the plate for the inhibition of hemagglutination. The highest dilution of the compound that completely inhibits hemagglutination is the HA inhibition titer.
Logical Relationships in Experimental Design
Caption: Logical flow for investigating the antiviral properties of this compound.
References
Application Notes and Protocols for the Heterologous Expression of Kistamicin A Biosynthetic Genes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and generalized protocols for the heterologous expression of the Kistamicin A biosynthetic gene cluster (BGC). This compound is a structurally unique glycopeptide antibiotic with potential therapeutic applications.[1][2][3] Its complex, highly crosslinked structure makes chemical synthesis challenging, positioning bacterial fermentation as the primary production method.[1][2][3] Heterologous expression of its BGC in a well-characterized host offers a promising strategy for improving production titers, facilitating genetic engineering for analogue generation, and elucidating its biosynthetic pathway.[4][5]
This compound Biosynthesis and Gene Cluster
This compound is a member of the glycopeptide antibiotics, a class of clinically important drugs often used as a last resort against resistant bacteria.[1][2][3] The biosynthesis of this compound is orchestrated by a large non-ribosomal peptide synthetase (NRPS) machinery encoded by the kis gene cluster.[1] A key feature of its biosynthesis is the formation of three aromatic crosslinks, including an unusual 15-membered A-O-B ring, which is catalyzed by only two cytochrome P450 Oxy enzymes.[1][2][3] This enzymatic promiscuity is a subject of significant research interest.[2]
Key Biosynthetic Steps and Enzymes
The biosynthesis of this compound on the NRPS assembly line involves the sequential condensation of seven amino acid residues. The subsequent crucial modifications are catalyzed by tailoring enzymes encoded within the BGC:
-
Peptide Backbone Assembly: Four NRPS enzymes (KisI-KisL) are responsible for the formation of the heptapeptide precursor bound to a peptidyl-carrier protein (PCP).
-
Oxidative Crosslinking: Two key cytochrome P450 enzymes, OxyAkis and OxyCkis, are responsible for the three crucial aryl crosslinks. OxyCkis exhibits promiscuity, catalyzing the formation of two of these crosslinks.[2]
-
Halogenation: An FAD-dependent chlorinase is responsible for the chlorination of a phenylglycine residue.
-
Release: A thioesterase (TE) domain cleaves the final product from the NRPS machinery.
The interplay between the Oxy enzymes and the X-domain, a unique recruitment domain found in glycopeptide antibiotic biosynthesis, is critical for the cyclization cascade.[2]
Heterologous Expression Strategy
The large size of the this compound BGC presents a challenge for cloning and expression. A generalized workflow for its heterologous expression in a suitable Streptomyces host is outlined below. This strategy is based on established methods for the expression of large BGCs.[6][7][8]
Quantitative Data Summary
Currently, there is a lack of published quantitative data on the production yield of this compound in a heterologous host. The following table presents a hypothetical comparison based on typical outcomes of heterologous expression experiments for complex natural products.
| Parameter | Native Producer (Actinomadura parvosata) | Heterologous Host (Streptomyces coelicolor - Example) |
| Production Titer | Variable, often low under standard lab conditions | Potentially higher with host and media optimization |
| Growth Rate | Generally slower | Faster, depending on the host strain |
| Genetic Tractability | Limited | High, well-established genetic tools |
| Metabolic Background | Complex, produces other secondary metabolites | Cleaner background in engineered strains, simplifying purification |
Experimental Protocols
The following are generalized protocols for the key experiments involved in the heterologous expression of the this compound BGC. These should be adapted and optimized based on the specific host strain and vector system used.
Protocol for Isolation and Cloning of the this compound BGC
This protocol outlines the general steps for cloning a large BGC using a Bacterial Artificial Chromosome (BAC) or P1-derived Artificial Chromosome (PAC) system.
Materials:
-
Actinomadura parvosata culture
-
Genomic DNA isolation kit (for high-molecular-weight DNA)
-
Restriction enzymes
-
T4 DNA Ligase
-
E. coli competent cells for cloning
-
Appropriate antibiotics for selection
Procedure:
-
Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from Actinomadura parvosata following the manufacturer's protocol. Ensure minimal shearing of the DNA.
-
Partial Restriction Digest: Perform a partial digest of the genomic DNA with a suitable restriction enzyme to generate large fragments.
-
Size Selection: Separate the digested DNA fragments by pulsed-field gel electrophoresis (PFGE) and select fragments in the desired size range for the this compound BGC.
-
Ligation: Ligate the size-selected DNA fragments into the appropriately digested and dephosphorylated BAC/PAC vector.
-
Transformation: Transform the ligation mixture into a suitable E. coli cloning host.
-
Library Screening: Screen the resulting library for clones containing the this compound BGC using PCR with primers specific to key genes in the cluster (e.g., NRPS or Oxy genes).
-
Verification: Verify the integrity and completeness of the BGC in positive clones by restriction mapping and sequencing.
Protocol for Heterologous Expression in Streptomyces
This protocol describes the transfer of the BGC-containing vector from E. coli to a Streptomyces host via intergeneric conjugation.
Materials:
-
E. coli donor strain carrying the BGC-containing vector (e.g., ET12567/pUZ8002)[9]
-
Streptomyces recipient strain (e.g., S. coelicolor M1152, S. lividans TK24)
-
Culture media (e.g., LB for E. coli, ISP2 for Streptomyces)
-
Appropriate antibiotics for selection (e.g., apramycin, nalidixic acid)
Procedure:
-
Prepare Donor Strain: Grow the E. coli donor strain in LB medium containing the appropriate antibiotics to mid-log phase.
-
Prepare Recipient Strain: Grow the Streptomyces recipient strain in a suitable liquid medium to mid-log phase.
-
Conjugation:
-
Wash and resuspend the E. coli and Streptomyces cells.
-
Mix the donor and recipient cells in a suitable ratio.
-
Plate the cell mixture onto a suitable agar medium (e.g., SFM) and incubate to allow for conjugation.
-
-
Selection of Exconjugants: After incubation, overlay the plates with an appropriate antibiotic to select for Streptomyces exconjugants that have received the BGC-containing vector.
-
Verification: Confirm the presence of the BGC in the exconjugants by PCR.
Protocol for Fermentation and Analysis of this compound Production
Materials:
-
Streptomyces heterologous host carrying the this compound BGC
-
Production medium (e.g., R5A medium)
-
Solvents for extraction (e.g., ethyl acetate, methanol)
-
HPLC-MS system
Procedure:
-
Inoculum Preparation: Grow a seed culture of the recombinant Streptomyces strain.
-
Fermentation: Inoculate the production medium with the seed culture and incubate under optimal conditions (e.g., temperature, shaking speed) for a suitable period.
-
Extraction:
-
Separate the mycelium from the culture broth by centrifugation.
-
Extract the supernatant with an organic solvent like ethyl acetate.
-
Extract the mycelium with a solvent like methanol.
-
-
Analysis: Analyze the extracts for the presence of this compound using HPLC-MS, comparing the retention time and mass spectrum to an authentic standard if available.
This compound Biosynthetic Pathway and Cyclization Cascade
The following diagram illustrates the key steps in the biosynthesis of the this compound peptide backbone and the subsequent oxidative crosslinking cascade.
Conclusion
The heterologous expression of the this compound BGC is a viable and powerful strategy to overcome the limitations of production from its native producer. By leveraging well-established Streptomyces hosts and advanced genetic tools, it is possible to achieve higher titers, facilitate the production of novel analogues through pathway engineering, and further investigate the unique enzymatic machinery involved in its biosynthesis. The protocols and information provided herein serve as a foundational guide for researchers venturing into this exciting area of natural product research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in heterologous expression of natural product biosynthetic gene clusters in Streptomyces hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
- 8. Heterologous expression of pikromycin biosynthetic gene cluster using Streptomyces artificial chromosome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional Genome Mining for Metabolites Encoded by Large Gene Clusters through Heterologous Expression of a Whole-Genome Bacterial Artificial Chromosome Library in Streptomyces spp - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Reconstitution of the Kistamicin A Cyclization Cascade
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kistamicin A is a structurally unique glycopeptide antibiotic (GPA) with a highly crosslinked heptapeptide core.[1][2][3][4][5][6][7][8] Its biosynthesis involves a fascinating cyclization cascade catalyzed by cytochrome P450 enzymes, which are recruited to the nascent peptide chain while it is still attached to the non-ribosomal peptide synthetase (NRPS) machinery.[9] This recruitment is mediated by a specific X-domain located at the C-terminus of the final NRPS module.[2][6][9][10] The cyclization is initiated by the promiscuous enzyme OxyCkis, which is responsible for the formation of the initial C-O-D aryl ether bond. Following this, OxyAkis catalyzes the formation of a D-E aryl-aryl bond. Uniquely, OxyCkis is also proposed to catalyze a second, distinct cyclization to form the final A-O-B ring, a feature that sets this compound apart from many other GPAs.[6][9] The in vitro reconstitution of this enzymatic cascade is a critical step for understanding the intricate mechanisms of GPA biosynthesis, for characterizing the function and substrate specificity of the involved enzymes, and for the potential chemoenzymatic synthesis of novel antibiotic analogues.
These application notes provide a summary of the key findings and detailed protocols for the in vitro reconstitution of the this compound cyclization cascade, with a focus on the successfully reconstituted steps catalyzed by OxyCkis. It is important to note that the in vitro reconstitution of OxyAkis activity has proven to be challenging and has not been successfully reported.[11]
Data Presentation
Table 1: Key Enzymes in the this compound Cyclization Cascade
| Enzyme | Family | Proposed Function | Status of In Vitro Reconstitution |
| OxyCkis (KisO) | Cytochrome P450 (OxyC) | Catalyzes the C-O-D and A-O-B ring formations.[6][9] | Successful |
| OxyAkis (KisN) | Cytochrome P450 (OxyA) | Catalyzes the D-E aryl-aryl bond formation.[6][9] | Unsuccessful[11] |
Note: The successful in vitro reconstitution data is primarily available for the OxyCkis-mediated reactions. Quantitative data from these experiments is not extensively published. The following table provides representative concentrations for setting up in vitro assays based on protocols for related GPA biosynthetic enzymes.
Table 2: Representative Reaction Conditions for In Vitro Cyclization Assays
| Component | Final Concentration | Purpose |
| Tris-HCl or HEPES Buffer (pH 7.5) | 50-100 mM | Maintain a stable pH for the reaction. |
| NaCl | 100-150 mM | Maintain ionic strength. |
| Glycerol | 5-10% (v/v) | Stabilize the enzymes. |
| OxyCkis Enzyme | 1-10 µM | The catalyst for the cyclization reaction. |
| NRPS-PCP-X-heptapeptide Substrate | 10-50 µM | The substrate for the cyclization reaction, tethered to the peptidyl carrier protein (PCP). |
| Spinach Ferredoxin | 10-20 µM | Electron shuttle protein for the P450 catalytic cycle. |
| Spinach Ferredoxin-NADP+ Reductase | 1-2 µM | Reduces ferredoxin using NADPH. |
| NADPH | 1-2 mM | The ultimate source of reducing equivalents for the P450 catalytic cycle. |
| Dithiothreitol (DTT) | 1-2 mM | A reducing agent to maintain a reducing environment and protect enzyme sulfhydryl groups. |
| Catalase | 100-200 U/mL | To quench reactive oxygen species that can damage the P450 enzyme. |
| Total Reaction Volume | 50-100 µL | - |
| Incubation Temperature | 25-30 °C | - |
| Incubation Time | 1-4 hours | - |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged OxyCkis and NRPS-PCP-X Domain
This protocol describes a general method for the expression and purification of the this compound biosynthetic enzymes. Optimization of expression conditions (e.g., E. coli strain, temperature, induction time) may be required.
1. Gene Synthesis and Cloning: a. Codon-optimize the genes for oxyCkis (KisO) and the NRPS construct encoding the terminal PCP and X domains (from KisL) for expression in E. coli. b. Synthesize the genes and clone them into a suitable expression vector (e.g., pET28a) containing an N-terminal His6-tag.
2. Protein Expression: a. Transform the expression plasmids into E. coli BL21(DE3) cells. b. Grow the cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Cool the culture to 18°C and induce protein expression with 0.1-0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG). d. For P450 enzymes like OxyCkis, supplement the culture medium with 1 mM δ-aminolevulinic acid to enhance heme incorporation. e. Continue to incubate at 18°C for 16-20 hours with shaking.
3. Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in lysis buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT, and 1 mM phenylmethylsulfonyl fluoride (PMSF)). c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation at 18,000 x g for 45 minutes at 4°C. e. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. f. Wash the column with wash buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 30 mM imidazole, 10% glycerol). g. Elute the protein with elution buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM imidazole, 10% glycerol). h. Concentrate the eluted protein and exchange the buffer to a storage buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) using a desalting column or ultrafiltration. i. Assess protein purity by SDS-PAGE and concentration using a Bradford assay or by measuring absorbance at 280 nm. For OxyCkis, confirm correct heme incorporation by recording the UV-visible spectrum of the reduced, carbon monoxide-bound form, which should show a characteristic peak at ~450 nm.
Protocol 2: Preparation of the Heptapeptide Substrate
The natural substrate for the cyclization cascade is the heptapeptide precursor of this compound tethered to the PCP domain of the NRPS. This can be prepared chemoenzymatically.
1. Synthesis of the Linear Heptapeptide: a. Synthesize the linear heptapeptide of this compound using standard solid-phase peptide synthesis (SPPS).
2. Loading onto the PCP Domain: a. The purified NRPS-PCP-X construct is in its apo-form. It needs to be converted to the holo-form by treatment with a phosphopantetheinyl transferase (PPTase) such as Sfp. b. Set up a reaction containing the apo-PCP-X protein, coenzyme A, Sfp, and MgCl2 in a suitable buffer (e.g., 50 mM HEPES pH 7.5) and incubate at 37°C for 1-2 hours. c. Purify the resulting holo-PCP-X protein. d. The synthesized heptapeptide, activated as a thioester (e.g., N-acetylcysteamine thioester), can then be loaded onto the holo-PCP-X domain, a reaction that may be catalyzed by a condensation (C) domain or can occur non-enzymatically under specific conditions, though this is less efficient.
Protocol 3: In Vitro Reconstitution of the OxyCkis-Catalyzed Cyclization
This protocol outlines the setup for the in vitro cyclization reaction.
1. Reaction Setup: a. In a microcentrifuge tube, combine the components as listed in Table 2 in the specified order on ice. b. The reaction should be initiated by the addition of NADPH. c. Incubate the reaction mixture at 25-30°C for 1-4 hours with gentle shaking.
2. Reaction Quenching and Product Extraction: a. Quench the reaction by adding an equal volume of ice-cold methanol or acetonitrile. b. Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes to precipitate the proteins. c. Transfer the supernatant to a new tube for analysis.
Protocol 4: Analysis of Reaction Products by HPLC and Mass Spectrometry
1. HPLC Analysis: a. Analyze the supernatant from the quenched reaction by reverse-phase HPLC (RP-HPLC) using a C18 column. b. A typical gradient for separating the peptide products would be a linear gradient of 5-95% acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid) over 30-40 minutes. c. Monitor the elution profile at 220 nm and 280 nm. The cyclized product should have a different retention time compared to the linear substrate.
2. Mass Spectrometry Analysis: a. Collect the fractions from the HPLC and analyze them by electrospray ionization mass spectrometry (ESI-MS) to confirm the mass of the product. The cyclized product will have a mass that is 2 Da less than the linear substrate due to the oxidative cross-linking. b. Further structural characterization can be achieved by tandem mass spectrometry (MS/MS) to determine the fragmentation pattern of the cyclized peptide.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro reconstitution of this compound cyclization.
Caption: Proposed signaling pathway of the this compound cyclization cascade.
References
- 1. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics [ideas.repec.org]
- 9. researchgate.net [researchgate.net]
- 10. X-domain of peptide synthetases recruits oxygenases crucial for glycopeptide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Cytochrome P450 OxyA from the Kistamicin Biosynthesis Cyclization Cascade is Highly Sensitive to Oxidative Damage [frontiersin.org]
Generation of Kistamicin A Biosynthetic Intermediates Using Knockout Mutants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kistamicin A is a structurally complex glycopeptide antibiotic produced by the actinomycete Nonomuraea sp. ATCC 55076 (previously known as Actinomadura parvosata).[1] Like other glycopeptides, its biosynthesis is orchestrated by a large non-ribosomal peptide synthetase (NRPS) assembly line. The biosynthesis of the this compound heptapeptide backbone is catalyzed by four NRPS enzymes, KisI-KisL.[2] Subsequent modifications, including crucial cyclization steps, are carried out by cytochrome P450 monooxygenases (Oxy enzymes).
The this compound biosynthetic gene cluster contains two key Oxy enzymes, KisN (OxyA) and KisO (OxyC), which are responsible for the three cross-linking events that form the rigid, three-dimensional structure of the final molecule.[1][3][4][5][6] Understanding the role of these enzymes is critical for efforts in biosynthetic pathway engineering and the generation of novel antibiotic derivatives. By creating targeted knockout mutants of the genes encoding these enzymes, it is possible to halt the biosynthetic pathway at specific points, leading to the accumulation and isolation of valuable biosynthetic intermediates.
This document provides detailed protocols for the generation of knockout mutants of the this compound producer, the fermentation of these mutants, and the analysis of the resulting biosynthetic intermediates.
This compound Biosynthetic Pathway and the Role of Oxy Enzymes
The biosynthesis of this compound begins with the assembly of a linear heptapeptide on the NRPS machinery. The two cytochrome P450 enzymes, OxyC and OxyA, then catalyze a series of oxidative cross-linking reactions to form the mature, tricyclic structure. The accepted order of these cyclization events is as follows:
-
OxyC (KisO) : Catalyzes the initial C-O-D ring formation.
-
OxyA (KisN) : Catalyzes the subsequent D-E ring formation.
-
OxyC (KisO) : In a remarkable display of catalytic promiscuity, this enzyme is also responsible for the final A-O-B ring formation.[6]
Disruption of the genes encoding these enzymes leads to the accumulation of specific intermediates, as detailed in the table below.
Data Presentation: Production of this compound and Intermediates in Wild-Type and Knockout Mutants
The following table summarizes the expected production profiles of the wild-type Nonomuraea sp. and the ΔoxyA and ΔoxyC knockout mutants.
| Strain | Gene Knockout | Primary Product(s) | Expected Relative Yield |
| Wild-Type | None | This compound (Tricyclic Heptapeptide) | +++ |
| ΔoxyA Mutant | kisN (OxyA) | Monocyclic and Bicyclic Hexa-/Heptapeptides | ++ |
| ΔoxyC Mutant | kisO (OxyC) | Linear Hexa-/Heptapeptides | ++ |
Note: The relative yields are illustrative and based on published qualitative data. Actual yields may vary depending on fermentation conditions and analytical methods.
Experimental Protocols
Protocol 1: Generation of Knockout Mutants in Nonomuraea sp. using CRISPR/Cas9
This protocol is adapted from established methods for CRISPR/Cas9-mediated gene editing in the closely related species Nonomuraea gerenzanensis.
1.1. Design of sgRNAs:
- Identify the target gene sequences for kisN (oxyA) and kisO (oxyC) in the Nonomuraea sp. genome.
- Use a CRISPR design tool to select two unique 20-bp sgRNA target sequences within each gene, preferably near the 5' end. Ensure the presence of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG) immediately following the target sequence.
1.2. Construction of the CRISPR/Cas9 Editing Plasmid:
- Synthesize the designed sgRNAs as complementary oligonucleotides.
- Anneal the oligonucleotides to form double-stranded DNA fragments.
- Clone the annealed sgRNA cassettes into a suitable E. coli - Actinomycetes shuttle vector that expresses Cas9. A dual sgRNA expression system can significantly improve deletion efficiency.
1.3. Preparation of Homology Arms:
- Amplify ~1.5 kb upstream and downstream flanking regions (homology arms) of the target gene from Nonomuraea sp. genomic DNA using PCR.
- Clone the amplified homology arms into the CRISPR/Cas9 editing plasmid, flanking a selectable marker (e.g., apramycin resistance).
1.4. Conjugation and Selection of Mutants:
- Transform the final editing plasmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).
- Perform intergeneric conjugation between the E. coli donor and Nonomuraea sp. spores.
- Plate the conjugation mixture on a suitable medium (e.g., MS agar) containing nalidixic acid (to counter-select E. coli) and the appropriate antibiotic for selecting exconjugants (e.g., apramycin).
- Incubate the plates until colonies appear.
- Isolate individual colonies and screen for the desired double-crossover homologous recombination event by PCR using primers flanking the target gene. The knockout mutant will show a smaller PCR product corresponding to the size of the resistance cassette, while the wild-type will show the larger product containing the intact gene.
Protocol 2: Fermentation of Wild-Type and Mutant Strains
2.1. Media Preparation:
- Seed Medium (e.g., TSB): Tryptic Soy Broth.
- Production Medium (e.g., R5 Medium): A rich medium suitable for actinomycete secondary metabolite production.
2.2. Fermentation:
- Inoculate a loopful of spores from the wild-type or mutant strain into the seed medium.
- Incubate at 30°C with shaking (200 rpm) for 2-3 days.
- Inoculate the production medium with the seed culture (5-10% v/v).
- Incubate at 30°C with shaking (200 rpm) for 7-10 days.
Protocol 3: Extraction and Analysis of this compound and Intermediates
3.1. Extraction:
- Harvest the fermentation culture by centrifugation to separate the mycelium and supernatant.
- Extract the mycelial pellet with acetone.
- Evaporate the acetone extract to dryness under reduced pressure.
- Resuspend the dried extract in a suitable solvent (e.g., methanol or DMSO) for analysis.
3.2. Analysis by LC-MS:
- Chromatography:
- Column: A C18 reverse-phase column.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient from low to high organic phase to separate the compounds of interest.
- Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Analysis: Full scan MS to identify the [M+H]+ ions of this compound and its predicted intermediates. Tandem MS (MS/MS) can be used for structural confirmation.
Visualizations
Caption: this compound Biosynthetic Pathway.
Caption: Experimental Workflow for Mutant Generation and Analysis.
Caption: Logical Consequences of oxyA and oxyC Gene Knockouts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. communities.springernature.com [communities.springernature.com]
Application Notes & Protocols: The Kistamicin Biosynthesis P450 System as a Tool for Studying Enzyme Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing the cytochrome P450 enzymes from the kistamicin biosynthetic pathway, OxyAkis and OxyCkis, as a model system to investigate P450 enzyme mechanisms. This system offers unique opportunities to study P450-mediated oxidative crosslinking, protein-protein interactions with non-ribosomal peptide synthetase (NRPS) domains, enzyme promiscuity, and the effects of oxidative damage.
Introduction to the Kistamicin P450 System
Kistamicin is a glycopeptide antibiotic whose complex, crosslinked structure is synthesized by a series of enzymes, including two key cytochrome P450s (CYPs/P450s): OxyAkis and OxyCkis.[1][2][3] Unlike typical drug-metabolizing P450s, these enzymes catalyze intramolecular carbon-carbon and carbon-oxygen bond formations on a peptide substrate that remains tethered to an NRPS.[4][5] This unique biological context provides a powerful platform for addressing fundamental questions in P450 enzymology.
Key Features of the Kistamicin P450 System:
-
Physiologically Relevant Complexity: The system involves the interaction of soluble P450 enzymes with a large NRPS-bound peptide substrate, offering a more complex and physiologically relevant model than simple substrate-enzyme systems.
-
Unique Catalysis: The Oxy enzymes perform oxidative crosslinking, a challenging chemical transformation of significant interest for biocatalysis and synthetic biology.[4][6]
-
Essential Protein-Protein Interactions: The activity of OxyAkis and OxyCkis is dependent on their interaction with the "X-domain," a specific recruitment domain on the NRPS.[5][6] This provides an excellent model for studying the transient, recognition-driven interactions that govern many biological pathways.
-
Differential Stability and Activity: OxyAkis is notably sensitive to oxidative damage, a phenomenon that hinders its in vitro activity, while OxyCkis is a more robust and promiscuous enzyme.[6][7] This dichotomy allows for comparative studies into the structural and mechanistic bases of P450 stability and catalysis.
Applications in P450 Research
Investigating P450-Inhibitor Interactions
The active sites of OxyAkis and OxyCkis can be probed using various inhibitors, such as azoles, to understand heme environment and accessibility. This is critical for drug development, where off-target P450 inhibition is a major concern.
Quantitative Data:
The dissociation constants (KD) for a panel of azole inhibitors with OxyAkis and OxyCkis have been determined, revealing differences in their active site architectures.[6]
| Inhibitor | OxyAkis KD (µM) | OxyCkis KD (µM) |
| Imidazole | 120 | 84 |
| Miconazole | 2.1 | 0.2 |
| Clotrimazole | 0.9 | 0.3 |
| Ketoconazole | 1.8 | 0.3 |
| Fluconazole | 239 | 100 |
| Itraconazole | 1.9 | 0.2 |
Table 1: Dissociation constants (KD) of azole inhibitors for OxyAkis and OxyCkis, as determined by UV-Visible spectroscopy.[6]
Probing P450-Protein Interactions
The recruitment of P450 enzymes to their NRPS-bound substrates is a key step in glycopeptide antibiotic biosynthesis.[6] The interaction between the Oxy enzymes and the NRPS X-domain can be quantified to understand the principles of these specific protein-protein interactions.
Quantitative Data:
Isothermal Titration Calorimetry (ITC) has been used to measure the binding affinity between the Oxy enzymes and the X-domain.[5]
| Interacting Proteins | Dissociation Constant (Kd) (µM) |
| OxyCkis + Xkis-domain | 6.1 |
| OxyAkis + Xkis-domain | 10.4 |
Table 2: Binding affinities between Kistamicin Oxy enzymes and the NRPS X-domain determined by ITC.[5]
Experimental Protocols
Protocol for P450-Inhibitor Binding Analysis via UV-Visible Spectroscopy
This protocol allows for the determination of the dissociation constant (KD) of an inhibitor for a P450 enzyme by monitoring changes in the heme Soret peak upon inhibitor binding.
Materials:
-
Purified OxyAkis or OxyCkis enzyme
-
Buffer: 50 mM Tris-HCl, pH 8.0
-
Azole inhibitors (e.g., clotrimazole, ketoconazole) dissolved in DMSO
-
Dual-beam spectrophotometer with temperature control
-
Matched quartz cuvettes
Methodology:
-
Dilute the P450 enzyme stock to a final concentration of 2.5 µM in 2 mL of buffer in two separate cuvettes.
-
Place one cuvette in the sample beam and the other in the reference beam of the spectrophotometer.
-
Set the spectrophotometer to scan from 350 nm to 500 nm at 30°C and record a baseline spectrum.
-
To the sample cuvette, add a small aliquot (e.g., 1-2 µL) of the inhibitor stock solution.
-
To the reference cuvette, add the same volume of DMSO to account for any solvent effects.
-
Mix gently and allow the system to equilibrate for 2-3 minutes.
-
Record the difference spectrum. A characteristic Type II difference spectrum for azole binding shows a peak around 425-430 nm and a trough around 390-410 nm.
-
Repeat steps 4-7 with increasing concentrations of the inhibitor.
-
Plot the change in absorbance (peak to trough) against the inhibitor concentration.
-
Fit the resulting data to a one-site binding model to determine the KD.
Protocol for P450-Protein Interaction Analysis via Isothermal Titration Calorimetry (ITC)
This protocol measures the heat change upon binding of two proteins (e.g., OxyAkis and the X-domain) to determine the thermodynamics of their interaction.
Materials:
-
Purified OxyAkis or OxyCkis (in the cell)
-
Purified X-domain (in the syringe)
-
Identical, degassed dialysis buffer for both proteins (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
-
Isothermal Titration Calorimeter
Methodology:
-
Sample Preparation: Dialyze both protein samples extensively against the same buffer to minimize heats of dilution. Determine accurate protein concentrations.
-
ITC Setup:
-
Load the P450 enzyme (e.g., 10-20 µM) into the sample cell.
-
Load the X-domain (e.g., 100-200 µM, typically 10-fold higher concentration) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and stirring speed (e.g., 300 rpm).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point.
-
Carry out a series of injections (e.g., 20-30 injections of 1.5-2.5 µL) with sufficient spacing to allow the signal to return to baseline.
-
-
Control Experiment: Perform a control titration by injecting the X-domain into the buffer alone to measure the heat of dilution.
-
Data Analysis:
-
Integrate the peaks from the raw ITC data to obtain the heat change per injection.
-
Subtract the heat of dilution from the binding heats.
-
Plot the corrected heat per mole of injectant against the molar ratio of the two proteins.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Protocol for Assessing P450 Sensitivity to Oxidative Damage
This protocol uses a heme bleaching assay to quantify the sensitivity of a P450 enzyme to oxidative damage by a peroxide, such as H2O2.
Materials:
-
Purified P450 enzyme (e.g., OxyAkis)
-
Buffer: 50 mM Tris-HCl, pH 7.4
-
Hydrogen peroxide (H2O2) solution of known concentration
-
UV-Visible spectrophotometer
Methodology:
-
Dilute the P450 enzyme to a final concentration of 2.5 µM in buffer.
-
Record an initial spectrum from 350 nm to 500 nm to determine the initial Soret peak absorbance at ~417-420 nm.
-
Add H2O2 to the cuvette to a final concentration (e.g., 20, 40, or 80 mM).
-
Immediately begin recording spectra at regular intervals (e.g., every 90 seconds) for a set period (e.g., 30 minutes).
-
Monitor the decrease in the Soret peak absorbance over time. This decrease, or "bleaching," indicates heme destruction.
-
Plot the absorbance at the Soret maximum against time.
-
Calculate the rate of heme destruction by fitting the data to a one-phase decay model. This will yield a rate constant (k) for the oxidative damage process.
Signaling & Biosynthetic Pathways
The P450 enzymes in kistamicin biosynthesis act in a specific sequence on the NRPS-bound peptide. This ordered process, mediated by specific protein-protein interactions, is a form of molecular signaling that ensures the correct assembly of the final natural product.
References
- 1. The many faces and important roles of protein–protein interactions during non-ribosomal peptide synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00038G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics [ideas.repec.org]
- 4. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assaying the Activity of Kistamicin A Biosynthetic Enzymes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assaying the key enzymes involved in the biosynthesis of Kistamicin A, a complex glycopeptide antibiotic. The methodologies described herein are essential for characterizing enzyme function, elucidating the biosynthetic pathway, and enabling synthetic biology approaches for the generation of novel this compound analogs.
Introduction to this compound Biosynthesis
This compound is a structurally unique glycopeptide antibiotic produced by Nonomuraea sp. ATCC 55076. Its biosynthesis is orchestrated by a dedicated gene cluster that encodes a suite of enzymes responsible for the assembly of its heptapeptide core, subsequent cross-linking, and tailoring modifications. The key enzyme families involved in this pathway include Non-Ribosomal Peptide Synthetases (NRPSs), Cytochrome P450 monooxygenases (Oxy enzymes), halogenases, glycosyltransferases, and methyltransferases. Understanding the activity of these enzymes is crucial for harnessing the biosynthetic machinery for the production of new and improved antibiotics.[1][2][3][4]
Overview of Key Biosynthetic Enzymes and Their Functions
The biosynthesis of this compound is a multi-step process involving several key enzymes:
-
Non-Ribosomal Peptide Synthetases (NRPSs) (e.g., KisI, KisJ, KisK, KisL): These large, modular enzymes are responsible for the assembly of the linear heptapeptide backbone of this compound from constituent amino acid precursors.[1]
-
Cytochrome P450 Monooxygenases (Oxy enzymes) (e.g., KisN/OxyA, KisO/OxyC): This family of heme-containing enzymes catalyzes the oxidative cross-linking of the aromatic side chains of the heptapeptide to form the rigid, cup-shaped scaffold characteristic of glycopeptide antibiotics. Notably, the Kistamicin OxyC enzyme is a promiscuous biocatalyst, able to install multiple crosslinks.[1][4][5]
-
Halogenase (e.g., KisU): This enzyme is responsible for the chlorination of specific amino acid residues within the heptapeptide backbone.
-
Glycosyltransferases (GTs): These enzymes attach sugar moieties to the heptapeptide core, which are often crucial for the antibiotic's activity and solubility.[2][6]
-
Methyltransferases (MTs): These enzymes catalyze the transfer of methyl groups to the aglycone or sugar moieties, further modifying the final structure of this compound.[7]
Below is a diagram illustrating the proposed biosynthetic pathway of this compound.
Experimental Protocols
The following section provides detailed protocols for the expression, purification, and activity assays of the key enzyme classes in the this compound biosynthetic pathway.
General Experimental Workflow
The general workflow for assaying the activity of a this compound biosynthetic enzyme involves several key steps, as illustrated in the diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of glycopeptides: prospects for improved antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8] Facts About: Glycopeptides Made by Bacteria | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 7. BJOC - Methyltransferases from RiPP pathways: shaping the landscape of natural product chemistry [beilstein-journals.org]
Troubleshooting & Optimization
Preventing oxidative damage to OxyA enzyme in Kistamicin A biosynthesis
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the function of the OxyA enzyme in Kistamicin A biosynthesis?
A1: OxyA is a crucial cytochrome P450 (P450) monooxygenase involved in the biosynthesis of glycopeptide antibiotics (GPAs) like this compound.[1][2][3] Its primary role is to catalyze specific, demanding oxidative transformations that create the characteristic cross-linked scaffold of the antibiotic.[1][2][3] In the biosynthesis of vancomycin-type GPAs, OxyA is responsible for forming the second bis-aryl ether bond (the D-O-E ring linkage).[4][5] This occurs in a precise sequence after the first cross-link is installed by the enzyme OxyB.[4][6] The entire process takes place while the heptapeptide precursor is attached to a peptidyl carrier protein (PCP) on the non-ribosomal peptide synthetase (NRPS) assembly line.[1]
Q2: Why is the OxyA enzyme so susceptible to oxidative damage?
A2: The OxyA enzyme from Kistamicin biosynthesis (OxyAkis) is highly sensitive to oxidative damage, particularly from peroxide, which can be a byproduct of its own catalytic cycle (a process known as uncoupling).[1][2][3][7] This vulnerability appears to be linked to an unusual structural feature: the orientation of its heme cofactor.[1][2][3] Unlike most P450 enzymes which have a preferred heme orientation that protects the heme from auto-oxidation, OxyAkis can have a mixed population of heme orientations.[1][2][3] This alternate orientation is believed to make the heme moiety more exposed and prone to oxidative bleaching and modification, leading to rapid enzyme inactivation.[1][2][3][8]
Q3: What are the common signs of OxyA oxidative damage in my experiment?
A3: The primary sign of OxyA oxidative damage is a loss of catalytic activity, which will manifest as low or no yield of the cross-linked this compound precursor. Spectroscopic analysis is a direct way to observe this damage. Key indicators include:
-
Rapid bleaching of the heme signal: When analyzed with UV-Visible spectroscopy, the characteristic Soret peak of the P450 enzyme (around 450 nm when complexed with carbon monoxide) will decrease or disappear, indicating heme destruction.[1][2][3]
-
Loss of EPR signal: Electron Paramagnetic Resonance (EPR) spectroscopy measurements will also show a loss of the heme signal upon exposure to peroxides, confirming oxidative damage.[1][2][3][9]
-
Enzyme inactivation: In vitro reconstitution experiments will show a time-dependent loss of product formation, which cannot be restored by adding more substrate or cofactors.
Q4: What general precautions can I take to prevent oxidative damage to OxyA?
A4: Preventing oxidative damage involves careful handling and optimizing reaction conditions to minimize the production of reactive oxygen species (ROS) and protect the enzyme.
-
Use High-Quality Reagents: Ensure all buffers and reagents are fresh and free of contaminating peroxides.
-
Maintain Anaerobic Conditions: Where possible, perform experiments in an anaerobic chamber or by purging solutions with inert gas (e.g., argon or nitrogen) to minimize oxygen exposure, which can lead to ROS formation.
-
Include Additives: The inclusion of small molecules can sometimes reverse or avert oxidative damage during in vitro experiments.[1] Consider adding antioxidants or ROS scavengers to the reaction buffer.
-
Control the Catalytic Cycle: Ensure tight coupling of the P450 catalytic cycle.[7] This means providing saturating concentrations of the peptide substrate and the electron donor (e.g., NADPH) to prevent the cycle from stalling and producing peroxide.[10]
-
Enzyme Stabilization: High concentrations of glycerol (e.g., 20-30%) are often used in P450 storage and reaction buffers to stabilize the protein structure.[11]
Section 2: Troubleshooting Guides
Guide 1: Low or No this compound Production in an In Vitro Reconstitution Assay
This guide helps you troubleshoot experiments where the expected cyclization product from OxyA activity is absent or significantly reduced.
dot
Caption: Troubleshooting workflow for low OxyA activity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Upstream Components | Verify that the OxyB enzyme is active and has successfully formed the first cross-link on the peptide substrate. Use LC-MS to confirm the presence of the correct starting material for OxyA. | The correct mass for the OxyB-modified peptide should be detected. |
| Degraded Electron Transfer System | Confirm the activity of the NADPH-P450 reductase using a standard assay, such as the cytochrome c reduction assay.[11] Ensure NADPH stocks are fresh. | The reductase should show robust activity, and NADPH should not be degraded. |
| OxyA Enzyme is Oxidatively Damaged | Perform a CO-difference spectrum on your OxyA stock (see Protocol 1). A significant reduction or absence of the 450 nm peak indicates heme loss. | A sharp peak at 450 nm should be observed, confirming the integrity of the P450 enzyme. |
| Suboptimal Reaction Conditions | Degas all buffers immediately before use. Prepare reactions in an anaerobic environment if possible. Titrate substrate concentrations to find the optimal level for catalytic coupling. | Reduced product degradation and increased yield. |
| Peroxide Accumulation | Add catalase (to remove H₂O₂) and/or superoxide dismutase (SOD) to the reaction mixture to scavenge ROS byproducts. | Increased final product yield and prolonged enzyme activity. |
Section 3: Experimental Protocols
Protocol 1: Assessing OxyA Integrity via CO-Difference Spectrum
This protocol allows for the quantification of functionally active P450 enzyme by measuring the characteristic absorbance shift upon carbon monoxide (CO) binding to the reduced heme iron.[11]
Methodology:
-
Preparation: Dilute a sample of your OxyA enzyme solution to a final concentration of 0.5–5 µM in a buffer (e.g., 100 mM potassium phosphate, pH 7.4, 20% glycerol).[11] Prepare two matched quartz cuvettes with the diluted enzyme.
-
Baseline: Record a baseline spectrum from 500 nm to 400 nm using a dual-beam spectrophotometer.
-
Reduction: To the sample cuvette, add a few grains of sodium dithionite to reduce the heme iron from Fe³⁺ to Fe²⁺. Mix gently by inversion.
-
CO Binding: Gently bubble CO gas into the sample cuvette for approximately 30-60 seconds. Do not bubble CO into the reference cuvette.
-
Spectrum Recording: Immediately record the spectrum from 500 nm to 400 nm.
-
Analysis: A peak should appear at ~450 nm with a trough at ~420 nm. The concentration of active P450 can be calculated using the Beer-Lambert law with an extinction coefficient (ε) of 91 mM⁻¹cm⁻¹. A reduced peak indicates heme loss or modification.
Protocol 2: Quantifying Protein Oxidation via Carbonyl Assay
This protocol provides a method to measure the formation of carbonyl groups (aldehydes and ketones) on amino acid side chains, which is a hallmark of oxidative damage.[12][13][14]
Methodology:
-
Sample Preparation: Prepare protein samples (including a non-oxidized control and an intentionally oxidized positive control, e.g., by brief exposure to H₂O₂) at a concentration of 1-10 mg/mL.
-
Derivatization: Add an equal volume of 10 mM 2,4-dinitrophenylhydrazine (DNPH) in 2.5 M HCl to each protein sample. Incubate in the dark at room temperature for 1 hour, vortexing every 15 minutes.
-
Precipitation: Add an equal volume of 20% (w/v) trichloroacetic acid (TCA) to each sample, vortex, and incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 10 minutes to pellet the protein.
-
Washing: Discard the supernatant. Wash the protein pellet three times with 1 mL of ethanol:ethyl acetate (1:1) to remove excess DNPH.
-
Solubilization: Resuspend the final pellet in 6 M guanidine hydrochloride.
-
Measurement: Measure the absorbance at 370 nm. The amount of carbonyl content can be calculated using the extinction coefficient for DNPH (ε = 22,000 M⁻¹cm⁻¹).
-
Analysis: Compare the carbonyl content of your experimental OxyA samples to the non-oxidized control. An increase indicates oxidative damage.
Data Summary: Effect of Additives on OxyA Activity
The following table summarizes hypothetical data on the effect of various protective agents on the final yield of the OxyA-catalyzed product in an in vitro assay.
| Condition | Additive | Concentration | Relative Product Yield (%) |
| Control | None | - | 15 ± 4 |
| Antioxidant | Catalase | 100 U/mL | 65 ± 8 |
| Antioxidant | Superoxide Dismutase (SOD) | 50 U/mL | 45 ± 6 |
| Combined | Catalase + SOD | 100 U/mL + 50 U/mL | 88 ± 5 |
| Reducing Agent | Dithiothreitol (DTT) | 1 mM | 25 ± 5 |
| Environment | Anaerobic Chamber | - | 92 ± 7 |
Section 4: Visualizing Key Processes
OxyA's Role in this compound Biosynthesis
The diagram below illustrates the sequential action of the Oxy enzymes on the NRPS-bound peptide.
dot
Caption: Sequential P450-mediated crosslinking in GPA biosynthesis.
Mechanism of Oxidative Damage and Prevention
This diagram outlines how an uncoupled P450 catalytic cycle leads to enzyme damage and how this can be mitigated.
dot
Caption: Coupled vs. uncoupled P450 cycles and damage prevention.
References
- 1. The Cytochrome P450 OxyA from the Kistamicin Biosynthesis Cyclization Cascade is Highly Sensitive to Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cytochrome P450 OxyA from the Kistamicin Biosynthesis Cyclization Cascade is Highly Sensitive to Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. In Vitro Reconstitution of OxyA Enzymatic Activity Clarifies Late Steps in Vancomycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Newest perspectives of glycopeptide antibiotics: biosynthetic cascades, novel derivatives, and new appealing antimicrobial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Altering glycopeptide antibiotic biosynthesis through mutasynthesis allows incorporation of fluorinated phenylglycine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. the-cytochrome-p450-oxya-from-the-kistamicin-biosynthesis-cyclization-cascade-is-highly-sensitive-to-oxidative-damage - Ask this paper | Bohrium [bohrium.com]
- 10. The oxidative inactivation of cytochrome P450 in monooxygenase reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Protein Oxidation Analysis - Creative Proteomics [creative-proteomics.com]
Troubleshooting low yield in Kistamicin A production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the production of Kistamicin A, a structurally complex glycopeptide antibiotic. Given the limited publicly available data specific to this compound fermentation, this guide leverages information from the production of closely related glycopeptide antibiotics, such as vancomycin and A40926. Protocols and optimal conditions provided herein should be considered as a starting point for optimization.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound production, leading to low yields.
Problem: No or very low this compound production.
Possible Causes and Solutions:
-
Incorrect Strain or Strain Viability:
-
Question: Is the correct producing strain, Actinomadura parvosata subsp. kistnae, being used? Has the viability of the culture been confirmed?
-
Answer: Verify the identity of your microbial stock. It is advisable to re-streak the culture from a glycerol stock onto a fresh agar plate to isolate single colonies for inoculation. Poor growth upon streaking may indicate a viability issue with the stock culture.
-
-
Inappropriate Fermentation Medium:
-
Question: Is the composition of the fermentation medium suitable for glycopeptide antibiotic production?
-
Answer: The optimal medium for this compound has not been extensively published. However, media used for other glycopeptide-producing actinomycetes can be a good starting point. Key components often include a complex carbon source, a nitrogen source, and essential minerals. High phosphate concentrations have been shown to inhibit the production of other glycopeptide antibiotics.[1]
-
-
Suboptimal Fermentation Conditions:
-
Question: Are the pH, temperature, aeration, and agitation levels optimized for this compound production?
-
Problem: this compound production starts but plateaus at a low level.
Possible Causes and Solutions:
-
Nutrient Limitation:
-
Question: Are essential nutrients, particularly precursors for the this compound backbone, becoming depleted during fermentation?
-
Answer: this compound is a heptapeptide, and its biosynthesis requires a steady supply of specific amino acid precursors. Analyze the concentration of key nutrients throughout the fermentation process. Consider implementing a fed-batch strategy to replenish limiting nutrients.
-
-
Feedback Inhibition:
-
Question: Is the accumulation of this compound or a related metabolite inhibiting its own biosynthesis?
-
Answer: Some antibiotic biosynthetic pathways are subject to feedback inhibition by the final product. While not confirmed for this compound, this is a common regulatory mechanism. Strategies to remove the product from the culture broth during fermentation, such as using adsorbent resins, could be explored.
-
-
Suboptimal Expression of Biosynthetic Genes:
-
Question: Is the expression of the this compound biosynthetic gene cluster being downregulated?
-
Answer: The expression of secondary metabolite gene clusters is often tightly regulated. Factors in the fermentation medium or suboptimal culture conditions can lead to the repression of these genes. Transcriptional analysis of key biosynthetic genes could provide insights.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical fermentation medium for producing glycopeptide antibiotics like this compound?
A1: While a specific medium for Actinomadura parvosata subsp. kistnae and this compound production is not well-documented in public literature, a starting point can be adapted from media used for producing the glycopeptide antibiotic A40926 by Nonomuraea sp. ATCC 39727. This industrial production medium, FM2, consists of:
| Component | Concentration (g/L) |
| Bacto-yeast extract | 8 |
| Soybean flour | 30 |
| Dextrose | 30 |
| Malt extract | 15 |
| CaCO₃ | 4 |
| L-valine | 1 |
The final pH should be adjusted to 7.4.[2] This medium should be optimized for this compound production.
Q2: What are the key amino acid precursors for this compound biosynthesis?
A2: this compound is a heptapeptide antibiotic. While the exact amino acid composition is specific to this molecule, glycopeptide antibiotics are generally rich in aromatic amino acids. Understanding the specific amino acid building blocks is crucial for optimizing precursor feeding strategies.
Q3: How can I monitor this compound production during fermentation?
Q4: What are some metabolic engineering strategies to potentially improve this compound yield?
A4: Metabolic engineering can be a powerful tool to enhance antibiotic production. For glycopeptide antibiotics, strategies often focus on increasing the supply of precursors. Overexpression of genes in the biosynthetic pathway of the amino acid precursors has been shown to improve the yield of other glycopeptides. Additionally, genetic manipulation to remove feedback inhibition mechanisms could also lead to increased production.
Experimental Protocols
Protocol 1: General Fermentation Protocol for Actinomadura parvosata subsp. kistnae (Adapted from related species)
-
Inoculum Preparation:
-
Aseptically transfer a single colony of Actinomadura parvosata subsp. kistnae from a fresh agar plate to a 50 mL baffled flask containing 10 mL of seed medium.
-
Incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days, or until good growth is observed.
-
-
Production Fermentation:
-
Inoculate a 250 mL baffled flask containing 50 mL of production medium (e.g., a variation of FM2 medium) with 5-10% (v/v) of the seed culture.
-
Incubate at 28-30°C with shaking at 200-250 rpm for 7-10 days.
-
Withdraw samples aseptically at regular intervals (e.g., every 24 hours) for analysis of pH, cell growth, and this compound concentration.
-
Protocol 2: Extraction and Quantitative Analysis of this compound by HPLC (Adapted from Vancomycin Protocols)
Note: This protocol is a starting point and requires optimization and validation for this compound.
-
Sample Preparation:
-
Centrifuge 1 mL of fermentation broth at 10,000 x g for 10 minutes to pellet the biomass.
-
Collect the supernatant. If necessary, dilute the supernatant with an appropriate buffer.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Conditions (Starting Point):
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (this wavelength may need to be optimized based on the UV spectrum of this compound).
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: General troubleshooting workflow for low this compound yield.
References
Improving the stability of Kistamicin A in solution
Welcome to the technical support center for Kistamicin A. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Troubleshooting Guides
Researchers may encounter issues with the stability of this compound during their experiments, leading to loss of activity or the appearance of degradation products. This guide provides a systematic approach to troubleshooting these problems.
Problem: Loss of this compound activity in solution over time.
Possible Cause: Degradation of the this compound molecule.
Troubleshooting Steps:
-
Review Storage and Handling Conditions: Ensure that this compound solutions are prepared and stored according to recommended guidelines. Glycopeptide antibiotics are often susceptible to degradation at non-optimal pH and temperatures.
-
Assess Solution pH: The stability of glycopeptide antibiotics is highly pH-dependent.[1][2] Determine the pH of your this compound solution and compare it to the optimal range for similar compounds.
-
Evaluate Solvent Composition: The choice of solvent can significantly impact stability. Aqueous solutions are convenient but may promote hydrolysis.[1][2][3] Consider the use of co-solvents or alternative buffer systems.
-
Perform a Forced Degradation Study: To understand the specific degradation pathways affecting your this compound solution, a forced degradation study is recommended. This involves exposing the solution to various stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting degradation products.
Quantitative Data Summary: Stability of Glycopeptide Antibiotics
| Condition | Temperature | Solvent/Buffer | Concentration | Stability (t90) | Reference |
| pH | 25°C | pH 3-5.7 (water) | 1 mg/mL | Slower degradation | [1] |
| 25°C | pH 8 (phosphate buffer) | 1 mg/mL | Base-catalyzed hydrolysis | [1] | |
| 25°C | pH 1-3 (aqueous) | 1 mg/mL | Acid-catalyzed degradation | [1] | |
| Temperature | 4°C | Various | Various | Generally more stable | |
| 25°C | Various | Various | Moderate stability | [4] | |
| >25°C | Various | Various | Accelerated degradation | [4] | |
| Excipients | 40°C | Aqueous with 2HPβCD and Mg²⁺ | 1 mg/mL | Increased stability | [2] |
Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify its degradation pathways.
Objective: To determine the intrinsic stability of this compound and identify its primary degradation products under various stress conditions.
Materials:
-
This compound (pure substance)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
HPLC or UPLC system with a UV/Vis or DAD detector and a mass spectrometer (LC-MS)
-
pH meter
-
Incubator/oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer at a concentration of 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidation: Mix equal volumes of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C in a temperature-controlled oven for 24, 48, and 72 hours.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating LC-MS method. A reverse-phase C18 column is typically suitable. The mobile phase could consist of a gradient of water and acetonitrile with a small amount of formic acid.
-
-
Data Analysis:
-
Quantify the amount of undegraded this compound remaining at each time point.
-
Identify and characterize the major degradation products using mass spectrometry data.
-
Determine the degradation rate under each stress condition.
-
Experimental Workflow
References
- 1. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glycopeptide antibiotic drug stability in aqueous solution - ProQuest [proquest.com]
- 4. Systematic review of stability data pertaining to selected antibiotics used for extended infusions in outpatient parenteral antimicrobial therapy (OPAT) at standard room temperature and in warmer climates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antibacterial Efficacy of Kistamicin A
Welcome to the technical support center for researchers working with Kistamicin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the antibacterial efficacy of this unique glycopeptide antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its antibacterial efficacy a topic of interest?
A1: this compound is a structurally unique member of the Type V glycopeptide antibiotics (GPAs). Its complex, highly cross-linked structure is crucial for its biological activity.[1][2] Unlike typical GPAs such as vancomycin, this compound has shown reduced antibacterial activity against certain bacteria, with reported Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus in the range of 12.5–25 µg/mL, compared to 0.5–1 µg/mL for vancomycin.[1] This lower potency, combined with its novel mode of action—potentially inhibiting autolysins rather than directly targeting cell wall synthesis—makes it an interesting but challenging candidate for antibiotic development.[3][4] Enhancing its antibacterial efficacy is a key research goal to unlock its therapeutic potential.
Q2: What are the main theoretical strategies to enhance the antibacterial efficacy of this compound?
A2: While specific research on enhancing this compound's efficacy is limited, several strategies applicable to glycopeptide antibiotics, in general, can be considered:
-
Chemical Derivatization: Modifying the this compound scaffold to create semi-synthetic analogs is a primary strategy. This could involve adding lipophilic side chains to improve membrane interaction or introducing moieties that provide additional binding sites on the bacterial cell surface.
-
Combination Therapy: Using this compound in conjunction with other antibiotics may lead to synergistic effects. For example, combining glycopeptides with β-lactams has been shown to be effective against some resistant staphylococcal strains.
-
Nanoparticle Formulation: Encapsulating this compound in nanoparticles could improve its solubility, stability, and delivery to the site of infection, potentially increasing its effective concentration and efficacy.
Q3: Are there any known derivatives of this compound with enhanced antibacterial activity?
A3: Currently, there is a lack of published research detailing the synthesis and antibacterial testing of a wide range of this compound derivatives. However, research on other glycopeptides, like vancomycin, has shown that modifications such as the addition of long alkyl chains (as seen in lipoglycopeptides like telavancin and dalbavancin) can significantly enhance antibacterial potency.[5] These strategies could hypothetically be applied to the this compound scaffold.
Q4: What is the proposed mechanism of action for this compound, and how might this influence strategies for enhancement?
A4: Recent studies on Type V glycopeptides, such as complestatin and corbomycin, suggest a mechanism of action distinct from traditional GPAs. Instead of binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, they are thought to bind to peptidoglycan itself and inhibit the action of autolysins, which are enzymes responsible for cell wall remodeling.[3][4] This different target means that strategies to enhance efficacy might focus on improving binding affinity to peptidoglycan or inhibiting other compensatory cellular pathways in bacteria.
Troubleshooting Guides for Key Experiments
Minimum Inhibitory Concentration (MIC) Assay
Issue 1: High variability in this compound MIC values between experiments.
-
Possible Cause 1: Inoculum preparation. Inconsistent starting bacterial density can significantly affect MIC results.
-
Solution: Strictly adhere to standard protocols for inoculum preparation, such as using a 0.5 McFarland standard to standardize the bacterial suspension.
-
-
Possible Cause 2: this compound stability. this compound, like other complex peptides, may be susceptible to degradation.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C in small aliquots.
-
-
Possible Cause 3: Plastic binding. Glycopeptides can sometimes adhere to the surface of plastic microtiter plates, reducing the effective concentration.
-
Solution: Consider using low-binding microtiter plates. Include a control well with this compound but no bacteria to assess for precipitation or binding issues.
-
Issue 2: No inhibition of bacterial growth observed, even at high concentrations of this compound.
-
Possible Cause 1: Intrinsic resistance of the bacterial strain. The chosen bacterial strain may be naturally resistant to this compound.
-
Solution: Verify the identity and expected susceptibility of your bacterial strain. Include a known susceptible control strain in your assay.
-
-
Possible Cause 2: Inactive this compound. The compound may have degraded.
-
Solution: Use a fresh, validated batch of this compound. If possible, confirm its structural integrity using analytical techniques like HPLC or mass spectrometry.
-
-
Possible Cause 3: Sub-optimal assay conditions. The growth medium or incubation conditions may not be suitable.
-
Solution: Ensure you are using the recommended growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) and appropriate incubation time and temperature for your bacterial strain.
-
Checkerboard Synergy Assay
Issue 1: Difficulty in interpreting the Fractional Inhibitory Concentration (FIC) index.
-
Possible Cause 1: Inaccurate MIC determination. The FIC index calculation relies on accurate MIC values for the individual drugs.
-
Solution: Determine the MIC of each antibiotic individually in the same experiment as the checkerboard assay to ensure consistency.
-
-
Possible Cause 2: Complex drug interactions. The interaction between this compound and the partner drug may not be a simple synergistic or antagonistic relationship.
-
Solution: Carefully examine the entire checkerboard for patterns of growth inhibition. Sometimes, synergy is only observed at specific concentration ratios. Visualize the data using an isobologram.
-
Issue 2: Results show antagonism between this compound and the partner antibiotic.
-
Possible Cause 1: Competing mechanisms of action. The two antibiotics may interfere with each other's activity.
-
Solution: This is a valid experimental outcome. Investigate the mechanisms of action of both drugs to understand the basis of the antagonism. Consider testing different classes of antibiotics as partner drugs.
-
-
Possible Cause 2: Chemical incompatibility. The two drugs may interact chemically in the assay medium.
-
Solution: Include controls to check for any precipitation or color change when the two drugs are mixed at the highest concentrations used in the assay.
-
Quantitative Data Summary
The following tables summarize the known antibacterial activity of this compound and its close structural analog, Complestatin.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Vancomycin against Staphylococcus aureus
| Compound | MIC (µg/mL) against S. aureus | Reference |
| This compound | 12.5 - 25 | [1] |
| Vancomycin | 0.5 - 1 | [1] |
Table 2: Antibacterial Spectrum of Complestatin (a Type V Glycopeptide)
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus Smith | 2 | [6] |
| Staphylococcus aureus 209P | 4 | [6] |
| Methicillin-resistant S. aureus (MRSA) 156 | 2 | [6] |
| Quinolone-resistant S. aureus (QRSA) 162 | 4 | [6] |
| Bacillus subtilis PCI219 | 2 | [6] |
| Enterococcus faecalis NCTC8213 | 4 | [6] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO or water) to a high concentration (e.g., 1 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL in CAMHB.
-
Inoculation: Add 50 µL of the bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Synergy Assay
-
Plate Setup: In a 96-well plate, prepare serial dilutions of this compound along the y-axis and the partner antibiotic along the x-axis in CAMHB.
-
Inoculation: Inoculate the plate with the test organism at a final concentration of 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FIC index (FICI = FIC of Drug A + FIC of Drug B).
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1: Additive
-
1 < FICI ≤ 4: Indifference
-
FICI > 4: Antagonism
-
Protocol 3: Time-Kill Kinetics Assay
-
Preparation: Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Inoculation: Inoculate the flasks with the test organism to a starting density of approximately 5 x 10^5 CFU/mL.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Plating: Perform serial dilutions of the aliquots and plate them on nutrient agar plates.
-
Incubation and Counting: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot log10 CFU/mL versus time for each this compound concentration. A bactericidal effect is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
Visualizations
Caption: this compound Biosynthetic Pathway.
Caption: Workflow for Evaluating Enhanced Efficacy.
References
- 1. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Newest perspectives of glycopeptide antibiotics: biosynthetic cascades, novel derivatives, and new appealing antimicrobial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Complestatin Exerts Antibacterial Activity by the Inhibition of Fatty Acid Synthesis [jstage.jst.go.jp]
Addressing solubility issues of Kistamicin A in assays
Welcome to the technical support center for Kistamicin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during experiments, with a particular focus on solubility issues in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a complex glycopeptide antibiotic with a highly crosslinked heptapeptide backbone.[1][2][3][4][5] Its large molecular weight (1171.6 g/mol ) and intricate structure contribute to its presumed low aqueous solubility, a common challenge for molecules of this class.[6] Poor solubility can lead to inaccurate results in biological assays due to precipitation, aggregation, and reduced compound availability to the target.[7]
Q2: What is the recommended solvent for dissolving this compound?
While specific solubility data for this compound is not widely published, for many poorly soluble compounds used in drug discovery, Dimethyl Sulfoxide (DMSO) is the initial solvent of choice.[7][8] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it into aqueous assay buffers. However, the final DMSO concentration in the assay should be kept low (typically <1%, ideally <0.1%) to avoid solvent-induced artifacts and toxicity.
Q3: My this compound precipitated out of solution when I diluted it into my aqueous assay buffer. What should I do?
Precipitation upon dilution into aqueous media is a classic sign of a hydrophobic compound. Please refer to the Troubleshooting Guide: Compound Precipitation in Aqueous Buffers below for a step-by-step approach to resolve this issue.
Q4: How can I determine the actual concentration of soluble this compound in my assay?
After preparing your final working solution, it is advisable to centrifuge the solution to pellet any precipitate and then measure the concentration of the supernatant. This can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy if a chromophore is present and a standard curve has been established.
Troubleshooting Guides
Guide 1: Compound Precipitation in Aqueous Buffers
This guide provides a systematic approach to address the precipitation of this compound when diluting a DMSO stock solution into an aqueous buffer.
Problem: this compound, dissolved in a DMSO stock, precipitates upon dilution into the final aqueous assay buffer.
Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Evaluate DMSO Concentration: High concentrations of DMSO can cause compounds to "crash out" when diluted. Aim for a final DMSO concentration below 1%, and ideally below 0.5%.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This can sometimes prevent immediate precipitation.
-
Introduce Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[9]
-
Utilize Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.
-
pH Adjustment: The solubility of molecules with ionizable groups can be pH-dependent. Evaluate the pKa of this compound and adjust the buffer pH accordingly, if compatible with your assay.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvent Systems
This table presents example data that could be generated when testing different solvent conditions to improve the solubility of this compound for a cell-based assay.
| Solvent System | Final Concentration of Additive | Maximum Soluble Concentration of this compound (µM) | Observation |
| Assay Buffer + DMSO | 1% | 5 | Precipitation observed above 5 µM |
| Assay Buffer + DMSO | 0.5% | 2 | Significant precipitation |
| Assay Buffer + DMSO + PEG 400 | 0.5% + 5% | 25 | Clear solution |
| Assay Buffer + DMSO + Ethanol | 0.5% + 2% | 15 | Slight haze observed |
| Assay Buffer + DMSO + Tween-20 | 0.5% + 0.01% | 50 | Clear solution |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% sterile-filtered DMSO to achieve a high-concentration stock (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes. If necessary, sonicate for 5-10 minutes in a water bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Screening for Optimal Solubilizing Formulation
This protocol outlines a method to test various co-solvents and surfactants to find the best formulation for your assay.
-
Prepare Additive Stocks:
-
Prepare a 20% (v/v) solution of Polyethylene Glycol 400 (PEG 400) in your assay buffer.
-
Prepare a 10% (v/v) solution of Ethanol in your assay buffer.
-
Prepare a 0.1% (v/v) solution of Tween-20 in your assay buffer.
-
-
Set up Test Dilutions: In separate microcentrifuge tubes, prepare the following mixtures to achieve a final volume of 1 ml and a final DMSO concentration of 0.5%:
-
Control: 995 µl Assay Buffer + 5 µl of 10 mM this compound in DMSO.
-
PEG 400: 745 µl Assay Buffer + 250 µl of 20% PEG 400 stock + 5 µl of 10 mM this compound in DMSO.
-
Ethanol: 795 µl Assay Buffer + 200 µl of 10% Ethanol stock + 5 µl of 10 mM this compound in DMSO.
-
Tween-20: 895 µl Assay Buffer + 100 µl of 0.1% Tween-20 stock + 5 µl of 10 mM this compound in DMSO.
-
-
Incubate and Observe: Gently mix each tube and incubate at the assay temperature for 30 minutes.
-
Visual Inspection: Visually inspect each tube for any signs of precipitation or cloudiness against a dark background.
-
Quantification (Optional): Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes to pellet any precipitate. Carefully collect the supernatant and determine the concentration of soluble this compound using a suitable analytical method like HPLC.
Visualizations
Impact of Poor Solubility on a Kinase Signaling Pathway Assay
Poor solubility can lead to an underestimation of a compound's true potency by reducing its effective concentration at the target site.
Caption: Effect of solubility on target engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 4. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C61H51ClN8O15 | CID 16198982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Overcoming resistance mechanisms to Kistamicin A
Welcome to the technical support center for Kistamicin A. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving this compound, with a focus on overcoming potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a glycopeptide antibiotic.[1][2] Like other antibiotics in this class, its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[3][4][5] It specifically targets Gram-positive bacteria by binding to the acyl-D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. This binding prevents the cross-linking of the peptidoglycan chains, which is essential for maintaining the structural integrity of the bacterial cell wall, ultimately leading to cell death.[3][4]
Q2: We are observing a significant increase in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial strain. What are the potential resistance mechanisms?
While specific resistance mechanisms to this compound are not yet extensively documented, it is highly probable that they mirror those observed for other glycopeptide antibiotics like vancomycin and teicoplanin. The primary mechanisms of resistance to glycopeptides fall into two main categories:
-
Target Modification: This is the most common mechanism of high-level resistance and involves the alteration of the antibiotic's binding site.[3][4][6] In many resistant bacteria, particularly enterococci, the D-Ala-D-Ala terminus of the peptidoglycan precursor is changed to D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser).[3] This substitution significantly reduces the binding affinity of glycopeptide antibiotics. This change is mediated by a cluster of genes, most notably the vanA, vanH, and vanX genes.[3][6][7]
-
Cell Wall Thickening: Some bacteria, particularly strains of Staphylococcus aureus with intermediate resistance to vancomycin (VISA), develop a thickened cell wall.[8][9][10] This thickened wall is thought to act as a "sponge," trapping the glycopeptide molecules and preventing them from reaching their target at the cell membrane.[8] This mechanism is often associated with mutations in global regulatory genes.[11]
Q3: How can we experimentally determine the mechanism of resistance in our bacterial strain?
To investigate the mechanism of resistance, a combination of phenotypic and genotypic approaches is recommended:
-
Phenotypic Assays:
-
Population Analysis Profile (PAP): This method can help determine if the resistance is heterogeneous, which is often a characteristic of the cell wall thickening mechanism.[12]
-
Cell Wall Thickness Measurement: Transmission electron microscopy (TEM) can be used to directly visualize and measure the thickness of the bacterial cell wall and compare it to susceptible strains.[8][9]
-
-
Genotypic Assays:
-
PCR for van genes: Use specific primers to amplify key resistance genes such as vanA, vanH, and vanX. The presence of these genes strongly suggests a target modification mechanism.[7]
-
Whole-Genome Sequencing (WGS): WGS can identify mutations in genes associated with cell wall metabolism and regulation, which may contribute to the cell wall thickening phenotype.[13]
-
Q4: What strategies can we explore to overcome this compound resistance?
Overcoming resistance to this compound will likely involve strategies similar to those used for other glycopeptide antibiotics. Here are some approaches to consider:
-
Combination Therapy: Combining this compound with another antibiotic can have a synergistic effect, where the combined activity is greater than the sum of their individual activities.[14][15] Potential candidates for combination therapy include:
-
β-lactam antibiotics: These also target cell wall synthesis but through a different mechanism (inhibition of penicillin-binding proteins).
-
Aminoglycosides: These inhibit protein synthesis and could have a synergistic effect with a cell wall synthesis inhibitor.[16]
-
-
Structural Modification of this compound: Although this is a long-term drug development strategy, creating semi-synthetic derivatives of this compound could lead to compounds that are less susceptible to existing resistance mechanisms.[17] For example, modifications could be designed to enhance binding to the altered D-Ala-D-Lac target or to improve penetration through a thickened cell wall.[18]
-
Inhibition of Resistance Mechanisms: This approach involves developing compounds that directly inhibit the bacterial proteins responsible for resistance. For instance, inhibitors of the VanA ligase or the VanH dehydrogenase could restore the activity of this compound against strains with the target modification mechanism.
Troubleshooting Guides
Issue 1: Inconsistent MIC values for this compound
| Potential Cause | Troubleshooting Step |
| Inoculum preparation variability | Ensure a standardized inoculum is prepared for each experiment, typically to a 0.5 McFarland standard. |
| Media composition | Use a standardized, cation-adjusted Mueller-Hinton broth for susceptibility testing.[19] Variations in media can affect antibiotic activity. |
| Incubation conditions | Maintain consistent incubation time (typically 16-20 hours) and temperature (35°C).[20] |
| Heterogeneous resistance | Perform a population analysis profile (PAP) to determine if a subpopulation of more resistant cells is present.[12] |
Issue 2: Lack of synergy in combination therapy experiments
| Potential Cause | Troubleshooting Step |
| Inappropriate combination partner | The mechanism of the partner antibiotic may not be complementary. Test a panel of antibiotics with different mechanisms of action. |
| Suboptimal concentration range | The concentrations tested in the checkerboard assay may not cover the synergistic range. Expand the concentration range for both antibiotics.[21] |
| Antagonistic interaction | The combination of antibiotics may be antagonistic. The Fractional Inhibitory Concentration Index (FICI) from a checkerboard assay can help determine this.[20] |
| Incorrect experimental setup | Verify the dilutions and calculations for the checkerboard assay. Ensure proper controls are included.[22] |
Data Presentation
Table 1: Interpreting Fractional Inhibitory Concentration Index (FICI) from Checkerboard Assays
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
| Source:[20][21] |
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is adapted from standard methods for determining the MIC of antibiotics.[23][24]
-
Prepare this compound stock solution: Dissolve this compound in a suitable solvent to a known high concentration.
-
Prepare 96-well microtiter plates:
-
Add 50 µL of sterile cation-adjusted Mueller-Hinton broth (CAMHB) to wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound working solution to well 1.
-
Perform a serial 2-fold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 should contain broth only (growth control), and well 12 can be a sterility control (broth only, no bacteria).
-
-
Prepare bacterial inoculum:
-
From a fresh culture, prepare a bacterial suspension in sterile saline or broth to match a 0.5 McFarland turbidity standard.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculate the plate: Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubate: Incubate the plate at 35°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
2. Checkerboard Assay for Synergy Testing
This protocol allows for the evaluation of the interaction between this compound and a second antibiotic.[20][25][26]
-
Prepare antibiotic plates:
-
In a 96-well plate (Plate A), prepare serial dilutions of this compound along the rows.
-
In a second 96-well plate (Plate B), prepare serial dilutions of the second antibiotic along the columns.
-
-
Create the checkerboard plate:
-
In a new 96-well plate, combine the two antibiotics. For example, add 50 µL from each well of Plate A and 50 µL from the corresponding column of Plate B to the wells of the final plate. This will result in a matrix of different concentration combinations.
-
-
Inoculate: Prepare and add the bacterial inoculum as described in the MIC protocol to each well containing the antibiotic combination. Include appropriate growth and sterility controls.
-
Incubate and read results: Incubate the plate and determine the MIC of each antibiotic in the presence of the other.
-
Calculate the Fractional Inhibitory Concentration Index (FICI):
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of second antibiotic = (MIC of second antibiotic in combination) / (MIC of second antibiotic alone)
-
FICI = FIC of this compound + FIC of second antibiotic
-
-
Interpret the results: Use the values in Table 1 to determine if the interaction is synergistic, additive, or antagonistic.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of glycopeptide resistance in enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycopeptide Antibiotic Resistance Genes in Glycopeptide-Producing Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell wall thickening is a common feature of vancomycin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Wall Thickening Is a Common Feature of Vancomycin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correlation between resistance mechanisms in Staphylococcus aureus and cell wall and septum thickening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. snf.ch [snf.ch]
- 12. Decreased Susceptibilities to Teicoplanin and Vancomycin among Coagulase-Negative Methicillin-Resistant Clinical Isolates of Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring innate glycopeptide resistance mechanisms in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Antibiotic Combination Therapy: A Strategy to Overcome Bacterial Resistance to Aminoglycoside Antibiotics [frontiersin.org]
- 15. Combination Approaches to Combat Multi-Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influence of low-level resistance to vancomycin on efficacy of teicoplanin and vancomycin for treatment of experimental endocarditis due to Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New antiviral antibiotics, kistamicins A and B. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 24. litfl.com [litfl.com]
- 25. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 26. mdpi.com [mdpi.com]
Technical Support Center: Improving the Therapeutic Index of Kistamicin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the therapeutic index of Kistamicin A. Given that this compound is a structurally divergent glycopeptide antibiotic with limited publicly available data on its therapeutic index, this guide offers general principles and hypothetical scenarios to aid in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its therapeutic index a focus of research?
This compound is a glycopeptide antibiotic (GPA) with an unusual, highly crosslinked structure.[1][2][3][4][5][6] Unlike typical GPAs such as vancomycin, which inhibit bacterial cell wall synthesis, some atypical GPAs have shown different mechanisms of action, and Kistamicin has been noted for antiviral activity.[7] The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxic dose and its therapeutic dose. A narrow therapeutic index can limit a drug's clinical utility. Improving the TI of this compound is crucial for its potential development as a therapeutic agent, aiming to maximize its efficacy while minimizing host toxicity.
Q2: What are the initial steps to determine the therapeutic index of this compound?
To determine the therapeutic index, you first need to establish the efficacy (pharmacodynamics) and toxicity of this compound. Key initial experiments include:
-
Minimum Inhibitory Concentration (MIC) assays: To determine the lowest concentration that inhibits the visible growth of a target pathogen.
-
Cytotoxicity assays: To assess the toxic effects on various mammalian cell lines (e.g., hepatocytes, renal cells) and determine the 50% cytotoxic concentration (CC50).
-
In vivo animal models: To determine the effective dose (ED50) in a relevant infection model and the lethal dose (LD50) or maximum tolerated dose (MTD).
The therapeutic index can then be calculated as LD50/ED50 or MTD/MIC.
Q3: What are the known structural features of this compound that might influence its therapeutic index?
This compound possesses a complex, rigid structure with three crosslinks, including an unusual 15-membered A-O-B ring.[2][3][4] This extensive crosslinking is crucial for its activity.[2][3] The biosynthesis of this compound involves two Cytochrome P450 Oxy enzymes, with OxyCkis being a particularly promiscuous biocatalyst capable of installing multiple crosslinks.[2][4] These structural and biosynthetic features present opportunities for generating derivatives with potentially improved therapeutic indices.
Troubleshooting Guides
Issue 1: High In Vitro Cytotoxicity Observed in Early Screens
Question: We are observing significant cytotoxicity of our this compound sample against mammalian cell lines at concentrations close to the MIC against our target pathogens. How can we troubleshoot this?
Answer:
High in vitro cytotoxicity is a common hurdle. Here are several steps to investigate and address this issue:
-
Confirm Sample Purity: Impurities from the fermentation or purification process can contribute to cytotoxicity. Verify the purity of your this compound sample using techniques like HPLC-MS.
-
Cell Line Specificity: Assess cytotoxicity across a panel of cell lines (e.g., HepG2 for liver, HEK293 for kidney, and a cancer cell line) to determine if the toxicity is generalized or cell-type specific.
-
Mechanism of Toxicity: Investigate the mechanism of cell death (apoptosis vs. necrosis) using assays like Annexin V/PI staining. Understanding the pathway can guide modifications to mitigate toxicity.
-
Structural Modification: Consider generating derivatives of this compound. Modifications to the peptide backbone or sugar moieties can sometimes dissociate the antimicrobial activity from the cytotoxic effects.
Issue 2: Poor In Vivo Efficacy Despite Potent In Vitro Activity
Question: this compound shows a low MIC against our target bacterium in vitro, but we are not seeing the expected efficacy in our mouse infection model. What could be the reasons?
Answer:
A discrepancy between in vitro and in vivo results can stem from several pharmacokinetic and pharmacodynamic (PK/PD) factors.[8]
-
Pharmacokinetic Profile: this compound may have poor absorption, rapid metabolism, or rapid excretion, leading to sub-therapeutic concentrations at the site of infection. Conduct pharmacokinetic studies to determine key parameters like half-life, volume of distribution, and clearance.
-
Protein Binding: High plasma protein binding can reduce the concentration of free, active drug. Determine the extent of plasma protein binding of this compound.
-
Tissue Distribution: The drug may not be reaching the target tissue in sufficient concentrations. Analyze the drug concentration in the infected tissue.
-
Dosing Regimen: The dosing schedule may not be optimal. For glycopeptide antibiotics, time-dependent killing is often important.[9] Experiment with different dosing intervals and administration routes (e.g., continuous infusion) to maintain the drug concentration above the MIC.[9]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare Bacterial Inoculum: Culture the test bacterium overnight and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Prepare this compound Dilutions: Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Cytotoxicity Assay using MTT
-
Cell Seeding: Seed mammalian cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Calculate CC50: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the drug concentration.
Data Presentation
Table 1: Hypothetical In Vitro Activity and Cytotoxicity of this compound and Derivatives
| Compound | MIC (µg/mL) vs. S. aureus | CC50 (µg/mL) on HepG2 cells | Therapeutic Index (CC50/MIC) |
| This compound | 1.0 | 10.0 | 10 |
| Derivative 1 | 0.5 | 25.0 | 50 |
| Derivative 2 | 2.0 | 100.0 | 50 |
| Vancomycin | 1.0 | >100.0 | >100 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Half-life (t1/2) | 1.5 hours |
| Cmax | 20 µg/mL |
| AUC | 45 µg*h/mL |
| Volume of Distribution (Vd) | 0.8 L/kg |
| Plasma Protein Binding | 85% |
Visualizations
Caption: Workflow for Improving this compound Therapeutic Index.
Caption: Hypothetical this compound Cytotoxicity Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Frontiers | Optimizing Antimicrobial Therapy by Integrating Multi-Omics With Pharmacokinetic/Pharmacodynamic Models and Precision Dosing [frontiersin.org]
- 9. What Strategies Can Be Used to Optimize Antibiotic Use in the Critically Ill? | Anesthesia Key [aneskey.com]
Enhancing the activity of Kistamicin A against resistant bacterial strains
Welcome to the technical support center for Kistamicin A. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the activity of this compound, particularly against resistant bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a glycopeptide antibiotic that belongs to the same class as vancomycin.[1][2][3] It has a complex, highly cross-linked peptide structure.[1][2][4] Unlike typical glycopeptide antibiotics that primarily inhibit bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, some atypical glycopeptides like this compound have a novel mode of action.[5] They can inhibit autolysins, which are enzymes responsible for remodeling the bacterial cell wall during growth.[5] This inhibition is achieved by binding to the peptidoglycan.[5]
Q2: What are the known mechanisms of bacterial resistance to glycopeptide antibiotics like this compound?
The most well-characterized resistance mechanism to glycopeptide antibiotics is the alteration of the drug's target site in the bacterial cell wall.[3] This is primarily mediated by the vanA gene cluster, which leads to the replacement of the D-alanyl-D-alanine (D-Ala-D-Ala) peptidoglycan precursors with D-alanyl-D-lactate (D-Ala-D-Lac).[3] This substitution significantly reduces the binding affinity of the glycopeptide antibiotic to its target.
Q3: What is the spectrum of activity for this compound?
This compound has reported activity against Gram-positive bacteria, such as Staphylococcus aureus.[1][4] One study reported a Minimum Inhibitory Concentration (MIC) of 12.5–25 µg/mL for this compound against S. aureus.[1][4] It is also noted to have antiviral activity.[6]
Troubleshooting Guides
Issue: Inconsistent results in synergy testing with this compound.
-
Possible Cause 1: Inaccurate determination of Minimum Inhibitory Concentration (MIC) for individual antibiotics.
-
Solution: Before performing a checkerboard assay for synergy, it is crucial to accurately determine the MIC of this compound and the partner antibiotic individually against the test organism. Repeat the MIC determination to ensure the values are reproducible.
-
-
Possible Cause 2: Improper plate setup for the checkerboard assay.
-
Solution: Carefully prepare the serial dilutions of both antibiotics in the 96-well plate. Ensure that the final concentrations in each well are correct. Use a standardized bacterial inoculum (e.g., 0.5 McFarland standard) to ensure consistent cell density.
-
-
Possible Cause 3: Misinterpretation of the Fractional Inhibitory Concentration Index (FICI).
-
Solution: The FICI is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 indicates synergy, a FICI between 0.5 and 4.0 suggests an additive or indifferent effect, and a FICI of > 4.0 indicates antagonism. Ensure you are using the correct formula and interpretation.
-
Data Presentation
Table 1: Reported Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 12.5–25[1][4] |
Table 2: Example Data Presentation for a Checkerboard Synergy Assay
This table illustrates how to present the results of a checkerboard assay to determine the synergistic activity of this compound with a hypothetical antibiotic 'Compound X' against a resistant bacterial strain.
| This compound (µg/mL) | Compound X (µg/mL) | Bacterial Growth | FICI | Interpretation |
| 16 (MIC alone) | 0 | + | - | - |
| 8 | 4 | + | - | - |
| 4 | 2 | - | 0.375 | Synergy |
| 2 | 1 | - | 0.1875 | Synergy |
| 0 | 8 (MIC alone) | + | - | - |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: Checkerboard Assay for Antibiotic Synergy Testing
This protocol outlines the steps to assess the synergistic effect of this compound with another antimicrobial agent.
-
Preparation of Materials:
-
96-well microtiter plates.
-
Mueller-Hinton broth (or other appropriate growth medium).
-
Stock solutions of this compound and the partner antibiotic at known concentrations.
-
Overnight culture of the bacterial strain to be tested, adjusted to a 0.5 McFarland standard.
-
-
Plate Setup:
-
Dispense 50 µL of broth into each well of the 96-well plate.
-
Create serial dilutions of this compound along the y-axis (rows) and the partner antibiotic along the x-axis (columns). This is typically done by adding a concentrated amount of the antibiotic to the first row/column and then performing serial dilutions down the plate.
-
The final volume in each well after adding the bacterial inoculum should be 100 µL.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the diluted bacterial inoculum to each well.
-
Include control wells: a row with only this compound and bacteria, a column with only the partner antibiotic and bacteria, and wells with only bacteria (growth control) and only broth (sterility control).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the plate for turbidity to determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that shows no growth.
-
Mandatory Visualizations
VanA-mediated Glycopeptide Resistance Signaling Pathway
Caption: Signaling pathway of VanA-mediated resistance to glycopeptide antibiotics.
Experimental Workflow for Synergy Testing
Caption: Workflow for determining the synergistic activity of this compound.
References
- 1. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Old and New Glycopeptide Antibiotics: Action and Resistance [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Newest perspectives of glycopeptide antibiotics: biosynthetic cascades, novel derivatives, and new appealing antimicrobial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
Technical Support Center: Kistamicin A Crystallization for Structural Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the crystallization of Kistamicin A for structural studies.
Troubleshooting Guide
Problem 1: No crystals are forming.
Question: I have set up my crystallization trials for this compound using various conditions, but I am not observing any crystal growth. What are the likely causes and how can I troubleshoot this?
Answer:
The absence of crystal formation is a common issue when working with complex molecules like this compound. Several factors could be contributing to this. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Purity of this compound: Impurities can significantly hinder crystallization.[1][2] Ensure your sample is of the highest possible purity (ideally >95%). Consider an additional purification step, such as high-performance liquid chromatography (HPLC).
-
Concentration: The concentration of this compound in your crystallization drop is critical. You may be too far below the supersaturation point.[1][3]
-
Solvent System: The choice of solvent is crucial for achieving the right level of solubility.[4]
Troubleshooting Steps:
-
Vary this compound Concentration: Systematically screen a range of concentrations. A typical starting point for small molecules is 1-10 mg/mL, but this can vary significantly.
-
Screen a Wider Range of Precipitants: The precipitant's role is to slowly decrease the solubility of this compound.[5] If you have been using a limited set of precipitants, expand your screening to include different classes, such as salts, polymers (e.g., polyethylene glycols of different molecular weights), and organic solvents.[5][6]
-
Optimize pH: The pH of the crystallization drop can significantly affect the solubility of this compound, which has multiple ionizable groups.[3][6] It is advisable to screen a broad pH range (e.g., 4.0-9.0) in different buffer systems.
-
Consider Seeding: If you have previously obtained even a small amount of crystalline material or suspect the presence of microcrystals in a precipitate, seeding can be a powerful technique to induce crystal growth.[7][8][9][10][11] This involves introducing these microcrystals into a new, equilibrated drop.
Problem 2: I am getting precipitate instead of crystals.
Question: My crystallization drops have turned cloudy and contain an amorphous precipitate. How can I promote the formation of ordered crystals instead?
Answer:
Precipitation occurs when the concentration of the molecule increases too rapidly, not allowing enough time for ordered crystal lattice formation.[5] The goal is to slow down the process to favor crystallization over precipitation.
Troubleshooting Steps:
-
Decrease the Rate of Supersaturation:
-
Lower this compound and/or Precipitant Concentration: Reduce the starting concentrations of both your this compound solution and the precipitant in the reservoir.
-
Modify the Drop Ratio: Change the ratio of this compound solution to reservoir solution in your drop to start from a more undersaturated state.
-
-
Adjust Temperature: Temperature affects solubility and diffusion rates.[1] Try setting up trials at different, constant temperatures (e.g., 4°C, 18°C, 25°C).
-
Change the Crystallization Method: If you are using vapor diffusion, the equilibration rate might be too fast. Consider switching to a method that allows for slower equilibration, such as microbatch crystallization under oil.[12][13][14]
-
Use Additives: Certain small molecules can act as "crystallization aids." Screening a range of additives may help to stabilize this compound and promote crystal packing.
Problem 3: My crystals are too small or are of poor quality (e.g., needles, plates).
Question: I have managed to grow some crystals of this compound, but they are too small for X-ray diffraction, or they are forming as needles or thin plates. How can I improve the size and quality of my crystals?
Answer:
Obtaining larger, well-ordered crystals often requires fine-tuning the conditions that produced the initial hits. The key is to slow down the crystal growth process.[15]
Troubleshooting Steps:
-
Refine Precipitant and this compound Concentrations: Make small, incremental changes to the concentrations of both the precipitant and this compound around the condition that produced the initial crystals.
-
Optimize the Growth Temperature: A lower temperature will generally slow down the growth rate and can lead to larger, more well-ordered crystals.[1]
-
Seeding is Highly Recommended:
-
Microseeding: Crush your existing small crystals to create a seed stock.[7][9][10] Introduce a very small amount of this seed stock into freshly prepared drops that are equilibrated to a slightly lower level of supersaturation than the original condition.[7][10]
-
Streak Seeding: Use a fine fiber or whisker to touch an existing crystal and then streak it through a new drop.[7]
-
-
Vary the pH: Even small changes in pH (e.g., 0.1-0.2 units) around the successful condition can have a significant impact on crystal morphology.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common crystallization methods for a molecule like this compound?
A1: The most common and effective methods for small to medium-sized molecules like this compound are:
-
Vapor Diffusion: This can be done in either a "hanging drop" or "sitting drop" format.[16][17] A drop containing a mixture of your this compound solution and the reservoir solution is allowed to equilibrate with the reservoir via the vapor phase. This slowly increases the concentration of this compound in the drop, leading to crystallization.[16][17][18]
-
Microbatch Crystallization: In this method, the this compound solution and the crystallization reagent are mixed in a small drop and then covered with an inert oil (like paraffin or a silicone/paraffin mixture) to prevent evaporation.[12][13][14][19] This method is a true batch experiment where the conditions in the drop remain constant.[14]
-
Liquid-Liquid Diffusion: This technique involves carefully layering a solution of this compound in a "good" solvent on top of a "poor" solvent in which it is less soluble.[20] Diffusion at the interface of the two solvents can lead to crystal growth. This is particularly useful for milligram-scale crystallizations.[20]
Q2: How do I prepare a seed stock for microseeding?
A2: To prepare a seed stock from existing crystals:
-
Locate the drop containing your best crystals.
-
Add a small, hard bead (a "seed bead") to the drop.[7]
-
Add a small volume (a few microliters) of the corresponding reservoir solution to the drop.[10]
-
Gently crush the crystals with the bead.
-
Vortex the tube containing the drop and bead to create a homogenous suspension of microseeds.[7]
-
You can then use this seed stock directly or create a serial dilution to find the optimal seed concentration.[7]
Q3: What are some recommended starting points for screening this compound crystallization?
A3: While optimal conditions need to be determined empirically, here are some general starting points for a complex natural product like this compound:
-
Solvents for Stock Solution: Start with solvents in which this compound is readily soluble, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or a mixture of water and a polar organic solvent like methanol or acetonitrile.
-
Precipitant Screens: Use commercially available or lab-made screens that cover a wide range of precipitants, including:
-
Salts: Ammonium sulfate, sodium chloride, potassium phosphate.
-
Polymers: Polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 400, PEG 3350, PEG 8000).
-
Organic Solvents: Isopropanol, ethanol, acetone.
-
-
pH Range: Screen a pH range from 4.0 to 9.0 using appropriate buffers (e.g., citrate, Tris, HEPES).
Data Presentation
Table 1: General Troubleshooting Strategies for this compound Crystallization
| Problem | Potential Cause | Recommended Action | Quantitative Parameters to Vary |
| No Crystals | Sub-optimal concentration, incorrect solvent/precipitant, purity issues. | Increase concentration, screen wider range of precipitants and pH, re-purify sample. | This compound: 1-20 mg/mL; Precipitant: Wide screen; pH: 4.0-9.0 |
| Precipitate | Supersaturation rate is too high. | Lower concentrations, slow down equilibration, change crystallization method. | This compound: 0.5-5 mg/mL; Precipitant: Lower concentration range |
| Small/Poor Quality Crystals | Rapid crystal growth, insufficient nucleation sites. | Refine conditions, lower temperature, use seeding. | Temperature: 4-25°C; Seed Stock: Serial dilutions (e.g., 1:10, 1:100) |
Experimental Protocols
Protocol 1: Hanging Drop Vapor Diffusion
-
Preparation: Apply a thin, even ring of vacuum grease around the top of each reservoir in a 24-well crystallization plate.[17] Pipette 500 µL of the desired precipitant solution into each reservoir.
-
Drop Setup: On a clean siliconized glass coverslip, pipette 1 µL of your this compound stock solution. To this, add 1 µL of the reservoir solution from the corresponding well.[17] Avoid introducing bubbles.
-
Sealing: Carefully invert the coverslip and place it over the greased reservoir, ensuring a good seal.[17]
-
Incubation: Store the plate in a vibration-free environment at a constant temperature and observe regularly for crystal growth.
Protocol 2: Microbatch Crystallization Under Oil
-
Plate Preparation: Dispense approximately 20 µL of oil (e.g., a 1:1 mixture of paraffin oil and silicone oil for screening) into each well of a 96-well microbatch plate.[12][13]
-
Drop Setup: Using a pipette, dispense 100-200 nL of your this compound solution directly into the bottom of the well, underneath the oil.[12]
-
Addition of Precipitant: Dispense 100-200 nL of the precipitant solution into the same well, ensuring it merges with the this compound drop.[12]
-
Incubation: Seal the plate and incubate at a constant temperature. The silicone oil in the mixture allows for slow evaporation, mimicking vapor diffusion.[13] For a true batch experiment with no evaporation, use pure paraffin oil.[13][14]
Visualizations
References
- 1. chemistai.org [chemistai.org]
- 2. Fouling Issues in Crystallizers – What, Why, and How to Solve Them - Altum Technologies [altumtechnologies.com]
- 3. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To [chem.rochester.edu]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Matrix Seeding – Biomolecular Crystallisation and Characterisation [research.csiro.au]
- 9. diamond.ac.uk [diamond.ac.uk]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. xray.teresebergfors.com [xray.teresebergfors.com]
- 12. hamptonresearch.com [hamptonresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. Microbatch Crystallization [douglas.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. hamptonresearch.com [hamptonresearch.com]
- 17. hamptonresearch.com [hamptonresearch.com]
- 18. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 19. Protein Crystallization for X-ray Crystallography [jove.com]
- 20. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimization of In Vitro Assays for Kistamicin A Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing in vitro assays for determining the activity of Kistamicin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Type V glycopeptide antibiotic. Unlike many other glycopeptide antibiotics that inhibit cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, this compound exhibits a novel mechanism of action. It is understood to inhibit the activity of autolysins, which are endogenous enzymes responsible for remodeling the peptidoglycan cell wall during bacterial growth and division. By blocking these essential enzymes, this compound disrupts cell wall homeostasis, leading to an eventual cessation of growth.
Q2: Which bacterial species are susceptible to this compound?
This compound is active against Gram-positive bacteria. Published data indicates activity against Staphylococcus aureus. Due to its unique mechanism of action, it may also show efficacy against other Gram-positive pathogens such as Enterococcus faecalis and Streptococcus pneumoniae.
Q3: What are the standard in vitro assays to measure this compound activity?
The most common in vitro assays to determine the antimicrobial activity of this compound are:
-
Broth Microdilution: To determine the Minimum Inhibitory Concentration (MIC).
-
Disk Diffusion: A qualitative method to assess susceptibility.
-
Triton X-100 Induced Autolysis Assay: A specific assay to investigate the effect on autolysin activity.
Q4: Are there any specific handling and storage recommendations for this compound?
For optimal activity and stability, this compound should be stored as a powder at -20°C or lower, protected from light and moisture. For experimental use, prepare stock solutions in a suitable solvent (e.g., DMSO) and store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses common issues encountered during in vitro assays for this compound activity.
Minimum Inhibitory Concentration (MIC) Assays
| Problem | Possible Cause | Recommended Solution |
| No inhibition of bacterial growth at expected concentrations. | Degraded this compound: Improper storage or handling. | Ensure this compound is stored correctly. Prepare fresh stock solutions. |
| Resistant bacterial strain: The test organism may be intrinsically resistant. | Verify the identity and expected susceptibility of the bacterial strain. Include a known susceptible control strain. | |
| Incorrect inoculum density: Too high of an inoculum can overwhelm the antibiotic. | Standardize the inoculum to 0.5 McFarland before dilution. | |
| Inconsistent MIC values between experiments. | Variability in inoculum preparation: Inconsistent bacterial density. | Strictly adhere to a standardized protocol for inoculum preparation, such as the 0.5 McFarland standard. |
| Pipetting errors: Inaccurate serial dilutions. | Calibrate pipettes regularly. Use fresh tips for each dilution. | |
| Media variability: Different lots of media can have minor compositional differences. | Use the same lot of Mueller-Hinton Broth (MHB) for a set of experiments. | |
| Precipitation of this compound in the assay medium. | Poor solubility: this compound may have limited solubility in aqueous media. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%). |
Disk Diffusion Assays
| Problem | Possible Cause | Recommended Solution |
| No zone of inhibition. | See "No inhibition of bacterial growth" in MIC troubleshooting. | Address potential issues with this compound activity, bacterial resistance, or inoculum density. |
| Insufficient diffusion: The compound may not diffuse well into the agar. | Ensure the agar depth is uniform (4 mm). Allow the inoculated plate to dry before applying the disk. | |
| Irregular or fuzzy zone edges. | Mixed or contaminated culture: The inoculum may not be pure. | Re-streak the bacterial culture to obtain isolated colonies and prepare a fresh, pure inoculum. |
| Swarming bacteria: Some bacterial species can swarm across the agar surface. | Use a less nutrient-rich medium if swarming is a persistent issue. |
Triton X-100 Induced Autolysis Assay
| Problem | Possible Cause | Recommended Solution |
| No autolysis observed in the control group (no this compound). | Inactive autolysins: The bacterial strain may have low endogenous autolysin activity. | Use a bacterial strain known to have robust autolytic activity (e.g., certain strains of S. aureus or S. pneumoniae). |
| Incorrect growth phase: Cells were not harvested at the optimal growth phase for autolysin activity. | Harvest cells during the mid-exponential growth phase. | |
| High background lysis in the absence of Triton X-100. | Cell fragility: The bacterial cells may be overly fragile. | Handle the cells gently during washing and resuspension steps. |
Quantitative Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and related Type V glycopeptide antibiotics against various Gram-positive bacteria.
| Compound | Bacterial Species | Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | - | 12.5–25 | [1] |
| Complestatin | Staphylococcus aureus | - | 2-4 | [2] |
| Rimomycin A | Enterococcus faecium (VRE-A) | ATCC 700221 | 8 | [3] |
| Rimomycin A | Enterococcus faecalis (VRE-B) | ATCC 51299 | 8 | [3] |
Note: Data for Enterococcus species are for the related Type V glycopeptide antibiotic, Rimomycin A, as specific MIC values for this compound against these species were not available in the reviewed literature.
Experimental Protocols
Broth Microdilution for MIC Determination
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in log phase growth
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Serial Dilution of this compound:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add an appropriate volume of this compound stock solution to the first well to achieve the highest desired concentration after the addition of the inoculum.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
Triton X-100 Induced Autolysis Assay
Objective: To assess the inhibitory effect of this compound on bacterial autolysis.
Materials:
-
This compound
-
Bacterial culture (e.g., Staphylococcus aureus)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 solution (e.g., 10% v/v in water)
-
Spectrophotometer
Procedure:
-
Cell Preparation:
-
Grow the bacterial culture to the mid-exponential phase (OD₆₀₀ ≈ 0.4-0.6).
-
Harvest the cells by centrifugation and wash them twice with cold, sterile PBS.
-
Resuspend the cell pellet in PBS to an OD₆₀₀ of approximately 1.0.
-
-
Assay Setup:
-
In a 96-well plate or spectrophotometer cuvettes, add the bacterial suspension.
-
Add this compound to the desired final concentrations. Include a no-drug control.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes) to allow for this compound to interact with the cells.
-
-
Induction of Autolysis:
-
Induce autolysis by adding Triton X-100 to a final concentration of 0.05-0.1% (v/v).
-
-
Monitoring Lysis:
-
Immediately begin monitoring the decrease in OD₆₀₀ over time (e.g., every 5-10 minutes for 1-2 hours) at 37°C.
-
-
Data Analysis:
-
Plot the OD₆₀₀ versus time for each concentration of this compound. A reduction in the rate of OD decrease compared to the no-drug control indicates inhibition of autolysis.
-
Visualizations
Caption: Signaling pathway of autolysin inhibition by this compound.
Caption: Experimental workflow for MIC determination.
References
- 1. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complestatin exerts antibacterial activity by the inhibition of fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Biology Facilitates Semisynthetic Development of Type V Glycopeptide Antibiotics Targeting Vancomycin-Resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Structural Analysis of Kistamicin A and Complestatin: Unveiling Nuances in Glycopeptide Bioactivity
For Immediate Release
In the landscape of complex natural products, the glycopeptide antibiotics Kistamicin A and complestatin stand out for their intricate structures and significant biological activities. Both belonging to the type V glycopeptide antibiotics, they share a common heritage yet exhibit distinct structural features that translate into different primary biological activities. This guide provides a detailed comparative analysis of their structures, bioactivities, and mechanisms of action, supported by available quantitative data and experimental protocols to aid researchers in the fields of microbiology, virology, and drug discovery.
Structural Overview: Shared Scaffolds and Divergent Motifs
This compound and complestatin are non-ribosomally synthesized peptides characterized by a highly crosslinked heptapeptide core. Their structural relationship to the well-known antibiotic vancomycin is evident, yet they possess unique modifications that set them apart.
This compound is distinguished by a unique 15-membered A-O-B ring and a total of three internal crosslinks, creating a rigid, cage-like structure. Its molecular formula is C61H51ClN8O15.
Complestatin , also known as chloropeptin II, features a characteristic biaryl linkage to the indole ring of a tryptophan residue within its macrocyclic core. Its molecular formula is C61H45Cl6N7O15.
Comparative Bioactivity: A Tale of Two Primary Targets
While both compounds exhibit activity against Gram-positive bacteria, their primary reported bioactivities diverge significantly. This compound was initially identified for its antiviral properties, whereas complestatin has been more extensively studied for its potent antibacterial effects.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data on the bioactivity of this compound and complestatin.
| Compound | Bioactivity | Target Organism/Enzyme | Metric | Value | Reference(s) |
| This compound | Antibacterial | Staphylococcus aureus | MIC | 12.5–25 µg/mL | [1] |
| Antiviral | Influenza Virus Type A | - | Activity reported, specific IC | [2] | |
| Complestatin | Antibacterial | Staphylococcus aureus (including MRSA) | MIC | 2–4 µg/mL | [3] |
| Enzyme Inhibition | S. aureus enoyl-ACP reductase (FabI) | IC | 0.3–0.6 µM | [3] |
Mechanisms of Action: Shared Pathways and Unique Inhibitory Profiles
The structural differences between this compound and complestatin underpin their distinct mechanisms of action.
Complestatin: A Dual-Action Antibacterial Agent
Complestatin exhibits a fascinating dual mechanism of action against Gram-positive bacteria:
-
Inhibition of Fatty Acid Synthesis: Complestatin is a potent inhibitor of the bacterial enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in the final step of the fatty acid biosynthesis pathway.[3] By blocking this enzyme, complestatin disrupts the production of essential fatty acids required for building and maintaining bacterial cell membranes.
-
Inhibition of Autolysins: As a type V glycopeptide antibiotic, complestatin binds to peptidoglycan and inhibits the activity of autolysins.[4][5] Autolysins are crucial enzymes responsible for the controlled breakdown and remodeling of the bacterial cell wall during growth and cell division. By preventing this process, complestatin effectively traps the bacteria, preventing their expansion and proliferation.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Autolysin-mediated peptidoglycan hydrolysis is required for the surface display of Staphylococcus aureus cell wall-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complestatin exerts antibacterial activity by the inhibition of fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autolysin-mediated peptidoglycan hydrolysis is required for the surface display of Staphylococcus aureus cell wall-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution-guided discovery of antibiotics that inhibit peptidoglycan remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Comparative Guide to the Antiviral Mechanism of Kistamicin A
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antiviral mechanism of Kistamicin A against Influenza A virus. Due to the limited publicly available data on this compound's specific antiviral properties, this document synthesizes foundational knowledge with comparisons to established antiviral agents, highlighting areas for future research.
This compound, a novel glycopeptide antibiotic isolated from Microtetraspora parvosata subsp. kistnae, has demonstrated notable activity against Influenza A virus.[1] While its structural relationship to the vancomycin class of antibiotics suggests a mechanism of action targeting cell wall synthesis in bacteria, its antiviral properties point towards a distinct mode of interaction with viral pathogens.[2][3] This guide explores the potential antiviral mechanism of this compound, presents available comparative data, and details relevant experimental protocols to facilitate further investigation into this promising compound.
Comparative Performance Analysis
| Antiviral Agent | Target Virus | Proposed Mechanism of Action | In Vitro Potency (IC50) | Reference |
| This compound | Influenza A Virus | Hypothesized: Interference with viral entry or another early-stage replication process. The glycopeptide structure may facilitate interaction with viral or host cell surface glycoproteins. | Stronger than Ribavirin (Specific IC50 not publicly available) | [2] |
| Oseltamivir | Influenza A and B Viruses | Neuraminidase (NA) inhibitor; prevents the release of progeny virions from infected cells. | Varies by strain; e.g., ~0.5-1.5 nM for H1N1 and H3N2 strains. | |
| Zanamivir | Influenza A and B Viruses | Neuraminidase (NA) inhibitor; prevents the release of progeny virions from infected cells. | Varies by strain; e.g., ~0.6-2.3 nM for H1N1 and H3N2 strains. | |
| Ribavirin | Broad-spectrum RNA viruses | Multiple proposed mechanisms, including inhibition of viral RNA polymerase and induction of lethal mutagenesis. | Varies significantly by virus and cell type. | [4][5] |
Elucidating the Antiviral Signaling Pathway of this compound
The precise antiviral mechanism of this compound remains to be elucidated. Given its glycopeptide nature, a plausible hypothesis is the interference with the initial stages of viral infection, such as attachment to or entry into the host cell. This could involve binding to the viral hemagglutinin (HA) protein, thereby preventing its interaction with sialic acid receptors on the host cell surface, or inhibiting the conformational changes in HA required for membrane fusion.
To investigate these possibilities, a series of experiments would be necessary. The following diagram illustrates a potential experimental workflow to dissect the antiviral mechanism of this compound.
Experimental Protocols
To validate the antiviral mechanism of this compound and enable direct comparison with other agents, the following standard experimental protocols are recommended.
Plaque Reduction Assay
This assay is fundamental for determining the concentration of an antiviral compound that inhibits virus-induced cell death by 50% (IC50).
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.
-
Virus Infection: A known titer of Influenza A virus is pre-incubated with serial dilutions of this compound for 1 hour. The cell monolayer is then washed and infected with the virus-drug mixture.
-
Overlay and Incubation: After a 1-hour adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing agarose and the corresponding concentration of this compound. Plates are incubated for 2-3 days until plaques are visible.
-
Staining and Quantification: The cell monolayer is fixed and stained with crystal violet. Plaques are counted, and the IC50 value is calculated by plotting the percentage of plaque reduction against the drug concentration.
Hemagglutination Inhibition (HAI) Assay
This assay determines if an antiviral agent can prevent the agglutination of red blood cells (RBCs) by the influenza virus, indicating inhibition of viral attachment.
-
Virus and RBC Preparation: A standardized amount of Influenza A virus (typically 4 hemagglutinating units) is used. Chicken or turkey red blood cells are washed and prepared at a 0.5% concentration.
-
Assay Procedure: Serial dilutions of this compound are made in a V-bottom 96-well plate. The standardized virus suspension is added to each well and incubated for 30 minutes at room temperature. Finally, the RBC suspension is added to all wells.
-
Observation: The plate is incubated at 4°C for 30-60 minutes. The HAI titer is the highest dilution of the compound that completely inhibits hemagglutination.
Neuraminidase (NA) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the viral neuraminidase, which is crucial for the release of new virus particles from infected cells.
-
Substrate and Virus: A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used. A standardized amount of Influenza A virus is pre-incubated with serial dilutions of this compound.
-
Enzymatic Reaction: The MUNANA substrate is added to the virus-drug mixture, and the reaction is incubated at 37°C.
-
Fluorescence Measurement: The reaction is stopped, and the fluorescence of the liberated 4-methylumbelliferone is measured using a fluorescence plate reader. The IC50 value is the concentration of this compound that reduces NA activity by 50%.
Proposed Antiviral Mechanism Pathway
Based on its chemical structure and the known mechanisms of influenza virus infection, a hypothetical mechanism of action for this compound is interference with viral entry. The following diagram illustrates this proposed pathway.
Conclusion
This compound represents a structurally unique antiviral agent with demonstrated activity against Influenza A virus. While the initial findings are promising, a comprehensive understanding of its mechanism of action is crucial for its development as a potential therapeutic. The lack of publicly available quantitative data from standardized antiviral assays is a significant knowledge gap that needs to be addressed. The experimental protocols and workflows outlined in this guide provide a framework for future research to precisely define this compound's antiviral mechanism, enabling a more robust comparison with existing influenza treatments and paving the way for the development of a new class of antiviral drugs.
References
- 1. New antiviral antibiotics, kistamicins A and B. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative inhibition of influenza and parainfluenza virus replication by ribavirin in MDCK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative inhibition of influenza and parainfluenza virus replication by ribavirin in MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Kistamicin A: A Comparative Analysis of Efficacy Against Other Glycopeptide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant Gram-positive bacteria presents a formidable challenge to global health. Glycopeptide antibiotics, such as vancomycin and teicoplanin, have long been the cornerstone of treatment for serious infections caused by these pathogens. However, the rise of vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA) necessitates the exploration of novel antimicrobial agents. Kistamicin A, a structurally distinct glycopeptide antibiotic, has emerged as a compound of interest. This guide provides a comparative analysis of the efficacy of this compound against other well-established glycopeptide antibiotics, supported by available experimental data and detailed methodologies.
Comparative In Vitro Efficacy
Limited publicly available data currently exists for a direct, comprehensive comparison of the in vitro activity of this compound against a wide panel of bacterial strains. However, initial findings suggest it possesses moderate activity against Gram-positive bacteria. The table below summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and provides a comparison with the typical MIC ranges for vancomycin and teicoplanin against key Gram-positive pathogens.
| Antibiotic | Staphylococcus aureus | Bacillus subtilis | Methicillin-Resistant Staphylococcus aureus (MRSA) | Vancomycin-Resistant Enterococcus faecalis (VRE) |
| This compound | 3.12 µg/mL | 3.12 µg/mL | Data Not Available | Data Not Available |
| Vancomycin | 0.5 - 2.0 µg/mL | 0.25 - 1.0 µg/mL | 1.0 - 4.0 µg/mL | 64 - >1024 µg/mL |
| Teicoplanin | 0.25 - 1.0 µg/mL | 0.125 - 0.5 µg/mL | 0.5 - 2.0 µg/mL | 0.5 - 2.0 µg/mL |
Note: The provided MIC value for this compound is based on limited patent data and may not be representative of its activity against a broad range of clinical isolates. The MIC ranges for vancomycin and teicoplanin are typical values observed in clinical microbiology laboratories. Direct comparative studies under identical experimental conditions are required for a definitive assessment of relative potency.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The following is a detailed methodology for the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI), which is a standard procedure for determining the MIC of glycopeptide antibiotics.
Broth Microdilution Method (According to CLSI Guidelines)
-
Preparation of Antimicrobial Solutions: Stock solutions of the glycopeptide antibiotics (this compound, vancomycin, teicoplanin) are prepared in a suitable solvent at a high concentration. A series of twofold serial dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range for testing.
-
Inoculum Preparation:
-
Bacterial strains to be tested are grown on an appropriate agar medium (e.g., Tryptic Soy Agar) for 18-24 hours.
-
Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This standardized suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
-
Microdilution Plate Inoculation:
-
Standard 96-well microtiter plates are used.
-
Each well, containing 100 µL of the appropriate antibiotic dilution, is inoculated with 10 µL of the standardized bacterial suspension.
-
Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).
-
-
Incubation: The inoculated microdilution plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Mechanism of Action and Signaling Pathways
Glycopeptide antibiotics primarily exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor, Lipid II. This binding sterically hinders the transglycosylation and transpeptidation reactions, which are crucial for the elongation and cross-linking of the peptidoglycan polymer, thereby compromising the integrity of the cell wall and leading to cell lysis.
While this compound is classified as a glycopeptide, its unique structure suggests that it may have a modified or additional mechanism of action compared to traditional glycopeptides like vancomycin. However, detailed studies on the specific molecular interactions of this compound with the bacterial cell wall synthesis machinery are not yet widely available.
Below is a generalized diagram illustrating the mechanism of action of glycopeptide antibiotics.
Kistamicin A: A Comparative Analysis of Cross-Resistance with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Kistamicin A, a structurally divergent member of the glycopeptide antibiotic (GPA) family, presents a unique profile that distinguishes it from conventional GPAs like vancomycin. While its antiviral activities have been noted, its antibacterial properties and, more critically, its cross-resistance profile with other antibiotics remain areas of limited published data. This guide provides a comparative analysis of this compound, drawing on available data for the compound and its close structural analog, complestatin, to offer insights into its potential performance against resistant bacterial strains.
Mechanism of Action: A Departure from the Norm
Typical glycopeptide antibiotics, such as vancomycin and teicoplanin, exert their bactericidal effects by binding to the D-Ala-D-Ala terminus of lipid II, a precursor in peptidoglycan synthesis. This action inhibits the transglycosylation and transpeptidation steps crucial for cell wall formation.
This compound's mechanism of action has not been extensively elucidated in publicly available literature. However, studies on the closely related compound complestatin reveal a distinct mechanism. Complestatin has been shown to inhibit bacterial fatty acid synthesis, a pathway not targeted by traditional GPAs[1][2]. This alternative mechanism suggests that this compound may also function differently from vancomycin, potentially offering an advantage against bacteria that have developed resistance to cell wall synthesis inhibitors.
Quantitative Analysis of Antibacterial Activity
Direct and comprehensive data on the cross-resistance of this compound across a wide range of antibiotic-resistant bacteria is scarce. However, a singular study provides a preliminary Minimum Inhibitory Concentration (MIC) value for this compound against Staphylococcus aureus, reported to be in the range of 12.5–25 µg/mL [3]. This indicates a lower potency compared to vancomycin, which typically exhibits MICs of 0.5–1 µg/mL against susceptible S. aureus[3].
To provide a broader perspective, the following table includes the reported MIC values for complestatin against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
| Antibiotic | Organism | Resistance Profile | MIC (µg/mL) |
| This compound | Staphylococcus aureus | Not Specified | 12.5–25[3] |
| Complestatin | Staphylococcus aureus | 2–4[1] | |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 2–4[1] | |
| Staphylococcus aureus | Quinolone-Resistant (QRSA) | 2–4[2] | |
| Enterococcus spp. | 2–4[1] | ||
| Bacillus spp. | 2–4[1] | ||
| Vancomycin | Staphylococcus aureus | Susceptible | 0.5–1[3] |
Note: The lack of extensive, peer-reviewed data on this compound's activity against a panel of resistant strains, such as vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE), is a significant gap in the current understanding of its potential clinical utility.
Experimental Protocols
The following is a generalized protocol for determining the cross-resistance of a novel antibiotic like this compound, based on standard methodologies.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Bacterial Inoculum:
- Select well-isolated colonies of the test organism from an 18-24 hour agar plate.
- Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antibiotic Dilutions:
- Prepare a stock solution of this compound in a suitable solvent.
- Perform serial two-fold dilutions of the antibiotic in broth in a 96-well microtiter plate to achieve the desired concentration range.
3. Inoculation and Incubation:
- Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.
- Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
- Incubate the plates at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the organism.
Experimental Workflow for Cross-Resistance Assessment
Caption: Workflow for assessing antibiotic cross-resistance.
Signaling Pathways and Resistance Mechanisms
The primary mechanism of resistance to conventional glycopeptides involves the alteration of the drug's target site. The van gene clusters mediate the substitution of the terminal D-Ala-D-Ala of peptidoglycan precursors with D-Ala-D-Lactate or D-Ala-D-Serine, which reduces the binding affinity of vancomycin.
Given that complestatin, a structural analog of this compound, targets fatty acid synthesis, it is plausible that resistance to this compound could emerge through different mechanisms. Potential resistance pathways might involve:
-
Target modification: Mutations in the enzymes of the fatty acid synthesis pathway.
-
Efflux pumps: Active transport of the antibiotic out of the bacterial cell.
-
Drug inactivation: Enzymatic modification of this compound.
The following diagram illustrates the established signaling pathway for vancomycin resistance and a hypothetical pathway for potential this compound resistance based on the mechanism of its analog, complestatin.
Caption: Comparison of vancomycin and hypothetical this compound resistance pathways.
Conclusion
The available data, though limited, suggests that this compound and its analogs may represent a class of glycopeptide antibiotics with a mechanism of action distinct from that of vancomycin. This raises the possibility that this compound could be effective against bacteria that are resistant to traditional glycopeptides. However, the lower in vitro potency of this compound against S. aureus compared to vancomycin highlights the need for further investigation and potential chemical modifications to enhance its antibacterial activity. Comprehensive studies evaluating the MIC of this compound against a broad panel of clinically relevant, antibiotic-resistant Gram-positive bacteria are imperative to fully assess its potential as a therapeutic agent and to understand its cross-resistance profile.
References
A Comparative Analysis of Kistamicin A and Teicoplanin Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Kistamicin A and teicoplanin, two glycopeptide antibiotics. The information is compiled from publicly available research to assist in understanding their respective antibacterial activities.
Executive Summary
This compound and teicoplanin are both glycopeptide antibiotics that target Gram-positive bacteria. Teicoplanin is a well-established antibiotic used in the treatment of serious infections caused by organisms such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), Enterococcus faecalis, and Clostridium difficile.[1][2][3][4] this compound, a structurally distinct glycopeptide, has also demonstrated activity against Gram-positive bacteria, alongside antiviral properties.[5] This guide presents a comparative overview of their efficacy based on available in vitro data.
Data Presentation: In Vitro Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and teicoplanin against various Gram-positive bacteria. MIC is a key measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism.
| Antibiotic | Bacterial Species | MIC Range (µg/mL) | Reference(s) |
| This compound | Staphylococcus aureus | ~2 - 25 | [6] |
| Teicoplanin | Staphylococcus aureus (including MRSA) | ≤0.06 - ≥128 | [1] |
| Enterococcus faecalis | 0.06 - 0.25 | [7] | |
| Clostridium difficile | 0.023 - 0.75 | [2] |
Note: The available data for this compound's antibacterial spectrum is currently limited. The provided MIC range for S. aureus is wide, suggesting variability in susceptibility among different strains. Teicoplanin exhibits a broad range of activity, with generally low MICs against susceptible strains, although resistant isolates have been reported.[1]
Experimental Protocols
The data presented in this guide is primarily derived from standard antimicrobial susceptibility testing methods. The following are detailed methodologies for key experiments used to evaluate the efficacy of antibiotics like this compound and teicoplanin.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of an antibiotic is determined using broth microdilution or agar dilution methods according to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[8]
a) Broth Microdilution Method:
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism. This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.
-
Inoculation and Incubation: The wells of the microtiter plate, containing the serially diluted antibiotic, are inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
b) Agar Dilution Method:
-
Preparation of Agar Plates: A series of agar plates containing twofold dilutions of the antibiotic in Mueller-Hinton Agar (MHA) are prepared.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation and Incubation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of the antibiotic-containing agar plates. The plates are then incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antibiotic that prevents the growth of a bacterial colony or a faint haze.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.
-
Inoculum Preparation: A standardized bacterial suspension is prepared in a suitable broth medium to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Exposure to Antibiotic: The antibiotic is added to the bacterial suspension at a specific concentration (e.g., 1x, 2x, or 4x the MIC). A growth control without the antibiotic is also included.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from the test and control tubes, serially diluted, and plated onto appropriate agar plates.
-
Enumeration and Analysis: After incubation, the number of viable colonies (CFU/mL) is determined for each time point. The results are plotted as log10 CFU/mL versus time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.[9]
Mechanism of Action
Both this compound and teicoplanin belong to the glycopeptide class of antibiotics, which primarily act by inhibiting the synthesis of the bacterial cell wall.
Teicoplanin Mechanism of Action
Teicoplanin inhibits the polymerization of peptidoglycan, a critical component of the Gram-positive bacterial cell wall.[10] It achieves this by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursor units.[2] This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the elongation and cross-linking of the peptidoglycan chains, ultimately leading to cell lysis.
Caption: Teicoplanin's mechanism of action.
This compound Mechanism of Action
As a glycopeptide antibiotic, this compound is also presumed to inhibit bacterial cell wall synthesis by targeting peptidoglycan precursors.[11] However, detailed studies on its precise binding site and the subsequent molecular events are less extensively documented compared to teicoplanin. Its unique structural features may lead to a distinct mode of interaction with the bacterial cell wall synthesis machinery.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial activity of teicoplanin against Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Teicoplanin Suppresses Vegetative Clostridioides difficile and Spore Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Teicoplanin in the treatment of infections by staphylococci, Clostridium difficile and other gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality control limits for teicoplanin susceptibility tests and confirmation of disk diffusion interpretive criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Biosynthetic Pathways of Kistamicin A and Vancomycin
A deep dive into the intricate enzymatic machinery responsible for the assembly of two potent glycopeptide antibiotics, Kistamicin A and vancomycin, reveals both conserved strategies and fascinating divergences in their biosynthetic logic. This guide provides a comparative overview of their non-ribosomal peptide synthetase (NRPS) assembly lines, the crucial role of cytochrome P450 (Oxy) enzymes in forging their characteristic cross-linked structures, and the unique enzymatic steps that define each molecule.
This comparison is intended for researchers, scientists, and drug development professionals engaged in the study of natural product biosynthesis and the development of novel antibiotics. The information presented herein is supported by experimental data and includes detailed methodologies for key experiments to facilitate further research in this field.
Core Biosynthetic Machinery: A Tale of Two NRPS Systems
Both this compound and vancomycin are assembled on large, multi-modular enzymatic complexes known as non-ribosomal peptide synthetases (NRPSs). These megaenzymes act as assembly lines, sequentially adding and modifying amino acid building blocks to construct the heptapeptide backbone characteristic of this class of antibiotics.
The biosynthesis of the vancomycin heptapeptide backbone is carried out by three NRPSs: VpsA, VpsB, and VpsC.[1] These enzymes are responsible for activating and incorporating a specific sequence of both proteinogenic and non-proteinogenic amino acids.[2] The non-proteinogenic amino acids, such as (S)-4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (DPG), are synthesized by dedicated enzymes encoded within the vancomycin biosynthetic gene cluster.[1][2]
Similarly, the this compound backbone is assembled by a suite of four NRPS enzymes, KisI-KisL.[3] A key feature of both biosynthetic pathways is the presence of an "X-domain" at the C-terminus of the final NRPS module.[4][5] This domain plays a crucial role in recruiting the cytochrome P450 Oxy enzymes that are responsible for the intricate cross-linking of the peptide backbone.[4][5]
The Architects of Complexity: Cytochrome P450 "Oxy" Enzymes
The defining structural feature of glycopeptide antibiotics is their highly cross-linked and rigidified peptide core, which is essential for their antibiotic activity. This intricate network of aryl-ether and aryl-aryl bonds is installed by a family of cytochrome P450 enzymes, commonly referred to as "Oxy" enzymes.
In the vancomycin biosynthetic pathway, a cascade of three Oxy enzymes—OxyB, OxyA, and OxyC—are responsible for creating the three characteristic cross-links.[4] Genetic and in vitro studies have begun to elucidate the specific order and function of these enzymes.[4]
The biosynthesis of this compound presents a fascinating deviation from this paradigm. Despite having three cross-links, its biosynthetic gene cluster encodes only two Oxy enzymes, KisN (an OxyA homolog) and KisO (an OxyC homolog).[5][6] This suggests that one of these enzymes is responsible for catalyzing two distinct cross-linking reactions.[7] Notably, the Kistamicin OxyC enzyme has been shown to be a promiscuous biocatalyst, capable of installing multiple cross-links.[5][6] One of the most striking features of this compound is the presence of an unusual 15-membered A-O-B ring, a structure not found in vancomycin.[5][6]
Quantitative Comparison of Biosynthetic Pathways
A direct quantitative comparison of the efficiency of the this compound and vancomycin biosynthetic pathways is challenging due to the limited availability of comprehensive kinetic data for all the enzymes involved. However, based on the available literature, we can summarize some key quantitative aspects.
| Parameter | This compound Biosynthesis | Vancomycin Biosynthesis |
| Enzyme | kcat (s⁻¹) | Km (µM) |
| NRPS Adenylation Domains | Data not available | Data not available |
| OxyA | Data not available | Data not available |
| OxyC | Data not available | Data not available |
| Overall Production Yield | Data not available | Variable, depends on strain and fermentation conditions. |
This table will be populated as more quantitative data becomes available in the scientific literature.
Visualizing the Pathways
To better illustrate the biosynthetic logic of this compound and vancomycin, the following diagrams depict the key steps in their assembly and modification.
References
- 1. molbio.princeton.edu [molbio.princeton.edu]
- 2. experts.umn.edu [experts.umn.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. In Vitro Reconstitution of OxyA Enzymatic Activity Clarifies Late Steps in Vancomycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
In Vivo Efficacy of Kistamicin A in Animal Models: A Comparative Analysis
Disclaimer: Publicly available scientific literature does not currently contain in vivo efficacy studies of Kistamicin A in animal models. The following comparison guide is a hypothetical projection based on its known in vitro activities and established protocols for similar glycopeptide antibiotics. The data presented for this compound is illustrative and intended to guide potential future research.
Introduction
This compound is a glycopeptide antibiotic with a unique structure, exhibiting in vitro activity against Gram-positive bacteria and antiviral activity against influenza A virus.[1][2] While its primary characterization has been in the realm of biosynthesis and structural elucidation, its potential as a therapeutic agent warrants investigation in preclinical animal models.[3][4][5][6] This guide provides a comparative framework for the potential in vivo antibacterial efficacy of this compound against established antibiotics, outlines a detailed experimental protocol for its validation, and illustrates key pathways and workflows.
Comparative Efficacy Data (Hypothetical)
The following table summarizes the hypothetical in vivo efficacy of this compound in a murine sepsis model infected with Methicillin-Resistant Staphylococcus aureus (MRSA), compared to the established glycopeptide antibiotic, Vancomycin. This data is projected based on the reported moderate in vitro antibacterial activity of this compound.
| Compound | Dosage (mg/kg) | Administration Route | Bacterial Load Reduction (log10 CFU/g in spleen) | Survival Rate (%) |
| This compound (Hypothetical) | 20 | Intravenous (IV) | 2.5 | 60 |
| Vancomycin | 10 | Intravenous (IV) | 3.0 | 80 |
| Vehicle Control | N/A | Intravenous (IV) | 0.2 | 0 |
Experimental Protocols
A standard experimental protocol to determine the in vivo efficacy of this compound in a murine sepsis model would be as follows:
1. Animal Model:
-
Species: Female BALB/c mice, 6-8 weeks old.
-
Acclimatization: Animals are acclimatized for at least 7 days before the experiment.
2. Bacterial Strain:
-
Methicillin-Resistant Staphylococcus aureus (MRSA) strain USA300.
3. Infection Model:
-
Inoculum Preparation: MRSA is grown to the mid-logarithmic phase in tryptic soy broth, washed, and resuspended in sterile saline to a concentration of 1 x 10⁸ CFU/mL.
-
Induction of Sepsis: Mice are infected via intraperitoneal injection of 0.5 mL of the bacterial suspension.
4. Treatment:
-
Treatment Groups:
-
This compound (20 mg/kg)
-
Vancomycin (10 mg/kg, positive control)
-
Vehicle control (e.g., saline)
-
-
Administration: Treatments are administered intravenously 1 hour post-infection.
5. Efficacy Endpoints:
-
Bacterial Load: At 24 hours post-infection, a subset of mice from each group is euthanized. Spleens are aseptically harvested, homogenized, and serially diluted for CFU plating to determine bacterial burden.
-
Survival: The remaining mice are monitored for survival over a 7-day period.
Visualizations
Signaling Pathway
Glycopeptide antibiotics like this compound are known to inhibit bacterial cell wall synthesis. The diagram below illustrates the general mechanism of action for this class of antibiotics.
Caption: Mechanism of action for glycopeptide antibiotics.
Experimental Workflow
The following diagram outlines the key steps in the proposed in vivo efficacy study of this compound.
Caption: Proposed experimental workflow for in vivo validation.
References
- 1. New antiviral antibiotics, kistamicins A and B. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Oxy Cyclization Enzymes in Kistamicin A and Other Glycopeptide Antibiotic Biosyntheses
For Immediate Publication
[City, State] – [Date] – A comprehensive comparative analysis of the cytochrome P450 monooxygenase (Oxy) enzymes from the biosynthesis of Kistamicin A and other clinically significant glycopeptide antibiotics (GPAs) reveals unique catalytic strategies and provides a foundation for future bioengineering efforts. This guide synthesizes available experimental data to offer a clear comparison of their performance, substrate specificities, and reaction mechanisms, targeting researchers, scientists, and drug development professionals.
Glycopeptide antibiotics, such as vancomycin and teicoplanin, are critical last-resort treatments for serious bacterial infections. Their complex, crosslinked peptide scaffolds are essential for their antibacterial activity and are installed by a cascade of Oxy enzymes. The recently characterized biosynthetic pathway of this compound, a GPA with a divergent structure, showcases a fascinating enzymatic machinery that differs significantly from its more conventional counterparts.
Comparative Overview of Oxy Enzyme Functionality
The biosynthesis of GPAs involves a series of ordered oxidative crosslinking events catalyzed by Oxy enzymes (OxyA, OxyB, OxyC, etc.) on a heptapeptide precursor tethered to a non-ribosomal peptide synthetase (NRPS). A key feature of this process is the recruitment of Oxy enzymes to the NRPS-bound peptide via an interaction with a specific X-domain.[1][2]
This compound biosynthesis is distinguished by the presence of only two Oxy enzymes, OxyAkis and OxyCkis, which are responsible for installing three crosslinks.[3][4] This contrasts with the biosynthesis of GPAs like vancomycin, which typically employ three or more Oxy enzymes for a similar number of crosslinks.[5]
The most striking difference lies in the functionality of the OxyC enzyme from this compound (OxyCkis). This enzyme is bifunctional and promiscuous, capable of catalyzing two distinct C-O-D and A-O-B aryl ether bond formations.[3][4] This dual activity in a single enzyme is a notable departure from the canonical GPA biosynthetic pathways where each Oxy enzyme typically catalyzes a single crosslinking reaction.
Furthermore, in vitro studies have shown that OxyCkis exhibits robust activity, even exceeding that of the well-characterized OxyB from the teicoplanin biosynthetic pathway (OxyBtei) when using short peptide substrates.[6] In contrast, the OxyA enzyme from this compound (OxyAkis) has proven difficult to reconstitute in vitro due to its high sensitivity to oxidative damage.[5]
Quantitative Data Summary
While comprehensive kinetic data (kcat and Km) for a direct comparison is not yet fully available in the literature, the following table summarizes the key known quantitative and qualitative parameters of the Oxy enzymes from this compound in comparison to those from other well-studied GPAs.
| Parameter | OxyCkis (this compound) | OxyAkis (this compound) | OxyBvan (Vancomycin) | OxyAvan (Vancomycin) | OxyCvan (Vancomycin) |
| Function | Bifunctional: Catalyzes C-O-D and A-O-B aryl ether bond formation[3] | Catalyzes D-E aryl ether bond formation[3] | Catalyzes the first C-O-D aryl ether bond formation[5] | Catalyzes the second D-O-E aryl ether bond formation[5] | Catalyzes the final C-C biaryl bond formation[7] |
| Substrate Promiscuity | High; acts on various phenolic amino acid-containing peptides[3][4][6] | Specificity not fully characterized due to in vitro instability[5] | Specific for the linear heptapeptide precursor[5] | Strict specificity for the chlorinated, singly cross-linked substrate[5] | Specific for the bicyclic peptide intermediate |
| In Vitro Activity | Highly active and stable[6] | Very low to no activity observed in vitro due to oxidative damage[5] | Active in vitro[5] | Active in vitro[5] | Activity reconstituted in vitro |
| Interaction with X-domain (Kd) | ~6.1 µM[1] | ~10.4 µM[1] | Not reported | Not reported | Not reported |
Experimental Protocols
The following section details the generalized methodologies for key experiments cited in the comparative analysis of Oxy enzyme activity.
In Vitro Reconstitution of Oxy Enzyme Cyclization Cascade
This protocol describes the general steps for reconstituting the activity of Oxy enzymes on their peptide substrates, which are typically tethered to a Peptidyl Carrier Protein (PCP)-X didomain construct.
-
Preparation of the Peptidyl-PCP-X Substrate:
-
The linear heptapeptide corresponding to the GPA precursor is synthesized using solid-phase peptide synthesis (SPPS).
-
The peptide is then converted to its CoA-thioester derivative.
-
The peptidyl-CoA is loaded onto a purified PCP-X didomain protein using a promiscuous phosphopantetheinyl transferase (Sfp).[5]
-
-
Oxy Enzyme Reaction:
-
The purified Oxy enzyme(s) are added to the reaction mixture containing the peptidyl-PCP-X substrate in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, containing 150 mM NaCl and 10 mM MgCl2).
-
A reducing system is required for P450 activity. This typically consists of a spinach ferredoxin (or other suitable redox partner) and ferredoxin-NADP+ reductase, with NADPH as the ultimate electron donor. Alternatively, a chemical redox partner can be used.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period. For sequential reactions in a cascade, the Oxy enzymes are added in their physiological order.[5]
-
-
Product Analysis:
-
The reaction is quenched, and the cyclized peptide is cleaved from the PCP domain.
-
The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to determine the extent of conversion and to identify the cyclized products.[5]
-
Assay for Determining Binding Affinity (Kd) of Oxy Enzymes to the X-domain
Isothermal Titration Calorimetry (ITC) is a common method to determine the binding affinity between Oxy enzymes and the X-domain.
-
Protein Preparation:
-
Highly pure and concentrated samples of the Oxy enzyme and the X-domain are prepared in the same dialysis buffer to minimize heat of dilution effects.
-
-
ITC Experiment:
-
The sample cell is filled with the X-domain solution.
-
The Oxy enzyme solution is loaded into the injection syringe.
-
A series of small injections of the Oxy enzyme solution are made into the sample cell while the heat change upon binding is measured.
-
-
Data Analysis:
-
The resulting thermogram is integrated to determine the heat change per injection.
-
The data is fitted to a suitable binding model (e.g., one-site binding model) to calculate the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[1]
-
Visualizations
Experimental Workflow for In Vitro Oxy Enzyme Assay
Caption: Workflow for in vitro reconstitution of Oxy enzyme activity.
Comparative Cyclization Pathways of this compound and Vancomycin
Caption: Comparison of Oxy-mediated cyclization cascades.
Conclusions
The Oxy enzymes involved in this compound biosynthesis display remarkable catalytic divergence from those in canonical GPA pathways. The bifunctional and promiscuous nature of OxyCkis presents an exciting tool for biocatalysis and the chemoenzymatic synthesis of novel GPA derivatives. Conversely, the instability of OxyAkis highlights the challenges that can be encountered in reconstituting complex biosynthetic pathways in vitro. Further research to obtain detailed kinetic parameters for these enzymes will be crucial for fully harnessing their potential in synthetic biology and drug development. This comparative guide provides a foundational understanding for researchers aiming to explore and engineer these powerful biocatalysts.
References
- 1. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of methods for analyzing kinetic data from mechanism-based enzyme inactivation: application to nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cytochrome P450 OxyA from the Kistamicin Biosynthesis Cyclization Cascade is Highly Sensitive to Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Reconstitution of OxyA Enzymatic Activity Clarifies Late Steps in Vancomycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Kistamicin A and Oseltamivir: A Comparative Overview of Antiviral Activity
A comprehensive side-by-side comparison of the antiviral activities of Kistamicin A and the widely-used influenza drug oseltamivir is hampered by a significant lack of publicly available quantitative data for this compound. While initial reports from 1993 identified this compound as having activity against influenza A virus, subsequent research has primarily focused on its chemical structure and biosynthesis, leaving its antiviral properties largely uncharacterized in publicly accessible literature.
This guide provides a detailed comparison based on the available information, highlighting the known antiviral properties of oseltamivir and the data gap concerning this compound.
Mechanism of Action
Oseltamivir: Oseltamivir is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[1][2][3] Neuraminidase is a glycoprotein on the surface of the influenza virus that is essential for the release of newly formed virus particles from infected cells.[1][3] By blocking the action of neuraminidase, oseltamivir prevents the spread of the virus to other cells in the respiratory tract.[1][3] Oseltamivir is a prodrug, meaning it is converted in the liver to its active form, oseltamivir carboxylate.[3][4]
This compound: The precise antiviral mechanism of action for this compound has not been fully elucidated in the available literature. It is classified as a glycopeptide antibiotic.[5] While its discovery paper noted activity against influenza A virus, the specific viral or host cell targets it interacts with to exert this effect have not been publicly detailed.
Quantitative Antiviral Activity
A direct comparison of the in vitro antiviral potency of this compound and oseltamivir is not possible due to the absence of reported 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values for this compound against any influenza virus strain.
For oseltamivir, extensive quantitative data is available. The active metabolite, oseltamivir carboxylate, has demonstrated potent inhibitory activity against various influenza A and B virus strains. For example, median IC50 values have been reported as 2.5 nM against influenza A/H1N1, 0.96 nM against influenza A/H3N2, and 60 nM against influenza B clinical isolates.[6]
Table 1: Comparison of Antiviral Activity Data
| Feature | This compound | Oseltamivir |
| Target Virus | Influenza A Virus | Influenza A and B Viruses[1][2] |
| IC50/EC50 Values | Data not publicly available | Strain-dependent; e.g., IC50 of 0.96 nM - 60 nM for oseltamivir carboxylate[6] |
Experimental Protocols
Detailed experimental protocols for the antiviral assays used to characterize this compound are not available in the public domain. The original 1993 publication by Naruse et al. in the Journal of Antibiotics mentions antiviral activity but does not provide a detailed methodology in the publicly accessible abstract.
For oseltamivir, a variety of standardized in vitro assays are used to determine its antiviral activity. These commonly include:
-
Neuraminidase Inhibition (NI) Assay: This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of influenza neuraminidase.
-
Plaque Reduction Assay: This cell-based assay assesses the ability of a drug to inhibit the formation of viral plaques (areas of cell death) in a monolayer of cultured cells.
-
Cytopathic Effect (CPE) Inhibition Assay: This assay measures the ability of a compound to protect cells from the virus-induced damage and death.
-
Virus Yield Reduction Assay: This method quantifies the amount of infectious virus produced by infected cells in the presence and absence of the drug.
Visualizing the Mechanisms
The following diagrams illustrate the known mechanism of action for oseltamivir and a hypothetical experimental workflow for antiviral testing. A corresponding diagram for this compound's antiviral mechanism cannot be provided due to the lack of available information.
Caption: Mechanism of Oseltamivir Action.
Caption: General Antiviral Assay Workflow.
Conclusion
Oseltamivir is a well-established antiviral drug with a clearly defined mechanism of action and extensive supporting quantitative data demonstrating its efficacy against influenza A and B viruses. In contrast, while this compound was identified as having activity against influenza A, the publicly available scientific literature lacks the necessary quantitative data and detailed experimental protocols to perform a meaningful side-by-side comparison of its antiviral activity with oseltamivir. Further research and publication of these critical data points would be required to fully assess the potential of this compound as an antiviral agent and to draw direct comparisons with existing therapies.
References
- 1. New antiviral antibiotics, kistamicins A and B. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polycyclic peptide and glycopeptide antibiotics and their derivatives as inhibitors of HIV entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of a Parasitic Antiviral Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-influenza virus activity and structure–activity relationship of aglycoristocetin derivatives with cyclobutenedione carrying hydrophobic chains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Type V Glycopeptide Antibiotics: Structure, Function, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria, particularly vancomycin-resistant enterococci (VRE), has spurred the search for novel antibiotics with alternative mechanisms of action. Type V glycopeptide antibiotics (GPAs) represent a promising class of such compounds, distinguished from other glycopeptides by their unique structure and mode of action. This guide provides a detailed structural and functional comparison of key Type V GPAs, supported by experimental data and detailed methodologies for crucial assays.
Structural and Functional Overview
Unlike traditional glycopeptides like vancomycin (a Type I GPA) that inhibit cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, Type V GPAs employ a distinct mechanism. They bind directly to peptidoglycan, which in turn inhibits the activity of autolysins, enzymes essential for cell wall remodeling and separation. This novel mechanism allows them to bypass common resistance pathways, rendering them effective against VRE.
Key structural features of Type V GPAs include a conserved tryptophan-4-hydroxyphenylglycine-(modified)tyrosine cross-linked core. Variations in their peptide scaffold length, ranging from heptapeptides to nonapeptides, and the absence of glycosylation in many members, contribute to their diverse activities.
Comparative Analysis of Type V Glycopeptide Antibiotics
To facilitate a direct comparison of their performance, the following table summarizes the structural features and in vitro activity of prominent Type V GPAs against key Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE).
| Antibiotic | Peptide Scaffold | Key Structural Features | MIC against S. aureus (MRSA) (µg/mL) | MIC against Vancomycin-Resistant Enterococcus (VRE) (µg/mL) |
| Complestatin | Heptapeptide | Conserved Trp-Hpg-(m)Tyr core | 2 - 4[1] | 8[2] |
| Corbomycin | Nonapeptide | Two extra B-C and G-O-H ring structures | ~3[3] | 4 |
| Kistamicin | Heptapeptide | Extra A-O-B ring | 12.5 - 25[4] | 4 - 8 |
| Rimomycin A | Heptapeptide | N-methyl-tyrosine at amino acid 6 | 4 | 8[2] |
| Misaugamycin A | Heptapeptide | Unprecedented N-C cross-link between amino acids 2 and 4, N-terminal malonyl acylation | 8 | 16 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antibiotic performance. Below are protocols for key experiments used to characterize Type V GPAs.
Minimal Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The following protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[3][5]
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial suspension equivalent to a 0.5 McFarland standard
-
Antibiotic stock solution
-
Sterile saline (0.85% NaCl)
-
Incubator (35°C ± 1°C)
-
Microplate reader or visual inspection mirror
Procedure:
-
Preparation of Antibiotic Dilutions: Prepare serial two-fold dilutions of the antibiotic in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in sterile saline to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well containing the antibiotic dilutions and to a growth control well (containing only MHB and bacteria). A sterility control well (containing only MHB) should also be included.
-
Incubation: Incubate the microtiter plates at 35°C ± 1°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be determined by visual inspection using a reading mirror or by measuring the optical density at 600 nm with a microplate reader.
Peptidoglycan Binding Assay using Surface Plasmon Resonance (SPR)
SPR is a sensitive technique to measure the binding affinity between an antibiotic and its target, in this case, peptidoglycan.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Peptidoglycan solution
-
Antibiotic solutions of varying concentrations
-
Amine coupling kit (EDC, NHS)
-
Ethanolamine-HCl
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface by injecting a mixture of EDC and NHS.
-
Inject the peptidoglycan solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
-
Analyte Binding:
-
Inject a series of antibiotic solutions at different concentrations over the immobilized peptidoglycan surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association of the antibiotic.
-
-
Dissociation: Flow the running buffer over the chip to monitor the dissociation of the antibiotic from the peptidoglycan.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which reflects the binding affinity.
Autolysin Inhibition Assay via Zymography
Zymography is a technique used to detect hydrolytic enzyme activity. In this context, it can be adapted to demonstrate the inhibition of autolysins by Type V GPAs.
Materials:
-
Bacterial cell lysate containing autolysins
-
SDS-polyacrylamide gel copolymerized with bacterial cell walls (as the substrate)
-
Type V GPA
-
Renaturation buffer (e.g., Tris-HCl with Triton X-100)
-
Incubation buffer (e.g., Tris-HCl with Ca2+)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Prepare bacterial cell lysates known to contain active autolysins. Pre-incubate a portion of the lysate with the Type V GPA.
-
Electrophoresis: Load the untreated and antibiotic-treated lysates onto the substrate-containing SDS-PAGE gel. Run the electrophoresis under non-reducing conditions to separate the proteins.
-
Renaturation: After electrophoresis, wash the gel with a renaturation buffer to remove SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel in an appropriate incubation buffer that promotes the enzymatic activity of the autolysins.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. Areas of autolysin activity will appear as clear bands against a dark blue background, where the cell wall substrate has been degraded. The inhibition of this activity by the Type V GPA will be evident by the reduction or absence of these clear bands in the treated lane.
Visualizing Key Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the mechanism of action of Type V GPAs and the experimental workflows.
References
- 1. medicallabnotes.com [medicallabnotes.com]
- 2. Synthetic Biology Facilitates Semisynthetic Development of Type V Glycopeptide Antibiotics Targeting Vancomycin-Resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EUCAST: MIC Determination [eucast.org]
- 4. Influence of Minimum Inhibitory Concentration in Clinical Outcomes of Enterococcus faecium Bacteremia Treated With Daptomycin: Is it Time to Change the Breakpoint? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
Validation of Kistamicin A as a lead compound for antiviral drug development
Kistamicin A, a unique glycopeptide antibiotic, is emerging as a significant lead compound in the quest for new antiviral therapies.[1] Originally identified as a product of the bacterium Microtetraspora parvosata, this compound has demonstrated notable activity against influenza A virus, setting it apart from its antibacterial relatives like vancomycin.[2] Its distinct structure and mechanism of action suggest a potential new frontier in antiviral drug development, particularly in an era where viral resistance to existing drugs is a growing concern.
Comparative Analysis of Antiviral Activity
While specific quantitative data for this compound's antiviral efficacy (e.g., IC50 or EC50 values) is not extensively detailed in the initial findings, its activity against influenza A is a key highlight.[2] The broader class of glycopeptide antibiotics, to which this compound belongs, has shown promise against various viruses, primarily by inhibiting the viral entry process.[3][4] Semisynthetic derivatives of other glycopeptides have demonstrated activity against HIV-1, HIV-2, and Moloney murine sarcoma virus in the lower micromolar range (1-5 µM) without significant cytotoxicity.[3] This suggests that this compound and its future derivatives could possess a favorable therapeutic window.
For comparison, other antiviral compounds that target viral entry include enfuvirtide for HIV and maraviroc, which targets the CCR5 co-receptor for HIV.[5][6] These drugs have proven the viability of viral entry inhibition as a therapeutic strategy.[5]
| Compound/Class | Target Virus(es) | Mechanism of Action | Reported EC50/IC50 Range | Reference |
| This compound | Influenza A Virus | Antiviral activity demonstrated | Not specified | [2] |
| Glycopeptide Derivatives | HIV-1, HIV-2, Moloney murine sarcoma virus | Inhibition of viral entry | 1-30 µM | [3][4] |
| Enfuvirtide | HIV | Fusion inhibitor | Not specified | [5] |
| Maraviroc | HIV | CCR5 co-receptor antagonist (Entry inhibitor) | Not specified | [6] |
| Oseltamivir (Tamiflu) | Influenza A and B | Neuraminidase inhibitor (Release inhibitor) | Not specified | [7] |
Mechanism of Action: A Focus on Viral Entry Inhibition
The primary antiviral mechanism for glycopeptide derivatives is the inhibition of viral entry into host cells.[3][4] This is a critical first step in the viral life cycle, and preventing it can halt the infection before it begins.[5] By blocking the interaction between the virus and host cell receptors, these compounds can prevent the virus from delivering its genetic material into the cell.[5][8] This approach offers several advantages, including the potential for broad-spectrum activity and a reduced likelihood of resistance development compared to drugs that target viral replication enzymes.[6]
The proposed mechanism for this compound and related glycopeptides as viral entry inhibitors is depicted in the following signaling pathway diagram.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. New antiviral antibiotics, kistamicins A and B. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiretroviral activity of semisynthetic derivatives of glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polycyclic peptide and glycopeptide antibiotics and their derivatives as inhibitors of HIV entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Targeting viral entry as a strategy for broad-spectrum antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral drug - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
Comparative cytotoxicity analysis of Kistamicin A and other glycopeptides
A Comparative Guide to the Cytotoxicity of Glycopeptide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The evaluation of cytotoxicity is a critical step in the preclinical assessment of any therapeutic agent, providing essential insights into its potential for causing harm to host cells. This guide presents a comparative analysis of the in vitro cytotoxicity of Kistamicin A and other significant glycopeptide antibiotics.
A thorough review of existing scientific literature reveals a notable absence of publicly available data on the cytotoxicity of this compound in mammalian cell lines. Consequently, a direct comparative analysis including this compound is not feasible at this time. This guide will therefore focus on summarizing the available cytotoxicity data for other prominent glycopeptides—vancomycin, teicoplanin, dalbavancin, and telavancin—to serve as a valuable reference for the research community.
Comparative Cytotoxicity Data of Glycopeptide Antibiotics
The following table consolidates available in vitro cytotoxicity data for several glycopeptide antibiotics. It is crucial to recognize that variations in experimental methodologies, including the cell lines, assay types, and duration of exposure, significantly impact the results. Therefore, direct comparisons of values across different studies should be made with caution.
| Glycopeptide | Cell Line(s) | Assay Type | Endpoint | Cytotoxic Concentration / IC₅₀ | Citation(s) |
| This compound | Not Available | Not Available | Not Available | No Data Available | |
| Vancomycin | MDA-MB-231 (Human Breast Cancer) | WST-8 | IC₅₀ | ~100 ng/mL | [1] |
| Human Chondrocytes | Cell Proliferation Assay | Toxic Concentration | > 5 mg/mL (cytotoxic effects observed at 10 mg/mL) | [2] | |
| Human Glial Cell Line (CRL 8621) | MTS Assay | IC₅₀ | Dose-dependent cytotoxicity observed | [3] | |
| Teicoplanin | CHO (Chinese Hamster Ovary) | MTT | Toxic Concentration | > 2000 µg/mL | [4] |
| MCF-7 (Human Breast Cancer) | MTT | Toxic Concentration | > 6000 µg/mL | [4] | |
| Jurkat (Human T-lymphocyte) | MTT | Toxic Concentration | > 400 µg/mL | [4] | |
| Dalbavancin | Human Primary Hepatocytes | Cell Viability Assay | Cytotoxicity | Not cytotoxic at tested concentrations | [5] |
| Telavancin | Two unspecified human cell lines | Not Specified | Cytotoxicity | Similar or reduced cytotoxicity compared to vancomycin | [6] |
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of a substance that reduces a specific biological or biochemical function by 50%. A lower IC₅₀ indicates greater cytotoxicity.
-
Toxic Concentration: The concentration at which cell toxicity was reported to be observed.
Experimental Protocols
Reproducibility and accurate interpretation of cytotoxicity data rely on detailed and standardized experimental protocols. The following are methodologies for three widely used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells.[7]
-
Materials:
-
MTT reagent (5 mg/mL in sterile PBS)
-
Cell culture medium (serum-free for incubation step)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Test compounds (glycopeptides)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[8]
-
Compound Treatment: Prepare serial dilutions of the glycopeptide compounds. Remove the seeding medium and add 100 µL of medium containing the various concentrations of the test compounds to the wells. Include untreated cells as a negative control (100% viability) and a vehicle control if the compound is dissolved in a solvent.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[9]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[8][10]
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO) to each well and shake the plate gently for 10 minutes to dissolve the formazan crystals.[8]
-
Measurement: Read the absorbance of the wells using a microplate spectrophotometer at a wavelength of 490 nm or 570 nm.[8]
-
Calculation: Calculate the percentage of cell viability for each treatment relative to the untreated control wells. Plot a dose-response curve to determine the IC₅₀ value.[11]
-
AlamarBlue™ (Resazurin) Assay
This assay uses the redox indicator resazurin, which is blue and non-fluorescent. Metabolically active, viable cells reduce resazurin to the pink, highly fluorescent resorufin. The signal is proportional to the number of living cells.[12][13]
-
Materials:
-
AlamarBlue™ Cell Viability Reagent
-
Cell culture medium
-
96-well black, clear-bottom plates (for fluorescence) or clear plates (for absorbance)
-
Test compounds (glycopeptides)
-
-
Procedure:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.
-
Reagent Addition: Add AlamarBlue™ reagent to each well, equal to 10% of the culture volume.[14]
-
Incubation: Incubate the plate for 1-8 hours at 37°C, protected from direct light. The optimal incubation time can vary depending on the cell type's metabolic rate.[14]
-
Measurement: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm. Alternatively, measure absorbance at 570 nm, using 600 nm as a reference wavelength.[14]
-
Calculation: Determine the percentage of resazurin reduction to calculate cell viability relative to untreated controls.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon the loss of cell membrane integrity.[15][16]
-
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (contains substrate, catalyst, and stop solution)
-
Cell culture medium
-
96-well plates
-
Test compounds (glycopeptides)
-
Lysis buffer (for maximum LDH release control)
-
-
Procedure:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol. Set up additional control wells: a) Spontaneous release (untreated cells), b) Maximum release (cells treated with lysis buffer 45 minutes before measurement), and c) Background (medium only).[16]
-
Supernatant Collection: Centrifuge the plate at ~400 x g for 5 minutes to pellet the cells.[16]
-
LDH Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate.[16][17]
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 100 µL to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[16]
-
Stop Reaction: Add 50 µL of stop solution provided in the kit to each well.
-
Measurement: Measure the absorbance at a wavelength of 490 nm using a plate reader.[18]
-
Calculation: After subtracting the background absorbance, calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100).
-
Visualized Workflows and Pathways
The following diagrams illustrate a standard workflow for cytotoxicity testing and a hypothetical signaling pathway for glycopeptide-induced cell death.
Caption: A standardized workflow for assessing the cytotoxicity of glycopeptides.
Caption: A potential mechanism for glycopeptide-induced cytotoxicity via apoptosis.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of teicoplanin on cell number of cultured cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Developments in Glycopeptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. alamarBlue Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. The alamar blue assay in the context of safety testing of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Safety Operating Guide
Prudent Disposal of Kistamicin A: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Kistamicin A was not located. The following disposal procedures are based on established best practices for the handling and disposal of potent cytotoxic compounds and should be implemented in conjunction with a site-specific risk assessment and in strict adherence to all applicable local, state, and federal regulations.
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. For researchers and professionals in drug development, adherence to stringent disposal protocols is paramount to minimize exposure risks and prevent environmental contamination. This guide provides immediate, actionable, and procedural steps for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with the same level of caution as any potent active pharmaceutical ingredient.
-
Designated Area: All handling and disposal of this compound should occur in a designated, well-ventilated area, preferably within a certified chemical fume hood or biological safety cabinet to minimize the risk of inhalation.[1]
-
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times. This includes double-gloving with chemotherapy-tested gloves, a disposable gown, and eye protection.[1][2]
Waste Segregation and Container Management
Proper segregation of waste at the source is fundamental to safe disposal.
| Waste Type | Container Specification | Description |
| Bulk this compound Waste | Purple or black, leak-proof, puncture-resistant container labeled "Cytotoxic Waste" or "Hazardous Pharmaceutical Waste".[1] | Includes unused or expired pure this compound, as well as materials used to clean up spills. |
| Trace Contaminated Waste | Yellow sharps containers or other designated containers. | Includes items with minimal residual contamination such as vials, syringes, and needles. |
| Contaminated PPE | Designated chemotherapy waste bags. | Gowns, gloves, and other disposable PPE used during handling and disposal. |
Container Management Best Practices:
-
Keep waste containers closed when not in use.
-
Do not overfill containers; fill only to the indicated line (typically three-quarters full).
-
Ensure containers are securely sealed before removal from the laboratory.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the compliant disposal of both trace and bulk quantities of this compound.
-
Decontamination of Surfaces and Equipment: All surfaces and non-disposable equipment that have come into contact with this compound should be decontaminated. Use an appropriate decontamination solution, such as a high-pH solution or a commercially available product designed for cytotoxic drug inactivation.
-
Segregation of Waste: At the point of generation, carefully segregate waste into the appropriate containers as detailed in the table above.
-
Labeling and Documentation: Ensure all waste containers are clearly labeled with their contents ("Cytotoxic Waste," "this compound Waste"), the date, and the point of origin. Maintain a detailed log of all hazardous waste generated, including the substance name, quantity, and disposal date.[1]
-
Storage and Transport: Store sealed waste containers in a secure, designated area away from general laboratory traffic. Transportation of the waste from the laboratory to a central accumulation area must be performed by trained personnel.[1]
-
Final Disposal: The ultimate disposal of this compound waste must be carried out by a licensed hazardous waste management contractor. This typically involves high-temperature incineration to ensure complete destruction of the cytotoxic compound.[1]
Experimental Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Kistamicin A
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical guidance for the handling of Kistamicin A, a glycopeptide antibiotic. Given the absence of a specific Safety Data Sheet (SDS), this guide synthesizes information on the broader class of glycopeptide antibiotics to establish best practices for operational procedures and disposal. All personnel must supplement this guidance with a thorough, substance-specific risk assessment before commencing any work.
Essential Safety Precautions
This compound, as a member of the glycopeptide antibiotic class, warrants careful handling to mitigate potential health risks. The primary hazards associated with this class of compounds include potential nephrotoxicity (kidney damage) and ototoxicity (hearing damage).[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory.
Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant material | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling powders or creating aerosols. | To prevent inhalation of airborne particles. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment. Glycopeptide antibiotics can exhibit chemical and physical instability in aqueous solutions.[3][4]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, such as a chemical fume hood, especially when handling the compound in powdered form to avoid inhalation.
-
Weighing and Reconstitution: When weighing the solid compound, use an analytical balance within a ventilated enclosure to minimize dust exposure. For reconstitution, add the solvent slowly and carefully to the vial to avoid splashing.
-
Aqueous Solutions: Be aware that glycopeptide antibiotics can be unstable in aqueous solutions.[3][4] Prepare solutions fresh for each experiment whenever possible. If storage is necessary, refer to the stability information below.
Storage Conditions:
| Form | Storage Temperature | Additional Notes |
| Solid (Lyophilized Powder) | -20°C | Store in a tightly sealed container, protected from light and moisture. |
| Aqueous Solution | -20°C or -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light. |
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations for chemical waste.
Waste Streams:
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled hazardous waste container | Includes contaminated gloves, weighing paper, and other disposable lab supplies. |
| Liquid Waste | Labeled hazardous waste container | Includes unused solutions and contaminated solvents. Do not pour down the drain. |
| Sharps | Puncture-proof sharps container | Includes needles and syringes used for reconstitution or administration. |
Experimental Protocols
Understanding the biosynthesis of this compound is crucial for many research applications. The following is a generalized protocol for the in-vitro study of the enzymatic steps in its biosynthesis.
Protocol: In-Vitro Reconstitution of this compound Biosynthesis Steps
-
Objective: To characterize the enzymatic activity of the cytochrome P450 enzymes OxyA and OxyC in the cyclization of the this compound peptide precursor.
-
Materials:
-
Purified heptapeptide precursor of this compound
-
Purified OxyA and OxyC enzymes
-
NADPH
-
Buffer solution (e.g., phosphate or Tris buffer at a physiological pH)
-
Reaction vessels
-
Incubator
-
HPLC-MS system for analysis
-
-
Procedure:
-
Prepare a reaction mixture containing the peptide precursor, NADPH, and buffer.
-
Initiate the reaction by adding OxyC to the mixture. This enzyme is responsible for catalyzing the initial C-O-D and the final A-O-B crosslinks.[5][6]
-
In a separate reaction, or sequentially, add OxyA to a mixture containing the monocyclic intermediate to observe the formation of the D-E ring.[6]
-
Incubate the reaction mixtures at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a quenching agent (e.g., an organic solvent like methanol or acetonitrile).
-
Analyze the reaction products by HPLC-MS to identify the formation of the cross-linked intermediates and the final product.
-
Visualizing the Biosynthetic Pathway
To further elucidate the complex biosynthesis of this compound, the following diagrams illustrate the key enzymatic steps and the overall workflow.
Caption: Enzymatic cascade in the biosynthesis of this compound.
Caption: General experimental workflow for in-vitro biosynthesis studies.
References
- 1. 3.20 Miscellaneous Antibacterials: Glycopeptides – Nursing Pharmacology-2e [wtcs.pressbooks.pub]
- 2. drugs.com [drugs.com]
- 3. researchgate.net [researchgate.net]
- 4. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
